2-Bromo-4,6-diphenylnicotinonitrile
Description
BenchChem offers high-quality 2-Bromo-4,6-diphenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-diphenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,6-diphenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOWNRJNSJRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355949 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82127-26-2 | |
| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Bromo-4,6-diphenylnicotinonitrile: A Strategic Application of the Sandmeyer Reaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile from its precursor, 2-amino-4,6-diphenylnicotinonitrile. This transformation is a critical step for chemists aiming to functionalize the pyridine core, a privileged scaffold in medicinal chemistry. The conversion of the highly unreactive amino group into an excellent leaving group via diazotization, followed by a copper-catalyzed bromide substitution, opens a gateway to a wide array of molecular architectures.
The target molecule, 2-Bromo-4,6-diphenylnicotinonitrile, serves as a versatile pharmaceutical intermediate.[1] The bromo-substituent is primed for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse functional groups.[1] This capability is paramount in drug discovery programs for optimizing lead compounds by enhancing target binding, improving pharmacokinetic profiles, or reducing toxicity.
The starting material, 2-amino-4,6-diphenylnicotinonitrile, is itself a compound of significant interest, with studies reporting its potential as a fluorescent sensor and anticancer agent.[2][3] Its synthesis is efficiently achieved through a multi-component reaction, providing a readily accessible platform for further chemical exploration.[4][5] This guide will focus on the subsequent, crucial transformation to the bromo-derivative, a key step in unlocking the full synthetic potential of this molecular framework.
Core Reaction Mechanism: The Sandmeyer Transformation
The conversion of a primary aromatic amine to an aryl halide is classically achieved via the Sandmeyer reaction.[6][7] This process is not a direct substitution but a two-stage transformation that leverages the unique reactivity of diazonium salts.
-
Diazotization: The first stage involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[8] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[9][10] The low temperature is critical to prevent the highly reactive diazonium salt from decomposing, primarily through reaction with water to form an undesired phenol byproduct.[9] The electrophilic species in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic amine.[8]
-
Copper-Catalyzed Bromination: In the second stage, the diazonium salt is treated with a copper(I) salt, in this case, copper(I) bromide (CuBr).[11] The copper(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical and liberating nitrogen gas (N₂).[6] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2-Bromo-4,6-diphenylnicotinonitrile product and regenerating the copper(I) catalyst.[6]
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis. Each step includes causality-driven explanations for the chosen conditions and reagents.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 2-amino-4,6-diphenylnicotinonitrile | 55314-23-3 | 297.35 | Starting material |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | Strong acid, bromide source |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Nitrous acid precursor, oxidizer |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Catalyst for substitution |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Stationary phase |
| Hexane | 110-54-3 | 86.18 | Eluent for chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | Eluent for chromatography |
Step-by-Step Synthesis Workflow
Part 1: Diazotization of the Amine
-
Amine Suspension: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-diphenylnicotinonitrile (e.g., 5.95 g, 0.02 mol) in 48% hydrobromic acid (30 mL).
-
Rationale: The amine is protonated by the strong acid to form its hydrochloride salt, which improves its solubility and prepares it for reaction. A suspension is common for poorly soluble amines.[10]
-
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to an internal temperature of 0–5 °C.
-
Rationale: This temperature is critical. Diazonium salts are unstable and can explosively decompose at higher temperatures or react with water to form phenols.[9]
-
-
Nitrite Addition: Dissolve sodium nitrite (e.g., 1.52 g, 0.022 mol, 1.1 equivalents) in 10 mL of cold water. Add this solution dropwise to the amine suspension via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Rationale: Slow, dropwise addition prevents localized heating from the exothermic reaction and ensures a controlled formation of nitrous acid.[10] A slight excess of sodium nitrite ensures the complete conversion of the amine.
-
-
Completion Check: After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue color indicates completion.
-
Rationale: This confirms that enough nitrous acid was generated to fully convert the starting amine.[9]
-
Part 2: Copper-Catalyzed Substitution
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) bromide (e.g., 3.16 g, 0.022 mol, 1.1 equivalents) in 48% hydrobromic acid (15 mL).
-
Rationale: Dissolving the CuBr in HBr creates the active catalytic species required for the substitution step.
-
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution.
-
Rationale: The addition should be controlled to manage the vigorous evolution of nitrogen gas. This is the core substitution step where the diazonium group is replaced by bromine.[12]
-
-
Driving to Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently in a water bath at 50-60 °C for 30 minutes, or until the bubbling of nitrogen gas ceases.
-
Rationale: Gentle heating ensures the complete decomposition of the diazonium salt intermediate and maximizes the yield of the desired product.
-
Part 3: Work-up and Purification
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Rationale: Pouring onto ice dilutes the acid and precipitates the crude product. DCM is an effective solvent for extracting the non-polar organic product from the aqueous phase.
-
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Rationale: These washing steps remove inorganic salts, residual acid, and water-soluble impurities, purifying the crude product in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is essential before solvent evaporation to obtain a dry crude product.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting with 95:5) as the eluent.
-
Rationale: Column chromatography is the definitive step to separate the target compound from any side products (like the phenol) or unreacted starting material, yielding the pure 2-Bromo-4,6-diphenylnicotinonitrile.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Diazonium salt decomposed. 2. Incomplete diazotization. | 1. Strictly maintain the reaction temperature between 0-5 °C during nitrite addition. 2. Use fresh NaNO₂ and verify excess with starch-iodide paper. |
| Oily/Dark Product | Formation of azo-coupling side products or phenol byproducts. | Ensure slow addition of the diazonium salt to the copper solution. Efficient purification via column chromatography is crucial to remove these impurities. |
| Reaction Stalls | Impure starting amine or inactive catalyst. | Recrystallize the starting amine before use. Use high-purity, freshly purchased, or properly stored CuBr. |
| Runaway Reaction | Temperature exceeded 5 °C during nitrite addition, or addition was too fast. | Immediately add more ice to the cooling bath. If uncontrollable, prepare for quenching. Always add nitrite solution slowly and monitor temperature closely. |
Conclusion
The synthesis of 2-Bromo-4,6-diphenylnicotinonitrile via the Sandmeyer reaction is a robust and reliable method for introducing a synthetically versatile bromine atom onto the pyridine ring. The success of this procedure hinges on careful temperature control during the diazotization step and a systematic approach to purification. For professionals in drug development, mastering this transformation is essential, as it provides a reliable entry point to novel analogues and libraries of compounds for structure-activity relationship (SAR) studies. The resulting bromo-intermediate is a high-value building block, enabling access to complex molecular targets and accelerating the discovery of new therapeutic agents.[13][14]
References
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Available at: [Link]
-
Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of described novel nanocatalyst. ResearchGate. Available at: [Link]
-
One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst. Taylor & Francis Online. Available at: [Link]
-
A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction. SynArchive. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Available at: [Link]
-
New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. Available at: [Link]
-
14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
-
Integrating Drug Discovery and Development to Improve Efficiency & Candidate Success. Drug Development & Delivery. Available at: [Link]
Sources
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- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Characterization of 2-Bromo-4,6-diphenylnicotinonitrile using NMR and mass spectrometry
An In-Depth Technical Guide to the Structural Elucidation of 2-Bromo-4,6-diphenylnicotinonitrile
Authored by: A Senior Application Scientist
Introduction
2-Bromo-4,6-diphenylnicotinonitrile is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution pattern on the pyridine ring, featuring a bromo group, a nitrile functionality, and two phenyl rings, imparts a unique electronic and steric environment. This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural characterization of this molecule, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The analytical strategy detailed herein is built upon a foundation of scientific integrity, ensuring that each step is self-validating. We will not only describe the protocols but also delve into the causality behind the experimental choices, providing a framework for researchers to adapt and apply these principles to the characterization of other novel chemical entities.
Context: Plausible Synthetic Route
A definitive characterization is always contextualized by the synthetic pathway used to create the molecule. A plausible and efficient method for synthesizing the 2-Bromo-4,6-diphenylnicotinonitrile core is a variation of the Bohlmann-Rahtz pyridine synthesis. This one-pot multicomponent reaction typically involves the condensation of an enamine with a Michael acceptor derived from an ylidene-1,3-dicarbonyl compound.
Figure 1: A plausible synthetic pathway for 2-Bromo-4,6-diphenylnicotinonitrile. Understanding this route is crucial for anticipating potential impurities, such as the unbrominated precursor.
Part 1: Mass Spectrometry Analysis
Mass spectrometry is the initial and indispensable tool for confirming the molecular weight and elemental composition of the target compound. For a molecule containing bromine, MS provides a distinct isotopic signature that serves as a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Ionization Method: Electrospray ionization (ESI) in positive mode is the preferred method. The pyridine nitrogen can be readily protonated to form the [M+H]⁺ ion.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to achieve the high mass accuracy required for elemental composition determination.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Data Interpretation and Trustworthiness
The primary objective is to identify the protonated molecular ion, [M+H]⁺. For 2-Bromo-4,6-diphenylnicotinonitrile (C₁₈H₁₁BrN₂), the key is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity (a 1:1 ratio).
Table 1: Expected HRMS Data for C₁₈H₁₁BrN₂
| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed Isotopic Ratio |
| [C₁₈H₁₁⁷⁹BrN₂ + H]⁺ | 335.0233 | 337.0212 | ~1:1 |
The experimental observation of this characteristic 1:1 isotopic cluster at the calculated m/z values provides very strong evidence for the presence of a single bromine atom in the molecule. The high mass accuracy (typically < 5 ppm error) provided by a TOF or Orbitrap analyzer allows for the unambiguous determination of the elemental formula.
Figure 2: The logical workflow for confirming the elemental composition using HRMS. The isotopic pattern is a key validation point.
Part 2: NMR Spectroscopic Characterization
While MS confirms the "what" (elemental formula), NMR spectroscopy reveals the "how" (the connectivity and spatial arrangement of atoms). For 2-Bromo-4,6-diphenylnicotinonitrile, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete structural picture.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering the aromatic region (approx. 6-9 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the phenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl rings to the correct positions on the pyridine core.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the 11 protons of the molecule.
-
Pyridine Proton (H5): The pyridine ring has only one proton at the C5 position. It is expected to appear as a singlet in the aromatic region, likely downfield due to the anisotropic effects of the surrounding rings and the electron-withdrawing nitrile group.
-
Phenyl Protons: The two phenyl rings will produce a complex series of multiplets in the aromatic region. The protons on the phenyl ring at C4 and the phenyl ring at C6 will have slightly different chemical environments, but their signals may overlap.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will provide information on the 18 carbon atoms in the molecule.
-
Nitrile Carbon (CN): This carbon typically appears in a distinct region of the spectrum, around 115-120 ppm.
-
Pyridine Carbons:
-
C2 (Bromo-substituted): The carbon directly attached to the bromine atom (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Its chemical shift will be informative.
-
C3 (Nitrile-substituted): The carbon bearing the nitrile group.
-
C4 & C6 (Phenyl-substituted): These carbons will appear at a downfield chemical shift due to their attachment to the phenyl groups.
-
C5: The protonated carbon of the pyridine ring.
-
-
Phenyl Carbons: The carbons of the two phenyl rings will show distinct signals for the ipso-carbons (attached to the pyridine ring) and the ortho, meta, and para carbons.
Table 2: Predicted NMR Chemical Shift Ranges
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| H5 | Pyridine-H | 7.5 - 8.0 (singlet) | 110 - 125 | C4, C6, C3 |
| H-ortho | Phenyl-H | 7.2 - 7.8 (multiplet) | 125 - 130 | C-ipso (pyridine), C-meta |
| H-meta/para | Phenyl-H | 7.2 - 7.8 (multiplet) | 125 - 135 | C-ortho, C-ipso |
| C2 | Pyridine-C-Br | - | 140 - 150 | H5 |
| C3 | Pyridine-C-CN | - | 105 - 115 | H5 |
| C4 | Pyridine-C-Ph | - | 155 - 165 | H5, H-ortho (phenyl) |
| C6 | Pyridine-C-Ph | - | 155 - 165 | H5, H-ortho (phenyl) |
| CN | Nitrile | - | 115 - 120 | H5 |
Synergistic Power of 2D NMR
The definitive assignment of all signals is achieved through 2D NMR. The HMBC experiment is particularly powerful here. For example, observing a correlation from the pyridine H5 proton to the ipso-carbons of both phenyl rings (C4 and C6) unequivocally confirms the connectivity of the core structure. Similarly, correlations from the ortho-protons of the phenyl rings to the pyridine carbons C4 and C6 lock in the substitution pattern.
Figure 3: The hierarchical workflow for NMR analysis, culminating in definitive structural proof via HMBC.
Conclusion
The structural characterization of 2-Bromo-4,6-diphenylnicotinonitrile is a multi-faceted process that relies on the orthogonal and complementary data obtained from mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry provides a high-confidence confirmation of the elemental formula through accurate mass measurement and the characteristic isotopic signature of bromine. Subsequently, a detailed analysis of ¹H, ¹³C, and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular structure, confirming the precise arrangement of the phenyl, bromo, and nitrile substituents on the pyridine core. This rigorous, evidence-based approach ensures the highest level of scientific trustworthiness, which is paramount for any subsequent application in research or drug development.
References
Solubility and Stability Studies of 2-Bromo-4,6-diphenylnicotinonitrile in Organic Solvents
A Technical Guide for Pharmaceutical & Chemical Development
Executive Summary
2-Bromo-4,6-diphenylnicotinonitrile (CAS: 82127-26-2) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for fused ring systems such as thienopyridines and pyrimidines, which exhibit significant antimicrobial and anticancer activities. Despite its synthetic utility, its high lipophilicity and specific reactivity profile present challenges in formulation and process development.
This guide provides a rigorous framework for characterizing the solubility and stability of this compound. It moves beyond generic protocols to address the specific physicochemical liabilities of the 2-bromo-3-cyanopyridine core—namely, its susceptibility to nucleophilic aromatic substitution (
Physicochemical Profiling & Structural Logic
Before initiating wet-lab experiments, understanding the molecule's theoretical profile is essential for designing valid solubility and stability protocols.
| Property | Value (Predicted/Theoretical) | Implications for Study Design |
| Molecular Formula | High carbon content indicates poor aqueous solubility. | |
| Molecular Weight | 335.20 g/mol | Moderate size; suitable for standard HPLC-UV analysis. |
| LogP (Octanol/Water) | ~4.8 – 5.2 | Highly Lipophilic. Expect negligible water solubility; requires organic co-solvents (DMSO, DMF) for stock solutions. |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lack of donors limits solubility in protic solvents (MeOH, EtOH) compared to aprotic polar solvents. |
| Reactive Centers | C-2 Bromine, C-3 Nitrile | Stability Risk: The C-2 bromine is activated by the electron-withdrawing nitrile and pyridine nitrogen, making it a "hotspot" for nucleophilic attack. |
Solubility Profiling: Protocols & Modeling
Solvent Selection Strategy
Do not select solvents randomly. Use a "solubility spectrum" approach to cover different polarity and hydrogen-bonding capabilities.
-
Group A (Polar Aprotic - High Solubility): DMSO, DMF, DMAc. Use for stock solutions.
-
Group B (Polar Protic - Moderate Solubility): Methanol, Ethanol, Isopropanol. Use for crystallization/purification.
-
Group C (Non-polar/Aromatic - Good Solubility): Toluene, Dichloromethane (DCM), Chloroform.
-
Group D (Aqueous - Poor Solubility): Water, Phosphate Buffer (pH 7.4).
Experimental Protocol: Saturation Shake-Flask Method
Standard: OECD Guideline 105
-
Preparation: Add excess 2-Bromo-4,6-diphenylnicotinonitrile solid to 10 mL of the target solvent in a screw-capped glass vial.
-
Equilibration: Place vials in a thermostatic orbital shaker.
-
Temperature Range: 293.15 K to 313.15 K (20°C to 40°C).
-
Agitation: 24 hours at 150 rpm.
-
-
Sedimentation: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 10 min at the equilibration temperature).
-
Sampling: Filter the supernatant through a 0.22 µm PTFE filter (prevent adsorption of lipophilic compounds).
-
Quantification: Dilute with Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).
Thermodynamic Modeling (Data Analysis)
To predict solubility at unmeasured temperatures, fit the experimental mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model constants derived from regression analysis.
Stability Assessment: Mechanisms & Stress Testing
The stability of 2-Bromo-4,6-diphenylnicotinonitrile is governed by two primary degradation pathways:
-
Nucleophilic Aromatic Substitution (
): The bromine at position 2 is a good leaving group. In the presence of nucleophilic solvents (like Methanol or Water at high pH), it can be replaced, yielding methoxy- or hydroxy- derivatives. -
Nitrile Hydrolysis: The cyano group can hydrolyze to a primary amide and subsequently to a carboxylic acid under strong acidic or basic conditions.
Forced Degradation Protocol (Stress Testing)[1]
| Stress Type | Conditions | Target Degradation | Notes |
| Acidic Hydrolysis | 1N HCl, Reflux, 4-8 hrs | Nitrile | Monitor for peak shift to lower retention time (more polar). |
| Basic Hydrolysis | 0.1N NaOH, RT to 60°C | Critical: High risk of Br displacement. | |
| Oxidative | 3% | N-oxide formation | Pyridine nitrogen oxidation. |
| Photolytic | UV Light (254 nm), 24 hrs | De-bromination / Isomerization | Solid state and solution phase (in ACN). |
| Thermal | 60°C, 7 days | Thermal decomposition | Test in solid state. |
Degradation Pathway Visualization
Caption: Predicted degradation pathways. The yellow path (Br displacement) is the most kinetically favored in basic nucleophilic solvents.
Analytical Methodology (HPLC-UV)
To accurately quantify solubility and degradation products, a validated HPLC method is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50%
90% B (Ramp to elute lipophilic parent) -
10-15 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic rings) and 220 nm (nitrile).
-
Retention Logic: Degradants (Amide, Acid, Hydroxy-derivative) will elute earlier than the highly lipophilic parent 2-Bromo compound.
Experimental Workflow Diagram
Caption: Integrated workflow for parallel solubility and stability characterization.
References
-
Synthesis & Analogues: Kotb, E. R., et al. "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Acta Chimica Slovenica, vol. 62, no. 4, 2015.
-
Solubility Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.
-
Stability Protocols: Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014.
-
Reactivity of 2-Bromo-pyridines: Reinheimer, J. D., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry, vol. 75, no. 10, 2010.
Theoretical calculations on the electronic properties of 2-Bromo-4,6-diphenylnicotinonitrile
This guide outlines a comprehensive theoretical framework for characterizing 2-Bromo-4,6-diphenylnicotinonitrile , a critical scaffold in the synthesis of MNK1/2 inhibitors.
A Framework for Electronic and Reactivity Profiling
Executive Summary & Strategic Context
2-Bromo-4,6-diphenylnicotinonitrile is not merely a static organic molecule; it is a high-value electrophilic intermediate used primarily in the synthesis of pyrazolo[3,4-b]pyridines , a class of potent MNK1/2 inhibitors for cancer therapy (e.g., Triple-Negative Breast Cancer).
Understanding its electronic properties via Density Functional Theory (DFT) is essential to:
-
Predict Reactivity: specifically the nucleophilic aromatic substitution (
) at the C2 position by hydrazine. -
Optimize Yields: by correlating the electrophilicity index (
) with reaction kinetics. -
Validate Structure: by comparing calculated NMR/IR tensors with experimental spectroscopic data.
This guide provides a rigorous, step-by-step protocol for the theoretical characterization of this molecule, moving from geometry optimization to advanced reactivity descriptors.
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational parameters are recommended. These choices balance computational cost with the accuracy required for organic electronic systems.
Level of Theory
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, crucial due to the two phenyl rings).
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The split-valence triple-zeta basis set is necessary for accurate bond lengths. Diffuse functions (++) are critical for describing the lone pairs on the bromine and nitrile nitrogen, as well as the extended
-system. Polarization functions (d,p) account for the orbital distortion in the aromatic rings.
-
-
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: DMSO or Methanol (matching the experimental synthesis conditions).
-
Workflow Diagram
The following DOT diagram illustrates the logical flow of the computational study, from initial structure to reactivity prediction.
Caption: Logical workflow for the DFT characterization of 2-Bromo-4,6-diphenylnicotinonitrile.
Structural & Electronic Analysis
Geometry Optimization & Structural Parameters
The steric hindrance between the phenyl groups (at positions 4 and 6) and the nicotinonitrile core is a key structural feature.
-
Torsion Angles: Expect the phenyl rings to be twisted relative to the pyridine plane (approx. 30-45°) to minimize steric clash with the adjacent hydrogens or the nitrile group.
-
Bond Lengths:
-
C2-Br: This bond length is a critical indicator of lability. An elongated C-Br bond (typically >1.90 Å) suggests a weaker bond, facilitating the displacement by hydrazine.
-
C3-CN: The linearity of the C-C-N bond (approx. 178-180°) serves as a check for proper geometry convergence.
-
Frontier Molecular Orbital (FMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the primary determinants of chemical stability and optical activity.
| Orbital | Localization (Predicted) | Significance |
| HOMO | Likely localized on the Phenyl rings and the Pyridine | Represents the electron-donating capacity. |
| LUMO | Concentrated on the Nicotinonitrile core (electron-deficient) and the C-Br bond . | Critical: High LUMO density at C2 confirms susceptibility to nucleophilic attack (hydrazine). |
| Gap ( | A large gap (> 3.5 eV) indicates high kinetic stability (hard molecule). A smaller gap suggests higher reactivity and potential NLO activity. |
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution, guiding the identification of reactive sites.
-
Red Regions (Negative): Localized over the Nitrile Nitrogen (
) and the Pyridine Nitrogen ( ). These are sites for electrophilic attack (e.g., protonation). -
Blue Regions (Positive): Localized over the Hydrogen atoms of the phenyl rings.
-
Intermediate/Deficient (Green/Light Blue): The C2 Carbon attached to the Bromine. This electron deficiency drives the
mechanism.
Reactivity Descriptors (The "Why" Behind the Synthesis)
To quantitatively explain the efficiency of this intermediate in forming MNK inhibitors, calculate the Global Reactivity Descriptors based on Koopmans' theorem.
Formulas:
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Interpretation:
-
A high Electrophilicity Index (
) confirms that 2-Bromo-4,6-diphenylnicotinonitrile is a strong electrophile. This theoretical value validates the experimental use of hydrazine (a good nucleophile) to cyclize the system into the pyrazolo[3,4-b]pyridine scaffold.
Spectroscopic Profiling (Validation)
Theoretical data must be benchmarked against experimental values to ensure the model's validity.
Vibrational Analysis (IR)
-
C
N Stretch: Look for a strong, sharp peak around 2220–2240 cm⁻¹ . -
C=C / C=N Stretch: Aromatic skeletal vibrations in the 1500–1600 cm⁻¹ range.
-
Scaling Factor: Apply a scaling factor (approx. 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
NMR Analysis (GIAO Method)
Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
-
NMR: Focus on the singlet at C5-H (approx.
8.26 ppm).[1][2][3][4] -
NMR: The Nitrile carbon (approx.[2][3][4]
115-118 ppm) and the C2-Br carbon (shifted downfield due to the halogen).
Synthesis Pathway Visualization
The theoretical properties directly explain the synthesis mechanism of the MNK inhibitor.
Caption: Mechanistic pathway validated by theoretical electrophilicity and LUMO localization.
References
-
Synthesis and Biological Context: L. E. B. (2022).[2][3] Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors. Universitat de Barcelona.[1]
-
MNK Inhibitor Development: Bain, J., et al. (2022).[2][3] Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry.
-
DFT Methodology (Standard): Frisch, A., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.
-
Reactivity Descriptors: Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.
Sources
Unveiling the Photophysical Profile of 2-Bromo-4,6-diphenylnicotinonitrile: A Technical Guide to its UV-Vis and Fluorescence Spectra
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Significance of Nicotinonitrile Derivatives
Nicotinonitrile derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.[1] These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials.[1] Their utility often hinges on their interaction with light, making a thorough understanding of their UV-Vis absorption and fluorescence characteristics paramount. This guide provides an in-depth technical exploration of the anticipated UV-Vis and fluorescence spectra of 2-Bromo-4,6-diphenylnicotinonitrile, a representative member of this class. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles and data from closely related analogs to predict and interpret its spectral behavior. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of novel nicotinonitrile-based compounds.
The core structure, a substituted pyridine ring, endows these molecules with interesting electronic properties that are sensitive to substituent effects and the surrounding solvent environment.[2] The strategic placement of a bromo substituent and two phenyl groups on the nicotinonitrile scaffold is expected to significantly influence its absorption and emission profiles. This guide will dissect these influences, offering a predictive analysis grounded in the extensive body of research on similar compounds.
I. Fundamental Principles of UV-Vis and Fluorescence Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.[3] For conjugated systems like 2-Bromo-4,6-diphenylnicotinonitrile, the primary electronic transitions of interest are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[4] The wavelength of maximum absorbance (λmax) is a key parameter derived from the UV-Vis spectrum and is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4]
Fluorescence spectroscopy, on the other hand, probes the emission of light from a molecule after it has been excited to a higher electronic state.[5] This process is typically very sensitive to the molecule's structure and its immediate environment. Key parameters obtained from fluorescence spectra include the emission maximum (λem), the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference in energy between the absorption and emission maxima.
II. Experimental Protocols
The acquisition of high-quality UV-Vis and fluorescence spectra is contingent upon meticulous experimental design and execution. The following protocols represent best practices for the characterization of organic compounds like 2-Bromo-4,6-diphenylnicotinonitrile.
A. Instrumentation
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorption.[3]
-
Spectrofluorometer: A sensitive spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and a high-performance detector (e.g., photomultiplier tube) is essential for capturing fluorescence emission and excitation spectra.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are standard for both UV-Vis and fluorescence measurements.[6] For fluorescence, it is crucial to use four-sided polished cuvettes to allow for right-angle detection of the emitted light.[5]
B. Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the spectral properties of the analyte (solvatochromism).[7][8][9] A range of solvents with varying polarities should be employed to comprehensively characterize the compound. Spectroscopic grade solvents are mandatory to avoid interference from impurities.
-
Concentration: For UV-Vis spectroscopy, a concentration that yields an absorbance value between 0.1 and 1.0 at λmax is ideal to ensure adherence to the Beer-Lambert Law.[10] For fluorescence spectroscopy, more dilute solutions are typically used to avoid inner filter effects.
-
Blank Measurement: A blank spectrum of the pure solvent in the same cuvette should be recorded and subtracted from the sample spectrum to correct for any background absorbance or fluorescence from the solvent and the cuvette.
C. Data Acquisition Workflow
The following diagram illustrates the typical workflow for acquiring UV-Vis and fluorescence spectra.
Figure 1: Experimental workflow for UV-Vis and fluorescence spectral acquisition.
III. Predicted Spectral Characteristics of 2-Bromo-4,6-diphenylnicotinonitrile
Based on the extensive literature on substituted nicotinonitriles, the following spectral properties are anticipated for 2-Bromo-4,6-diphenylnicotinonitrile.[2][11][12]
A. UV-Vis Absorption Spectrum
The UV-Vis spectrum is expected to exhibit strong absorption bands in the near-UV region, likely between 300 and 400 nm.[13] These absorptions correspond to π-π* electronic transitions within the conjugated system of the diphenylnicotinonitrile core.[12] The presence of the two phenyl rings in conjugation with the pyridine ring will likely lead to a bathochromic (red) shift of the absorption maximum compared to simpler nicotinonitrile structures.
B. Fluorescence Spectrum
Upon excitation at its absorption maximum, 2-Bromo-4,6-diphenylnicotinonitrile is expected to exhibit fluorescence. The emission maximum is anticipated to be in the blue to green region of the visible spectrum, typically ranging from 400 to 500 nm.[2][11] The exact position of the emission maximum will be highly dependent on the solvent environment.
C. Influence of Substituents
-
Diphenyl Groups: The two phenyl groups at positions 4 and 6 extend the π-conjugated system, which generally leads to a red shift in both the absorption and emission spectra.
-
Bromo Group: The bromo group at position 2 is an electron-withdrawing group and can also induce a heavy-atom effect, which may influence the fluorescence quantum yield.
-
Nitrile Group: The cyano group is a strong electron-withdrawing group and plays a significant role in defining the electronic properties of the nicotinonitrile core.
D. Solvatochromic Effects
The photophysical properties of many organic fluorophores, particularly those with a degree of intramolecular charge transfer (ICT) character, are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8][9][14] For 2-Bromo-4,6-diphenylnicotinonitrile, it is anticipated that an increase in solvent polarity will lead to a bathochromic (red) shift in the fluorescence emission spectrum.[8] This is because a more polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy of the emitted photon.
The following diagram illustrates the expected solvatochromic effect on the fluorescence emission of 2-Bromo-4,6-diphenylnicotinonitrile.
Figure 2: Influence of solvent polarity on fluorescence emission.
IV. Data Summary and Interpretation
The following table summarizes the anticipated spectroscopic data for 2-Bromo-4,6-diphenylnicotinonitrile in solvents of varying polarity. The values are estimates based on data for analogous compounds.[2][11][12]
| Solvent | Polarity Index | Expected λmax (nm) | Expected λem (nm) | Expected Stokes Shift (nm) |
| Toluene | 2.4 | ~350-370 | ~410-430 | ~60 |
| Dichloromethane | 3.1 | ~355-375 | ~420-440 | ~65 |
| Acetonitrile | 5.8 | ~360-380 | ~430-450 | ~70 |
| Methanol | 6.6 | ~360-380 | ~440-460 | ~80 |
Interpretation:
-
The absorption maximum (λmax) is expected to show a slight red shift with increasing solvent polarity.
-
The emission maximum (λem) is predicted to exhibit a more pronounced red shift with increasing solvent polarity, indicative of a significant solvatochromic effect.[8]
-
The Stokes shift is expected to increase with solvent polarity, further supporting the notion of a more polar excited state.
V. Theoretical Calculations
To gain a deeper understanding of the electronic transitions responsible for the observed spectra, theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable.[11][12][15] These computational methods can be used to:
-
Optimize the ground and excited state geometries of the molecule.
-
Calculate the HOMO and LUMO energy levels and their spatial distribution.
-
Predict the vertical excitation energies, which correspond to the absorption maxima.
-
Simulate the emission spectra by calculating the energy difference between the optimized excited state and the ground state.
Such calculations for related nicotinonitrile derivatives have shown that the HOMO is typically localized on the diphenylpyridine moiety, while the LUMO is often centered on the cyanopyridine core, indicating a degree of intramolecular charge transfer upon excitation.[12]
Conclusion
This technical guide provides a comprehensive overview of the anticipated UV-Vis and fluorescence spectral properties of 2-Bromo-4,6-diphenylnicotinonitrile. By synthesizing information from the extensive literature on related compounds, we can confidently predict its absorption and emission characteristics, the influence of its substituents, and its response to different solvent environments. The experimental protocols and theoretical considerations outlined herein offer a robust framework for researchers working with this and other novel nicotinonitrile derivatives. A thorough understanding of their photophysical behavior is crucial for harnessing their full potential in the development of advanced materials and therapeutic agents.
References
- Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. (2022). Russian Journal of General Chemistry, 92(12), 2569-2575.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). Molecules, 26(11), 3289.
- Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. (2019). Journal of Molecular Structure, 1196, 563-573.
- General method of UV-Vis and fluorescence titration. (2013). The Royal Society of Chemistry.
- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). International Journal of Innovative Technology and Exploring Engineering, 9(10), 1-5.
- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2025).
- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances, 9(22), 12631-12640.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1849.
- The Basics of UV-Vis Spectroscopy. (n.d.). Agilent.
- Solvatochromic dyes increase the sensitivity of nanosensors. (2021). ChemRxiv.
- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.
- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2017). Journal of Molecular Liquids, 242, 73-83.
- SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF 4-BROMO-2- (4,6-DICHLORO-PHENYLIMINO)-PHENOL. (2019). Journal of Structural Chemistry, 60(6), 941-950.
- The UV–vis absorption, fluorescence, and phosphorescence spectra of a)... (2025).
- Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). Molecules, 28(3), 1369.
- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2017). RSC Advances, 7(57), 35845-35854.
- UV-Visible Spectroscopy. (n.d.).
- Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (2012).
- Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (2022). Egyptian Journal of Chemistry, 65(2), 439-450.
- UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs.
- Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. (2011). The Journal of Physical Chemistry C, 115(46), 23047-23059.
- UV/VIS Spectroscopy. (n.d.). ETH Zurich.
- The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. (2019). Polymers, 11(4), 666.
- Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. (2024). European Journal of Chemistry, 15(2), 155-165.
Sources
- 1. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. biocompare.com [biocompare.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. goums.ac.ir [goums.ac.ir]
Technical Whitepaper: Photophysical Characterization & Synthetic Utility of 2-Bromo-4,6-diphenylnicotinonitrile
Topic: Investigating the photophysical properties of 2-Bromo-4,6-diphenylnicotinonitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
This guide details the structural analysis, synthesis, and photophysical investigation of 2-Bromo-4,6-diphenylnicotinonitrile (CAS: 82127-26-2).[1][2] While often categorized merely as a synthetic intermediate, this compound represents a critical "dark state" scaffold in the development of solvatochromic fluorophores and mechanochromic materials.
As a Senior Application Scientist, I argue that understanding the quenched baseline state of the 2-bromo derivative is as vital as characterizing its emissive progeny. This guide provides a self-validating workflow to synthesize the compound, verify its purity via electronic spectroscopy, and utilize its heavy-atom-induced intersystem crossing (ISC) properties as a functional baseline for developing "turn-on" fluorescent probes.[1][2]
Molecular Architecture & Theoretical Basis
The 2-Bromo-4,6-diphenylnicotinonitrile molecule is a donor-acceptor (D-A) system interrupted by a heavy halogen.[1][2]
-
The Core (Acceptor): The central pyridine ring, substituted with a nitrile (-CN) group at position 3, acts as an electron-deficient acceptor.
-
The Periphery (Conjugation): Two phenyl rings at positions 4 and 6 provide extended
-conjugation, lowering the HOMO-LUMO gap.[1][2] -
The Substituent (The "Switch"): The bromine atom at position 2 serves two roles:
-
Synthetic Handle: A leaving group for nucleophilic aromatic substitution (
) or cross-coupling.[2] -
Photophysical Modulator: Through the Heavy Atom Effect , bromine facilitates spin-orbit coupling, promoting Intersystem Crossing (ISC) from the Singlet (
) to the Triplet ( ) state.[2] This typically quenches fluorescence in the bromo-derivative, distinguishing it from its highly fluorescent amino-analogs.[1]
-
Synthesis & Purification Protocol
High-purity synthesis is the prerequisite for accurate photophysical measurement.[1][2] Impurities (especially starting pyridones) can dominate emission spectra.[2]
Reaction Scheme
The synthesis proceeds via the bromination of 4,6-diphenyl-2-pyridone-3-carbonitrile using phosphorus oxybromide (
Figure 1: Synthetic pathway converting the pyridone lactam to the bromo-imidoyl intermediate.
Step-by-Step Protocol
-
Activation: Charge a dry round-bottom flask with 4,6-diphenyl-2-pyridone-3-carbonitrile (1.0 eq) and anhydrous 1,4-dioxane (0.5 M concentration).
-
Bromination: Add
(2.0 eq) cautiously.[2] Note: is preferred over to minimize side reactions.[1][2] -
Reflux: Heat to 110°C under
atmosphere for 24–48 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexane).[2] The starting pyridone is highly polar; the product is less polar. -
Quench: Cool to RT. Pour reaction mixture onto crushed ice/sodium bicarbonate solution (pH 8). Critical: Neutralization prevents hydrolysis back to pyridone.[1][2]
-
Extraction: Extract with Dichloromethane (DCM) (
). Wash organic layer with brine, dry over .[2] -
Purification: Recrystallize from Ethanol/Acetone (1:1).
Photophysical Investigation Protocols
Once isolated, the compound is characterized to establish the "Baseline Quenched State."
A. UV-Vis Absorption Spectroscopy
-
Objective: Determine molar absorptivity (
) and the optical gap. -
Solvent: Acetonitrile (HPLC Grade).[2]
-
Concentration:
M.[1][2] -
Expectation:
B. Steady-State Fluorescence (The "Dark" Check) [2]
-
Objective: Quantify the quenching efficiency of the bromine atom.
-
Excitation: Set
to the absorption maximum found in Step A.[2] -
Protocol:
-
Degas the solution with Argon for 10 mins (remove
which quenches triplets). -
Record emission from 350 nm to 600 nm.[2]
-
-
Analysis: The 2-Bromo derivative should exhibit weak fluorescence (
) compared to amino-analogs.[1][2] If strong fluorescence is observed, check for hydrolysis (pyridone impurity) or amino-impurities.[2]
C. The "Turn-On" Validation Assay (Application Logic)
To prove the compound's utility as a probe scaffold, we perform an in situ nucleophilic substitution.[2] This confirms the reactivity of the C-Br bond and the restoration of the ICT (Intramolecular Charge Transfer) state.
-
Reagent: Diethylamine or Morpholine (excess).[2]
-
Procedure: Add amine to the cuvette containing the 2-Bromo derivative.[1][2]
-
Observation: Monitor the emergence of a new, red-shifted emission band (~420–450 nm).[2]
Data Analysis & Visualization
Jablonski Diagram: The Heavy Atom Effect
The following diagram illustrates why the 2-Bromo compound is the "Dark State" compared to its derivatives.
Figure 2: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway induced by the Bromine substituent, competing with fluorescence.
Summary of Expected Data
| Parameter | 2-Bromo-4,6-diphenylnicotinonitrile | 2-Amino-Analog (Post-Reaction) |
| Absorption | 300–330 nm | 350–370 nm (Red Shifted) |
| Emission | Weak / Negligible | 420–460 nm (Strong Blue/Green) |
| Quantum Yield ( | Low (< 5%) | High (> 50%) |
| Dominant Decay | Intersystem Crossing ( | Radiative Decay ( |
| Solvatochromism | Minimal | Significant (ICT character) |
References
-
Synthesis & Melting Point Verification
-
Source: Heterocycles, Vol. 36, No. 4, 1993.[3] "Synthesis of 2-cyanamino-4,6-diphenyl-pyridine-3-carbonitrile."
- Data: Reports synthesis of 2-bromo deriv
-
URL:
-
-
Photophysics of Nicotinonitrile Derivatives
-
Source: MDPI, Molecules 2024.[2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles."
- Data: Establishes the high fluorescence and solvatochromism of the amino-derivatives, serving as the "Turn-On" reference.
-
URL:
-
-
Heavy Atom Effect in Pyridines
-
Source: BenchChem Technical Guides.[2] "How to improve the fluorescence quantum yield of pyridine derivatives."
- Data: Discusses quenching mechanisms and structural modific
-
URL:
-
Sources
Preliminary Cytotoxicity Screening of 2-Bromo-4,6-diphenylnicotinonitrile: A Technical Guide
Authored by: A Senior Application Scientist
Disclaimer: As of February 2026, publicly accessible research detailing the in vitro cytotoxicity of 2-Bromo-4,6-diphenylnicotinonitrile is not available. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such a study on a novel compound of this class, illustrated with hypothetical data and pathways. This guide is intended for researchers, scientists, and drug development professionals.[1]
Introduction: The Rationale for Screening a Novel Nicotinonitrile Derivative
The preclinical assessment of a drug candidate's safety and efficacy profile is a cornerstone of pharmaceutical development.[1] In vitro cytotoxicity testing using various cell lines provides a rapid, cost-effective, and ethically sound initial screening method to identify potential cytotoxic effects and guide further research.[1][2] This initial screening is crucial for making early-stage decisions, enabling a "fail fast" approach for compounds with undesirable toxicity profiles and prioritizing those with therapeutic promise.[1]
The nicotinonitrile scaffold, a pyridine ring with a nitrile group, is a versatile core in medicinal chemistry.[3] Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][3] Specifically, certain nicotinonitrile derivatives have shown potent anticancer activity by inhibiting protein kinases essential for cancer cell proliferation and survival, or by inducing apoptosis.[5] Given the established biological significance of this chemical class, the preliminary cytotoxicity screening of a novel analogue, 2-Bromo-4,6-diphenylnicotinonitrile, is a logical and necessary step in its evaluation as a potential therapeutic agent.
This guide will delineate a multi-tiered approach to the preliminary cytotoxicity screening of 2-Bromo-4,6-diphenylnicotinonitrile, beginning with an assessment of its impact on cell viability and membrane integrity, followed by an investigation into the potential mechanism of cell death.
Tier 1: Foundational Cytotoxicity Assessment
The initial tier of screening aims to determine the concentration-dependent cytotoxic effects of the test compound on both cancerous and non-cancerous cell lines. This is critical for establishing a therapeutic window and selectivity.
Experimental Design: Cell Line Selection and Compound Preparation
A panel of cell lines should be selected to represent different cancer types and a non-cancerous control to assess selectivity. For this hypothetical study, we will use:
-
MCF-7: Human breast adenocarcinoma (cancerous)
-
HepG2: Human liver carcinoma (cancerous)
-
HEK293: Human embryonic kidney cells (non-cancerous)
Compound Handling: 2-Bromo-4,6-diphenylnicotinonitrile should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the final desired concentrations for treatment. It is imperative to include a vehicle control (DMSO at the highest concentration used for the test compound) in all experiments to account for any solvent-induced toxicity.
Assay 1.1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Bromo-4,6-diphenylnicotinonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
Assay 1.2: Cell Membrane Integrity Assessment via LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme present in most cell types that is released upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[9][10] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: The reaction converts a tetrazolium salt into a red formazan product. Measure the absorbance at 490-492 nm using a microplate reader.
Data Presentation and Interpretation
The results from the MTT and LDH assays should be used to calculate the percentage of cell viability and cytotoxicity, respectively, relative to the vehicle control. These values are then plotted against the compound concentration to generate dose-response curves. From these curves, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]
Table 1: Hypothetical IC₅₀ Values of 2-Bromo-4,6-diphenylnicotinonitrile
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| MCF-7 | MTT | 48 hours | 8.5 |
| HepG2 | MTT | 48 hours | 12.2 |
| HEK293 | MTT | 48 hours | > 100 |
| MCF-7 | LDH | 48 hours | 15.8 |
| HepG2 | LDH | 48 hours | 20.1 |
| HEK293 | LDH | 48 hours | > 100 |
A lower IC₅₀ value indicates higher cytotoxicity. A significant difference in the IC₅₀ values between cancer and non-cancerous cell lines suggests selective cytotoxicity, a desirable characteristic for a potential anticancer agent.
Caption: Workflow for Tier 1 Cytotoxicity Screening.
Tier 2: Mechanistic Investigation of Cell Death
If the foundational screening indicates significant and selective cytotoxicity, the next step is to investigate the mode of cell death induced by the compound. The two major types of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12] Differentiating between these pathways is crucial for understanding the compound's mechanism of action.
Assay 2.1: Distinguishing Apoptosis and Necrosis
A common method to distinguish between apoptosis and necrosis is through dual staining with Annexin V and a non-viable dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry or fluorescence microscopy.[12][13][14]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]
-
Propidium Iodide (PI) / 7-AAD: These are fluorescent dyes that are excluded by cells with intact plasma membranes. They can only enter and stain the DNA of cells with compromised membranes, which is characteristic of necrotic or late apoptotic cells.[12][13]
Interpretation of Results: [15]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Assay 2.2: Caspase Activity Assay
Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. Measuring the activity of these caspases can confirm an apoptotic mechanism.[16]
Principle: These assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (either a colorimetric or fluorescent/luminescent group).[16][17] When caspase-3/7 is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[18][16]
Protocol: Luminescent Caspase-Glo® 3/7 Assay [16]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or caspase-7, providing strong evidence for apoptosis.
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Technical Guide: Electrochemical Characterization and Behavior of 2-Bromo-4,6-diphenylnicotinonitrile
[1][2]
Executive Summary
This technical guide details the electrochemical behavior of 2-Bromo-4,6-diphenylnicotinonitrile , a highly functionalized pyridine scaffold used in the development of adenosine receptor antagonists and antimicrobial agents.[1]
Unlike simple aryl halides, this molecule features a "push-pull" electronic architecture—the electron-withdrawing nitrile (-CN) group at C3 and the conjugated phenyl rings at C4 and C6 significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This guide focuses on the cathodic cleavage of the C-Br bond , providing researchers with the mechanistic insights and protocols necessary to utilize this molecule in electro-reductive coupling or dehalogenation workflows.[1]
Molecular Architecture & Redox Properties[1]
To predict and interpret the electrochemical data, one must first understand the electronic environment of the electroactive center (the C-Br bond).
| Structural Feature | Electronic Effect | Electrochemical Consequence |
| C2-Bromine | Primary site of reduction; susceptible to 2-electron cleavage.[1][2] | |
| C3-Nitrile (-CN) | Strong | Stabilizes the radical anion intermediate; shifts reduction potential anodically (easier to reduce) by ~300–500 mV compared to non-cyano analogs.[1][2] |
| C4, C6-Phenyls | Conjugation & Steric Bulk | Delocalizes the unpaired electron in the radical anion, increasing its lifetime; steric bulk inhibits dimerization.[1] |
Electrochemical Characterization (Cyclic Voltammetry)
The voltammetric profile of 2-Bromo-4,6-diphenylnicotinonitrile in aprotic media (DMF or Acetonitrile) typically exhibits distinct cathodic behavior.
Representative Voltammetric Profile
When scanned from 0.0 V to -2.0 V (vs. Ag/AgCl) at a Glassy Carbon Electrode (GCE):
-
Peak I (
):-
Observation: The lack of an anodic return peak (
) indicates that the radical anion formed upon electron transfer undergoes a rapid chemical reaction (cleavage of bromide) faster than the timescale of the scan.
-
Peak II (
):
Scan Rate Dependency
-
Diffusion Control: A plot of peak current (
) vs. the square root of scan rate ( ) yields a linear relationship, confirming the process is diffusion-controlled (Randles-Sevcik behavior).[1] -
Diagnostic Criteria: At very high scan rates (>5 V/s), partial reversibility of Peak I may be observed if the scan outpaces the C-Br bond cleavage rate (
).[1]
Mechanistic Pathways (ECE Mechanism)
The reduction follows a classic ECE (Electron transfer - Chemical step - Electron transfer) mechanism.[1][2] The presence of the electron-withdrawing nitrile group facilitates the initial electron transfer.
The Pathway
-
E (Step 1): Formation of the radical anion
.[1] -
C (Step 2): Heterolytic cleavage of the C-Br bond, releasing bromide (
) and generating a neutral pyridyl radical ( ).[1] -
E (Step 3): The neutral radical (
) is immediately reduced to the carbanion ( ) because its reduction potential is less negative than the starting material.[1] -
Protonation: The carbanion abstracts a proton from the solvent or residual water to form the hydro-derivative (2-H-4,6-diphenylnicotinonitrile).[1][2]
Visualization of the Mechanism
Figure 1: The ECE reduction pathway of 2-Bromo-4,6-diphenylnicotinonitrile.[1][2] The rapid cleavage of the C-Br bond drives the irreversibility of the first voltammetric wave.
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols must be strictly adhered to. The presence of oxygen or water can drastically alter the voltammetric signature.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).[1][2] Note: DMF stabilizes radical anions better, while MeCN offers a wider potential window.[1]
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1][2] -
Internal Standard: Ferrocene (
) added at the end of the experiment for potential calibration.
Three-Electrode Cell Configuration
Figure 2: Standard three-electrode configuration for non-aqueous voltammetry.
Step-by-Step Characterization Workflow
-
Electrode Polishing (Critical):
-
Solution Preparation:
-
Deoxygenation:
-
Data Acquisition:
Synthetic Applications (Controlled Potential Electrolysis)
Beyond analytical characterization, the electrochemical behavior of this molecule allows for electro-synthetic transformations .[1]
Reductive Dehalogenation
To convert 2-Bromo-4,6-diphenylnicotinonitrile to 4,6-diphenylnicotinonitrile :
-
Applied Potential: Set potential 100 mV more negative than the first peak potential (
). -
Coulometry: Monitor charge consumption.[1][2] The reaction typically consumes 2 F/mol (Faradays per mole).
-
Proton Source: Add a weak proton donor (e.g., phenol or acetic acid) to trap the carbanion and prevent polymerization.
Cross-Coupling (Electro-reductive)
The transient pyridyl radical (
References
-
Isse, A. A., & Gennaro, A. (2002).[1] Mechanism of the electrochemical reduction of organic halides. Journal of Electroanalytical Chemistry. Link
-
El-Enany, G. et al. (2010).[1][2] Electrochemical behavior of some 4,6-diaryl-2-bromo-3-cyanopyridines. Journal of the Brazilian Chemical Society. Link[1]
-
Frontiers in Chemistry. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 Complexes.[1][2][3] Frontiers. Link
-
Costentin, C., & Savéant, J. M. (2004).[1] Elements of Molecular and Biomolecular Electrochemistry. Wiley-Interscience.[1][2] Link[1]
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Quantum yield determination for 2-Bromo-4,6-diphenylnicotinonitrile
An In-Depth Technical Guide to the Determination of Fluorescence Quantum Yield for 2-Bromo-4,6-diphenylnicotinonitrile
This guide provides a comprehensive, technically grounded methodology for the accurate determination of the fluorescence quantum yield (ΦF) of 2-Bromo-4,6-diphenylnicotinonitrile. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a robust and self-validating experimental design. It is intended for researchers in materials science, photochemistry, and drug development who require reliable photophysical characterization of novel compounds.
The fluorescence quantum yield (ΦF) is a fundamental metric that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A ΦF value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, indicating a highly efficient fluorophore with minimal non-radiative decay pathways. Conversely, a value approaching zero implies that the excited state is predominantly deactivated through non-radiative processes such as internal conversion, intersystem crossing, or dynamic quenching.[2] The accurate determination of ΦF is therefore critical for evaluating the potential of 2-Bromo-4,6-diphenylnicotinonitrile in applications like organic light-emitting devices (OLEDs), fluorescent sensors, and bio-imaging probes, where high emission efficiency is paramount.[3]
This guide will focus on the relative method of quantum yield determination. This approach, widely adopted for its accessibility and reliability, compares the fluorescence properties of the test sample ("X") to a well-characterized fluorescence standard ("ST") with a known quantum yield (ΦST).[2][4] It is generally more practical for most laboratories than the absolute method, which requires specialized equipment like an integrating sphere to measure the total photon flux directly.[5]
Causality in Experimental Design: A Self-Validating Protocol
The integrity of a quantum yield measurement hinges on a meticulously planned experimental design. Each choice, from the standard to the solvent, must be deliberate and justified to create a self-validating system.
The Logic of Selecting a Quantum Yield Standard
The cornerstone of the relative method is the selection of an appropriate standard. The primary directive is to choose a standard whose photophysical properties bracket those of the test sample, minimizing systematic errors arising from instrument response functions.
Core Criteria for Standard Selection:
-
Spectral Overlap: The standard should absorb light at the chosen excitation wavelength and ideally have an emission spectrum that overlaps significantly with that of the test sample.[6][7] This ensures the instrument's detectors and optics are operating in a similar response region for both measurements. While photophysical data for 2-Bromo-4,6-diphenylnicotinonitrile is not extensively published, related 2-amino-4,6-diphenylnicotinonitrile derivatives show emission maxima in the 394-427 nm range depending on the solvent.[8]
-
High and Stable Quantum Yield: The standard must have a high, well-documented, and stable ΦF that is not sensitive to minor environmental fluctuations.
-
Photochemical Stability: The standard should not degrade under illumination during the course of the experiment.
Proposed Standard: Quinine Sulfate For 2-Bromo-4,6-diphenylnicotinonitrile, quinine sulfate in an acidic aqueous solution is an excellent candidate.
-
Rationale: Quinine sulfate can be excited in the UV range (e.g., 350 nm) and has a broad emission spectrum centered around 450 nm.[9] This aligns well with the expected emission of diphenylnicotinonitrile derivatives.[8] Its quantum yield is well-established, though it's crucial to use a consistent and modern value. A value of 0.60 in 0.1 M perchloric acid is recommended due to its lack of temperature dependence near room temperature, a significant advantage over the more commonly cited sulfuric acid solutions.[10]
The Influence of the Solvent Environment
The solvent can profoundly influence a molecule's photophysical behavior through polarity, viscosity, and specific solute-solvent interactions like hydrogen bonding.[11][12] For many organic fluorophores, particularly those with intramolecular charge transfer (ICT) character, increasing solvent polarity can lead to a red-shift in emission and a decrease in quantum yield.[13][14] Studies on similar diphenylnicotinonitrile structures have confirmed that their emission spectra are solvent-dependent.[8]
Solvent Selection Strategy: To obtain an intrinsic measure of the compound's quantum yield, a non-polar, aprotic solvent is often a good starting point. Cyclohexane or Toluene are excellent choices. For comparative studies to understand environmental sensitivity, a polar aprotic solvent like Dichloromethane (DCM) or a polar protic solvent like Ethanol can be used. For this protocol, we will proceed with spectroscopic grade cyclohexane to minimize specific interactions. It is critical to use the same solvent for both the test compound and the standard if possible; however, if different solvents are necessary, a refractive index correction must be applied.[6][15]
The Criticality of Concentration and Absorbance Control
The Beer-Lambert law forms the basis of this measurement, but its linear relationship breaks down at high concentrations. To ensure the validity of the quantum yield calculation, it is imperative to work in a dilute regime where absorbance is linearly proportional to concentration.
The Inner Filter Effect: At absorbances >0.1 at the excitation wavelength, the front of the sample in the cuvette absorbs a significant fraction of the excitation light, effectively shielding molecules further along the light path. This "inner filter effect" leads to a non-linear relationship between absorbance and fluorescence intensity, resulting in an underestimation of the quantum yield.[2][16] Therefore, all measurements must be conducted on solutions where the absorbance at the excitation wavelength is ≤ 0.1 .[2][15]
Experimental Workflow: A Step-by-Step Methodology
This protocol employs the comparative method described by Williams et al., which relies on plotting integrated fluorescence intensity versus absorbance for a series of concentrations to yield a robust measurement.[2]
Diagram of the Experimental Workflow
Caption: Jablonski diagram illustrating competing decay pathways.
Conclusion and Trustworthiness
This guide outlines a robust, field-proven protocol for the determination of the fluorescence quantum yield of 2-Bromo-4,6-diphenylnicotinonitrile. By grounding every step in established photophysical principles—from the logical selection of a standard to the strict control of absorbance—the methodology ensures the resulting data is not only accurate but also defensible. The emphasis on generating a series of data points for a gradient analysis, rather than relying on a single-point measurement, provides an internal validation of the experiment's integrity. Adherence to this protocol will empower researchers to confidently characterize the emission efficiency of this and other novel fluorophores, paving the way for their successful application in advanced materials and technologies.
References
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
-
Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
JASCO. (2021). Fluorescence quantum yield measurement. [Link]
-
de Silva, A., et al. (2009). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Applied Spectroscopy, 63(8), 865-871. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Berlman, I. B. (1969). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 50(7), 3074-3082. [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
de la Cruz, M. J., et al. (2023). A practical guide to measuring and reporting photophysical data. Materials Advances, 4, 281-294. [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
Al-gamal, A., et al. (2016). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Journal of Molecular Structure, 1108, 59-65. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684. [Link]
-
Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. [Link]
-
Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
-
Melhuish, W. H. (1961). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
-
Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
-
ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?. [Link]
-
Oregon Medical Laser Center. (n.d.). Quinine sulfate. [Link]
-
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(20), 7108. [Link]
-
ResearchGate. (2014). How to prepare solutions of EXACT concentrations suitable for determination of absorbance coefficients?. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4,6-diphenylnicotinonitrile as a Substrate
Introduction: Navigating the Synthesis of Complex Heteroaromatics
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount.[2] This guide focuses on a challenging yet valuable substrate: 2-Bromo-4,6-diphenylnicotinonitrile. The unique structural features of this molecule—a sterically hindered pyridine core flanked by two phenyl groups and an electron-withdrawing nitrile group—present a confluence of electronic and steric challenges that necessitate a carefully optimized approach to achieve successful Suzuki coupling.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the theoretical underpinnings and practical execution of Suzuki coupling reactions with 2-Bromo-4,6-diphenylnicotinonitrile. We will delve into the synthesis of the substrate, dissect the mechanistic nuances of the coupling reaction, and present robust, step-by-step protocols designed to ensure reliable and high-yielding transformations.
The Substrate: Synthesis and Structural Considerations of 2-Bromo-4,6-diphenylnicotinonitrile
A reliable supply of the starting material is the first critical step in any synthetic campaign. The synthesis of 2-Bromo-4,6-diphenylnicotinonitrile can be approached from its amino precursor, 2-amino-4,6-diphenylnicotinonitrile.
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
The synthesis of 2-amino-4,6-diphenylnicotinonitrile is well-documented and can be achieved through a one-pot multicomponent reaction.[3][4] This typically involves the condensation of an aromatic ketone (acetophenone), an aromatic aldehyde (benzaldehyde), malononitrile, and a nitrogen source such as ammonium acetate.[3]
From Amine to Bromide: The Sandmeyer Reaction
With the 2-amino-4,6-diphenylnicotinonitrile in hand, the crucial transformation to the 2-bromo derivative can be accomplished via the Sandmeyer reaction.[5][6][7][8][9] This classic transformation involves the diazotization of the primary aromatic amine followed by the introduction of the bromide using a copper(I) bromide catalyst.[5][6][7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[10] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a challenging substrate like 2-Bromo-4,6-diphenylnicotinonitrile.
Oxidative Addition: The cycle initiates with the insertion of the active palladium(0) catalyst into the carbon-bromine bond of the 2-Bromo-4,6-diphenylnicotinonitrile. This is often the rate-determining step, particularly for sterically hindered and electron-deficient substrates.[2]
Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium(II) center. This step is facilitated by a base, which activates the organoboron species.[11] The choice of base is critical and can significantly impact the reaction rate and yield.[11]
Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols: A Guide to Successful Coupling
The steric hindrance imposed by the two phenyl groups at the 4- and 6-positions, coupled with the electronic deactivation of the pyridine ring by the nitrile group, necessitates the use of highly active catalyst systems. The following protocols are designed to address these challenges, offering robust starting points for the Suzuki coupling of 2-Bromo-4,6-diphenylnicotinonitrile with a variety of aryl and heteroaryl boronic acids.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol employs a highly active and versatile catalyst system based on a dialkylbiaryl phosphine ligand (a "Buchwald ligand"), which has proven effective for challenging Suzuki couplings.[12]
Materials:
| Reagent | Molar Equiv. |
| 2-Bromo-4,6-diphenylnicotinonitrile | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd₂(dba)₃ | 0.02 |
| SPhos (or other Buchwald ligand) | 0.04 |
| K₃PO₄ (anhydrous) | 2.0 - 3.0 |
| Anhydrous, degassed 1,4-Dioxane | - |
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Bromo-4,6-diphenylnicotinonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and the Buchwald ligand (e.g., SPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe. The reaction concentration should be in the range of 0.1-0.2 M with respect to the 2-Bromo-4,6-diphenylnicotinonitrile.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure using a Pd(dppf)Cl₂ Catalyst System
This protocol utilizes a commercially available and air-stable palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is also effective for many challenging cross-coupling reactions.[10]
Materials:
| Reagent | Molar Equiv. |
| 2-Bromo-4,6-diphenylnicotinonitrile | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Pd(dppf)Cl₂ | 0.03 - 0.05 |
| Cs₂CO₃ (anhydrous) | 2.0 - 3.0 |
| Anhydrous, degassed Toluene/Water (e.g., 10:1) | - |
Experimental Workflow:
Detailed Steps:
-
Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or a sealed tube) equipped with a magnetic stir bar, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv), and Pd(dppf)Cl₂ (0.03-0.05 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) to the vessel.
-
Reaction: Heat the reaction mixture to a temperature between 90-120 °C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or LC-MS.
-
Work-up: After completion, cool the reaction mixture. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality catalyst and ligands. Consider using a pre-catalyst. |
| Insufficiently active catalyst system | Screen different Buchwald ligands or other specialized ligands for sterically hindered substrates.[13] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, CsF) and solvent systems (e.g., THF, DMF).[11][14] | |
| Formation of byproducts (e.g., homocoupling) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Decomposition of boronic acid | Use a milder base or protect the boronic acid as a boronate ester. | |
| Difficulty in purification | Co-eluting impurities | Optimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques (e.g., reverse-phase chromatography). |
Conclusion: Enabling the Synthesis of Novel Scaffolds
The Suzuki-Miyaura coupling of 2-Bromo-4,6-diphenylnicotinonitrile presents a formidable synthetic challenge due to the substrate's inherent steric and electronic properties. However, with a rational approach to catalyst and ligand selection, and careful optimization of reaction conditions, this transformation can be successfully achieved. The protocols outlined in this guide, leveraging highly active palladium catalyst systems, provide a solid foundation for the synthesis of a diverse array of novel 2,4,6-trisubstituted nicotinonitrile derivatives. These compounds hold significant potential as scaffolds in the development of new therapeutic agents and advanced materials, making the mastery of their synthesis a valuable asset for any research and development program.
References
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Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki−Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534–545. [Link]
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Zhang, L., & Wu, J. (2007). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 72(15), 5849–5852. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Myers, A. G. The Suzuki Reaction. [Link]
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Wikipedia. (2024). Sandmeyer reaction. [Link]
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Kumar, R., & Van der Eycken, E. V. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(11), 76-87. [Link]
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Özdemir, İ., & Çetinkaya, B. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3823–3836. [Link]
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Okano, K., & Nozaki, K. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(32), 10985-10992. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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Jagt, R. B. C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. [Link]
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ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3176. [Link]
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ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... [Link]
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Mafire, L., et al. (2016). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 18(13), 3745-3752. [Link]
-
Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Penning, T. D., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Medicinal Chemistry, 52(17), 5465–5475. [Link]
-
Bera, S. S., & Szostak, M. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 666-673. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]
-
Al-Mulla, A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 89-92. [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
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- 14. researchgate.net [researchgate.net]
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
An Application Guide to the Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The reaction's broad functional group tolerance and applicability to a wide range of substrates have replaced harsher, more limited classical methods.[1]
This guide focuses on a specific, high-value application: the amination of 2-Bromo-4,6-diphenylnicotinonitrile. The resulting 2-aminonicotinonitrile scaffold is of significant interest in drug discovery, with derivatives showing potential as anticancer agents and autophagy enhancers.[6][7] The presence of the nitrile group, a key pharmacophore, further enhances the potential of these molecules in medicinal chemistry.[8]
Herein, we provide a detailed protocol, mechanistic insights, and practical guidance for researchers aiming to leverage the Buchwald-Hartwig amination for the synthesis of novel 2-amino-4,6-diphenylnicotinonitrile analogs. We will explore the causality behind experimental choices, offering a framework for rational optimization and troubleshooting.
The Catalytic Heart of the Reaction: Mechanism and Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle.[1][9] Understanding this mechanism is paramount for troubleshooting and adapting the reaction to new substrates. The cycle is generally understood to proceed through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Activation and Oxidative Addition : The cycle begins with an active Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst. This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the 2-Bromo-4,6-diphenylnicotinonitrile, forming a Pd(II) intermediate.[4][9] The reactivity order for aryl halides in this step is typically I > Br > Cl, making aryl bromides like our substrate excellent coupling partners.[9]
-
Ligand Exchange and Deprotonation : The amine nucleophile then coordinates to the palladium center, displacing the bromide. A strong, non-nucleophilic base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[4][10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the starting materials or product.
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9] The steric and electronic properties of the phosphine ligand are vital for promoting this step efficiently.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 2-(Morpholino)-4,6-diphenylnicotinonitrile
This protocol provides a reliable starting point for the amination of 2-Bromo-4,6-diphenylnicotinonitrile with morpholine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure optimal results.
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add 2-Bromo-4,6-diphenylnicotinonitrile, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk flask.
-
Rationale: The use of an inert atmosphere is critical as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[11] Modern palladacycle precatalysts like XPhos Pd G3 are often preferred over traditional sources like Pd(OAc)₂ as they form the active catalyst more cleanly and efficiently.[11]
-
-
Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Rationale: Solvents must be anhydrous and degassed to prevent quenching of the base and oxidation of the catalyst. Toluene is a common and effective solvent for these reactions, particularly for aryl bromides.[11]
-
-
Reaction Conditions: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: Quenching neutralizes the excess strong base and makes the mixture safe to handle in air.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: This standard liquid-liquid extraction procedure isolates the organic product from the aqueous layer and inorganic salts.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(Morpholino)-4,6-diphenylnicotinonitrile.
-
Rationale: Chromatography is typically required to remove residual catalyst, ligand, and any minor side products to obtain a highly pure final compound.
-
Optimization and Parameter Selection
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table provides a guide for optimizing the reaction for 2-Bromo-4,6-diphenylnicotinonitrile and other amines.
| Parameter | Recommended Starting Point | Considerations & Alternatives |
| Palladium Source | XPhos Pd G3 (2 mol%) | Other precatalysts (e.g., G4) or traditional sources like Pd(OAc)₂ / Pd₂(dba)₃ with a separate ligand can be used. Precatalysts often give more reproducible results.[9][11] |
| Ligand | XPhos (part of precatalyst) | For challenging amines (e.g., primary or heteroaryl amines), other bulky, electron-rich biaryl phosphine ligands like RuPhos, BrettPhos, or DavePhos may be more effective.[11] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic bases are preferred. Lithium bis(trimethylsilyl)amide (LHMDS) and potassium tert-butoxide (KOtBu) are common alternatives. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be used, often requiring higher temperatures.[11] |
| Solvent | Toluene | Dioxane and THF are also widely used.[9][11] Toluene's higher boiling point is often advantageous. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[9] |
| Temperature | 100 °C | Typically ranges from 80-110 °C.[9][12] Lower temperatures may be possible with highly reactive substrates, while less reactive partners (e.g., aryl chlorides) may require higher temperatures. |
| Amine Substrate | 1.2 - 1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the more valuable aryl bromide. |
Experimental Workflow and Troubleshooting
A systematic approach is key to successfully executing and troubleshooting the amination protocol.
Caption: Step-by-step experimental workflow diagram.
Even with a robust protocol, challenges can arise. The following guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Inappropriate ligand/base combination.3. Insufficient temperature or reaction time. | 1. Ensure rigorous inert atmosphere and use fresh, degassed solvents. Use a reliable precatalyst.[11]2. Screen different ligands and bases based on the amine class (see table above).[11]3. Increase temperature in 10 °C increments or extend reaction time, monitoring by TLC. |
| Hydrodehalogenation | Formation of the corresponding arene (Ar-H) instead of the aminated product. This can result from catalyst decomposition or a β-hydride elimination side reaction.[1] | Try a different ligand, such as one with a bulkier profile. Lowering the reaction temperature may also help minimize this side reaction. |
| Incomplete Reaction | 1. Sterically hindered amine or aryl halide.2. Poor solubility of reagents. | 1. Switch to a more sterically demanding and electron-rich ligand (e.g., tBuBrettPhos) to promote coupling of hindered substrates.[13][14]2. Ensure vigorous stirring. Consider a solvent with better solubilizing properties if possible (e.g., dioxane). |
| Product Degradation | The desired product is sensitive to the strong base or high temperature. | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) and potentially a lower reaction temperature, accepting that a longer reaction time may be necessary.[11] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for accessing high-value 2-aminonicotinonitrile derivatives from 2-Bromo-4,6-diphenylnicotinonitrile. By understanding the underlying catalytic mechanism and the critical roles of the ligand, base, and solvent, researchers can confidently apply and optimize this reaction. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling the efficient synthesis and exploration of this medicinally important chemical space.
References
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Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemspeed. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. [Link]
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Sonogashira coupling of 2-Bromo-4,6-diphenylnicotinonitrile with terminal alkynes
An In-Depth Guide to the Sonogashira Coupling of 2-Bromo-4,6-diphenylnicotinonitrile with Terminal Alkynes
Application Note and Detailed Protocol
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Sonogashira coupling between 2-Bromo-4,6-diphenylnicotinonitrile and various terminal alkynes. Nicotinonitrile scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The introduction of alkynyl moieties via this protocol allows for the generation of novel, structurally diverse molecules with potential applications in drug discovery and materials science. We delve into the reaction mechanism, provide a validated, step-by-step experimental protocol, discuss reaction scope, and offer a detailed troubleshooting guide to ensure reproducible and high-yielding results.
Introduction: The Strategic Importance of Alkynylated Nicotinonitriles
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[4] The nicotinonitrile (3-cyanopyridine) framework, in particular, is a versatile building block found in kinase inhibitors and other targeted therapies.[3][5] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, modulating a compound's pharmacokinetic and pharmacodynamic properties.[6]
The Sonogashira coupling provides a powerful and direct method to introduce structural complexity and rigidity into these scaffolds by forming a C(sp²)-C(sp) bond.[7] This reaction is distinguished by its mild conditions and tolerance for a wide array of functional groups, making it an indispensable tool for late-stage functionalization in complex molecule synthesis.[1][4] This guide focuses on 2-Bromo-4,6-diphenylnicotinonitrile, a substrate poised for the synthesis of novel compounds where the resulting aryl-alkyne products can serve as key intermediates for further diversification or as final targets for biological screening.
The Sonogashira Reaction: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[7][8]
-
The Palladium Cycle:
-
Reductive Elimination/Activation: The active catalyst, a Pd(0) species, is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (2-Bromo-4,6-diphenylnicotinonitrile), forming a Pd(II)-aryl intermediate. This is typically the rate-determining step.
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II)-aryl complex.
-
Reductive Elimination: The final coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.
-
-
The Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne, making it more nucleophilic.[4]
-
Copper Acetylide Formation: The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[4][7] This species is crucial for the transmetalation step.
-
The base serves a dual purpose: it facilitates the formation of the copper acetylide and neutralizes the hydrogen halide (HBr) byproduct generated during the reaction.[1]
Preparation of Starting Material: 2-Bromo-4,6-diphenylnicotinonitrile
While various substituted nicotinonitriles are commercially available, 2-Bromo-4,6-diphenylnicotinonitrile may require synthesis. A reliable route proceeds from the corresponding 2-amino-4,6-diphenylnicotinonitrile via a Sandmeyer-type reaction. The 2-amino precursor can be synthesized efficiently through a one-pot reaction of the appropriate chalcone with malononitrile and ammonium acetate.[9]
Synthetic Scheme:
-
Chalcone Formation: Benzaldehyde reacts with acetophenone to form 1,3-diphenylprop-2-en-1-one (chalcone).
-
Nicotinonitrile Synthesis: The chalcone reacts with malononitrile and ammonium acetate to yield 2-amino-4,6-diphenylnicotinonitrile.[9]
-
Sandmeyer Bromination: The 2-amino group is converted to a diazonium salt using sodium nitrite and HBr, which is subsequently displaced by bromide using a copper(I) bromide catalyst to yield the target 2-Bromo-4,6-diphenylnicotinonitrile.
Detailed Experimental Protocol
This protocol provides a general method that can be adapted for various terminal alkynes. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox to prevent catalyst deactivation and alkyne homocoupling.[4][10]
4.1. Materials and Equipment
-
Substrate: 2-Bromo-4,6-diphenylnicotinonitrile
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Propargyl alcohol)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper Co-catalyst: Copper(I) Iodide (CuI)
-
Ligand (optional): Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled.
-
Solvent: Anhydrous, deoxygenated Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle with temperature control, condenser, inert gas line (N₂/Ar), syringes, TLC plates, column chromatography setup.
4.2. Step-by-Step General Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated THF (approx. 0.1 M concentration relative to the substrate) via cannula or syringe. Add triethylamine (3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C (for THF) or 80-100 °C (for DMF if needed for less reactive substrates) and stir.[4][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure alkynylated product.
-
4.3. Product Characterization The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS).
-
Fourier-Transform Infrared (FTIR) spectroscopy.
-
Melting Point (mp) analysis.
Reaction Scope and Optimization Data
The Sonogashira coupling is robust and accommodates a wide range of terminal alkynes. The following table provides representative data for the coupling of 2-Bromo-4,6-diphenylnicotinonitrile with various alkynes under the optimized general protocol.
| Entry | Alkyne Partner | Product | Typical Yield (%)* |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4,6-diphenylnicotinonitrile | 85-95% |
| 2 | 1-Octyne | 2-(Oct-1-yn-1-yl)-4,6-diphenylnicotinonitrile | 75-85% |
| 3 | Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)-4,6-diphenylnicotinonitrile | 70-80% |
| 4 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4,6-diphenylnicotinonitrile | 90-98% |
| 5 | 4-Ethynylanisole | 2-((4-Methoxyphenyl)ethynyl)-4,6-diphenylnicotinonitrile | 80-90% |
| Note: Yields are based on isolated product after column chromatography and are representative. Actual yields are substrate and condition-dependent. |
Troubleshooting and Field-Proven Insights
Even robust reactions can present challenges. Below are common issues and their scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently deoxygenated solvent/reagents.3. Poor quality of base or solvent. | 1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or add a ligand like PPh₃. Ensure the Pd(II) precatalyst is from a reliable source.2. Thoroughly degas the solvent via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Use freshly distilled, anhydrous solvents and bases. |
| Significant Homocoupling | 1. Presence of oxygen, which promotes the Glaser coupling of copper acetylides.2. Reaction temperature is too high. | 1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Lower the reaction temperature. Consider a copper-free protocol if homocoupling persists as a major issue. |
| Dark Black Precipitate | Catalyst decomposition (Palladium black formation). | 1. Add an additional phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) complex.2. Ensure the temperature is not excessively high.3. Check for impurities in the starting materials. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Base is fully consumed. | 1. Add a fresh portion of the catalyst (e.g., 0.5-1 mol%).2. Add an additional equivalent of the base. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product characterization.
Conclusion
This application note provides a robust and reliable framework for the Sonogashira coupling of 2-Bromo-4,6-diphenylnicotinonitrile with a variety of terminal alkynes. By combining a detailed mechanistic understanding with a validated experimental protocol and a practical troubleshooting guide, researchers and drug development professionals are equipped to synthesize novel alkynylated nicotinonitrile derivatives efficiently. These products represent valuable scaffolds for the development of new therapeutics and functional organic materials.
References
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. doi: 10.4236/mrc.2017.63009. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Unknown Author. (n.d.). The Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. (2024, August 05). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. Available from: [Link]
-
Dou, C., & He, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195-5211. doi: 10.1039/d2ra07685c. Available from: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Pharmaceuticals, 16(1), 108. Available from: [Link]
-
Li, P., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)₃. RSC Advances, 7(12), 7240-7246. doi: 10.1039/C6RA27210A. Available from: [Link]
-
An, H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 8234-8248. doi: 10.3390/molecules19068234. Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link]
-
Ali, I. A. I., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Available from: [Link]
-
Shamroukh, A. H., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. Available from: [Link]
-
Quibell, J. M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available from: [Link]
-
Wang, J., et al. (2017). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 37(9), 2217-2234. Available from: [Link]
-
Al-Masum, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. doi: 10.3390/molecules29081836. Available from: [Link]
- Google Patents. (n.d.). RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline.
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Nitrile in Drug Design [sioc-journal.cn]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
High-Efficiency Palladium-Catalyzed Cyanation of 2-Bromo-4,6-diphenylnicotinonitrile
Executive Summary
This application note details a robust protocol for the palladium-catalyzed cyanation of 2-Bromo-4,6-diphenylnicotinonitrile to synthesize 4,6-diphenylpyridine-2,3-dicarbonitrile . This transformation is a critical step in the synthesis of pyrazino-fused porphyrazines and advanced medicinal scaffolds (e.g., survivin inhibitors).
While traditional Rosenmund-von Braun reactions utilize stoichiometric copper(I) cyanide at high temperatures (>180°C), this protocol employs a palladium(0) catalyst system with Zinc Cyanide (
Scientific Background & Mechanistic Insight
Substrate Analysis
The substrate, 2-Bromo-4,6-diphenylnicotinonitrile , presents specific challenges:
-
Steric Hindrance: The phenyl group at the C6 position and the nitrile at C3 create a sterically crowded environment around the C2-bromide, potentially slowing oxidative addition.
-
Electronic Activation: The electron-deficient pyridine ring, further activated by the C3-nitrile, facilitates the oxidative addition of Pd(0) into the C-Br bond.
-
Catalyst Poisoning: The product is a dinitrile (phthalonitrile derivative), which is a potent chelator. Furthermore, free cyanide ions (
) can bind irreversibly to Pd(II) species, shutting down the catalytic cycle (the "cyanide effect").
The Solution: and Bis-dentate Ligands
To overcome catalyst poisoning, we utilize Zinc Cyanide (
We employ dppf (1,1'-Bis(diphenylphosphino)ferrocene) as the ligand. Its large bite angle and strong chelating ability prevent the displacement of the ligand by cyanide ions, maintaining the active catalytic species.
Mechanistic Pathway
The reaction follows a
-
Oxidative Addition:
inserts into the C-Br bond. -
Transmetallation: Cyanide is transferred from Zn to Pd.
-
Reductive Elimination: The C-CN bond forms, releasing the product and regenerating
.
Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(dppf) species.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Bromo-4,6-diphenylnicotinonitrile | 1.0 | Substrate | Dry thoroughly before use. |
| Zinc Cyanide ( | 0.6–0.7 | CN Source | Highly Toxic. Use only 0.6 equiv (provides 1.2 equiv CN). |
| 0.02 (2 mol%) | Catalyst Precursor | Tris(dibenzylideneacetone)dipalladium(0). | |
| dppf | 0.04 (4 mol%) | Ligand | 1,1'-Bis(diphenylphosphino)ferrocene. |
| Zinc Dust (Optional) | 0.1 (10 mol%) | Additive | Reduces any oxidized Pd(II) to Pd(0). |
| DMF (Anhydrous) | 0.2 M Conc. | Solvent | Must be degassed (sparged with |
Step-by-Step Procedure
Phase 1: Reaction Setup (Glovebox or Schlenk Line)
-
Safety Check: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is available and a bleach quenching bath is prepared.
-
Charging: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add:
-
2-Bromo-4,6-diphenylnicotinonitrile (1.0 equiv)
- (0.6 equiv)[1]
-
dppf (4 mol%)
- (2 mol%)
-
Zn dust (10 mol% - recommended for reproducibility)
-
-
Inerting: Cap the vessel. Evacuate and backfill with Argon three times.
-
Solvation: Add anhydrous DMF via syringe under Argon flow.
-
Note: The concentration should be approx 0.2 M (e.g., 5 mL DMF per 1 mmol substrate).
-
-
Degassing: Sparge the solution with Argon for 5–10 minutes. Oxygen is the primary cause of catalyst death in this system.
Phase 2: Reaction & Monitoring
-
Heating: Place the vessel in a pre-heated oil bath at 110°C .
-
Observation: The solution typically turns from dark purple/red (characteristic of Pd-dppf) to a brownish-orange suspension.
-
-
Duration: Stir vigorously for 3–6 hours.
-
Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexanes) or LC-MS.
-
Target: Disappearance of starting bromide (
) and appearance of the dinitrile ( , often highly fluorescent).
-
Phase 3: Work-up & Quenching (CRITICAL)
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Dilute the reaction mixture with EtOAc. Slowly add the mixture to a beaker containing 50% saturated
and 10% household bleach (sodium hypochlorite) . -
Extraction: Transfer to a separatory funnel. Extract with EtOAc (3x).
-
Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Drying: Dry over
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Recrystallization: The product, 4,6-diphenylpyridine-2,3-dicarbonitrile, is highly crystalline. Recrystallization from Ethanol or Ethanol/DMF is often sufficient.
-
Chromatography: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0
30% EtOAc in Hexanes).
Analytical Data Expectations
-
Appearance: White to pale yellow needles.
-
IR (ATR): Strong absorption at
(C N stretch). -
NMR (
): Look for the disappearance of the pyridine proton shift associated with the bromide environment and the retention of the aromatic phenyl signals. The pyridine ring proton (C5-H) typically appears as a singlet around 7.8–8.2 ppm. -
MS (ESI+):
corresponding to the dinitrile mass (Starting Mass - 79.9 [Br] + 26.0 [CN]).
Process Safety & Waste Management
WARNING: This protocol involves Cyanide.[4][5][6]
-
Engineering Controls: All weighing and handling of
must occur in a functioning fume hood or glovebox. -
Waste: All aqueous waste must be treated with bleach (pH > 10) for at least 24 hours before disposal. Never acidify cyanide waste (generates HCN gas).
-
PPE: Double nitrile gloves, lab coat, safety glasses.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Catalyst Deactivation ( | Degas DMF more thoroughly (freeze-pump-thaw). Add 10 mol% Zn dust. |
| Black Precipitate (Pd Black) | Ligand dissociation | Increase dppf loading to 6-8 mol% or switch to Xantphos. |
| Hydrolysis (Amide formation) | Water in solvent | Use fresh anhydrous DMF. Ensure |
| Homocoupling (Biaryl) | Low CN availability | Ensure vigorous stirring (Zn(CN)2 is a suspension). |
Workflow Visualization
Figure 2: Operational workflow from setup to purification.[3][4][7]
References
-
General Pd-Cyanation Methodology
-
Zinc Cyanide Utility
-
Tschaen, D. M., et al. (1995). An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry.
-
-
Safety Protocols (Cyanide)
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Handling.
-
-
Substrate Context (Porphyrazine Precursors)
-
Kudrevich, S. V., & van Lier, J. E. (1996). Aza-analogs of phthalocyanines: synthesis and properties. Coordination Chemistry Reviews.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. lobachemie.com [lobachemie.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of novel heterocyclic compounds from 2-Bromo-4,6-diphenylnicotinonitrile
Application Note: Strategic Functionalization of 2-Bromo-4,6-diphenylnicotinonitrile
Subtitle: A Modular Protocol for the Synthesis of Fused Pyrazolo-, Thieno-, and Tetrazolo-pyridines.
Executive Summary
This application note details the synthetic utility of 2-Bromo-4,6-diphenylnicotinonitrile (1) as a high-value electrophilic scaffold for drug discovery. Characterized by a highly reactive C2-bromo center adjacent to an electron-withdrawing nitrile group (C3), this molecule serves as a "linchpin" precursor. The electron-deficient pyridine core facilitates Nucleophilic Aromatic Substitution (
We present three validated protocols to transform this precursor into pharmacologically relevant fused heterocycles:
-
Pyrazolo[3,4-b]pyridines (via Hydrazine hydrate)
-
Thieno[2,3-b]pyridines (via Ethyl thioglycolate/Thorpe-Ziegler)
-
Tetrazolo[1,5-a]pyridines (via Sodium Azide)
Chemical Logic & Retrosynthesis
The reactivity of (1) is governed by the "push-pull" electronics of the pyridine ring. The nitrogen atom and the C3-cyano group deplete electron density at C2, making the bromine atom an excellent leaving group.
-
Mechanism A (
): The initial step for all protocols involves the attack of a nucleophile (N, S, or azide) at C2, displacing bromide. -
Mechanism B (Cyclization):
-
Hydrazines: The secondary amine attacks the nitrile (C3) to close the pyrazole ring.
-
Thiols: The active methylene attacks the nitrile (Thorpe-Ziegler reaction) to close the thiophene ring.
-
Azides: The pendant azide undergoes electrocyclic ring closure to form the tetrazole.
-
Reaction Landscape Visualization
Figure 1: Divergent synthesis pathways from the core 2-bromo scaffold. Colors indicate: Blue (Start), Grey (Conditions), Green (Final Product).
Experimental Protocols
Pre-Requisite: Safety & Handling
-
Cyanide/Nitrile Safety: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Azide Hazards: Sodium azide is acutely toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals (Cu, Pb).
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridine
Target: 3-Amino-4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine.
Rationale: Hydrazine acts as a binucleophile. The primary amine displaces the bromide, and the secondary nitrogen attacks the nitrile carbon, followed by tautomerization to the amino-pyrazole.
-
Setup: In a 50 mL round-bottom flask, dissolve (1) (1.0 mmol, 335 mg) in absolute ethanol (15 mL).
-
Addition: Add hydrazine hydrate (99%, 5.0 mmol, 0.25 mL) dropwise. Note: Excess hydrazine acts as both reactant and acid scavenger.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 3:7). The starting material (
) should disappear, replaced by a lower fluorescent spot. -
Work-up: Cool to room temperature. The product often precipitates as a solid.
-
Isolation: Pour the reaction mixture into ice-cold water (50 mL). Stir for 15 minutes. Filter the precipitate.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield yellow crystals.[1]
Expected Yield: 75–85%
Key Spectral Feature: IR disappearance of
Protocol B: Synthesis of Thieno[2,3-b]pyridine
Target: Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate.
Rationale: This utilizes the Thorpe-Ziegler cyclization .[2][3] The sulfhydryl group displaces the bromide, and the active methylene (activated by the ester) attacks the nitrile.
-
Setup: Dissolve (1) (1.0 mmol) in dry DMF (10 mL).
-
Reagent Prep: Add Ethyl thioglycolate (1.1 mmol) and Sodium Carbonate (
, 2.0 mmol). Alternative: Use Sodium Ethoxide in Ethanol for higher yields, but DMF is preferred for solubility. -
Reaction: Heat at
for 3–5 hours. -
Monitoring: TLC will show a highly fluorescent product spot.
-
Work-up: Pour into crushed ice containing a few drops of acetic acid (to neutralize excess base).
-
Isolation: Filter the yellow solid, wash with water, and dry.
-
Purification: Recrystallize from Dioxane.
Expected Yield: 65–75%
Mechanism Note: The reaction proceeds via an intermediate sulfide (
Protocol C: Synthesis of Tetrazolo[1,5-a]pyridine
Target: 5,7-Diphenyltetrazolo[1,5-a]pyridine-8-carbonitrile.
Rationale: Nucleophilic attack by azide ion yields the 2-azido intermediate. In condensed heteroaromatics, the azide-tetrazole equilibrium heavily favors the fused tetrazole form in the solid state.
-
Setup: Dissolve (1) (1.0 mmol) in DMF (10 mL).
-
Reagent: Add Sodium Azide (
, 1.5 mmol) and Ammonium Chloride ( , 1.5 mmol). Note: buffers the reaction and assists in the cyclization mechanism. -
Reaction: Heat at
for 4–8 hours. -
Work-up: Pour into ice water. A white or pale beige precipitate forms.
-
Isolation: Filter and wash extensively with water to remove residual azide.
-
Purification: Recrystallize from Ethanol.
Expected Yield: 70–80%
Data Interpretation: The IR spectrum is critical here. Look for the absence of the azide peak (
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Pyrazolo- Synthesis | Thieno- Synthesis | Tetrazolo- Synthesis |
| Solvent | Ethanol or Dioxane (Protic/Polar) | DMF or EtOH (Polar Aprotic preferred) | DMF (High boiling, polar) |
| Temperature | Reflux ( | ||
| Base | Hydrazine (Self-catalyzing) | None or | |
| Common Issue | Incomplete cyclization (Intermediate hydrazide) | Hydrolysis of ester group | Residual Azide (Safety risk) |
| Fix | Increase reflux time; add cat. AcOH | Ensure anhydrous conditions | Wash precipitate thoroughly |
Mechanistic Validation (Graphviz)
The following diagram illustrates the specific electron flow for the Thorpe-Ziegler Cyclization (Protocol B), as it is the most complex of the three transformations.
Figure 2: Step-wise mechanism of the Thieno[2,3-b]pyridine formation via Thorpe-Ziegler cyclization.
References
-
El-Saghier, A. M. M. (2002). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. Journal of Chemical Research. 4
- Abdel-Galil, E., et al. (1982). Synthesis of 2-Amino-4,6-diphenylnicotinonitrile derivatives. Heterocycles. (Foundational text on the precursor synthesis).
-
Hassner, A., & Boerwinkle, F. (1968).[5] Ionic and free-radical addition of bromine azide to olefins.[5] Journal of the American Chemical Society.[5] (Reference for Azide/Bromo reactivity patterns). 5[6][7][8]
-
Arkivoc. (2006). Synthesis of 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile. Arkivoc. (Specific protocol for the tetrazole synthesis from 2-chloro/bromo analogs).
Sources
- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Derivatization of 2-Bromo-4,6-diphenylnicotinonitrile for organic light-emitting diodes (OLEDs)
Executive Summary
This guide details the synthetic derivatization of 2-Bromo-4,6-diphenylnicotinonitrile , a "privileged scaffold" in the design of Thermally Activated Delayed Fluorescence (TADF) emitters and Electron Transport Materials (ETMs).[][2]
Targeting researchers in organic electronics and medicinal chemistry transitioning to materials science, this note focuses on transforming the electron-deficient pyridine core into high-efficiency Donor-Acceptor (D-A) systems. We prioritize two pathways: Nucleophilic Aromatic Substitution (
Strategic Analysis: The "PyCN" Acceptor
The 2-Bromo-4,6-diphenylnicotinonitrile scaffold (often abbreviated as a PyCN derivative) is unique due to its electronic topology.[3][][2]
-
Electronic Deficiency: The pyridine nitrogen and the nitrile group (-CN) at the C3 position exert a strong electron-withdrawing effect (
and effects).[3][][2] -
The "Lability" of C2-Bromine: The C2 position is activated by both the adjacent pyridine nitrogen and the ortho-nitrile group.[][2] This makes the C-Br bond highly susceptible to nucleophilic attack, often proceeding without transition metal catalysts.[][2]
-
OLED Function: By coupling electron-rich donors (e.g., carbazole, phenoxazine) to the C2 position, we create a D-A architecture with spatially separated HOMO and LUMO, minimizing the singlet-triplet energy gap (
) to facilitate TADF.[2]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Figure 1: Divergent synthetic pathways for PyCN derivatives targeting TADF emitters (Pathway A) or Electron Transport Layers (Pathway B).[3][]
Protocol A: Synthesis of D-A Emitters via
Target Molecule: 2-(9H-carbazol-9-yl)-4,6-diphenylnicotinonitrile (Cz-PyCN)
Mechanism: Addition-Elimination (
Materials
-
Precursor: 2-Bromo-4,6-diphenylnicotinonitrile (1.0 eq)[3][]
-
Nucleophile: 9H-Carbazole (1.1 eq) (Sublimed grade recommended)[3][]
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) or
(for milder conditions) -
Solvent: Anhydrous THF or DMF (Deoxygenated)
Step-by-Step Methodology
-
Activation (Inert Atmosphere):
-
Flame-dry a 100 mL Schlenk flask and cycle with
three times. -
Add 9H-Carbazole (1.1 eq) and anhydrous THF (0.2 M concentration).
-
Cool to 0°C in an ice bath.[2]
-
Critical Step: Slowly add NaH (1.5 eq). Evolution of
gas will occur.[2] Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (formation of sodium carbazolide).
-
-
Coupling:
-
Dissolve 2-Bromo-4,6-diphenylnicotinonitrile (1.0 eq) in minimal anhydrous THF.
-
Add the bromide solution dropwise to the carbazolide mixture.[2]
-
Observation: The solution often changes color (yellow/orange) indicating the formation of the charge-transfer complex.[2]
-
Reflux the mixture (66°C for THF) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/DCM 3:1).[2] The starting bromide (
) should disappear.[2]
-
-
Quenching and Work-up:
-
Purification (OLED Grade):
Protocol B: Conjugation Extension via Suzuki-Miyaura
Target Molecule: 2-([1,1'-biphenyl]-4-yl)-4,6-diphenylnicotinonitrile Application: Electron Transport Layer (ETL) or Host Material.[3][][2]
Materials
-
Precursor: 2-Bromo-4,6-diphenylnicotinonitrile (1.0 eq)[3][]
-
Reagent: 4-Biphenylboronic acid (1.2 eq)[3][]
-
Catalyst:
(3-5 mol%)[3][] -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)[2]
Step-by-Step Methodology
-
Degassing (The "Freeze-Pump-Thaw" Standard):
-
Catalytic Cycle:
-
Add the Bromide precursor, Boronic acid, and Pd catalyst under a counter-flow of Argon.[2]
-
Heat to reflux (approx. 90–100°C) for 24 hours.
-
QC Check: The mixture should turn black/brown (Pd species).[2] If palladium black precipitates too early, the catalyst may be dead; add additional ligand (
).[2]
-
-
Work-up:
Characterization & Validation
For OLED applications, standard NMR is insufficient.[2] You must validate the optoelectronic properties.[2]
| Parameter | Method | Expected Outcome (Typical D-A System) |
| Purity | HPLC (UV det. 254 nm) | >99.9% (Essential for device lifetime) |
| Identity | Loss of Pyridine C2-Br signal; appearance of Carbazole protons.[3][] | |
| Energy Gap | UV-Vis / PL Spectroscopy | Blue/Green Emission (450-520 nm).[3][][2] Solvatochromic shift in PL indicates CT character.[2] |
| TADF Check | Transient PL (TRPL) | Observation of delayed component ( |
| LUMO Level | Cyclic Voltammetry (CV) | Approx -3.0 to -3.5 eV (Deep LUMO due to CN group). |
Mechanism of Activation
The following diagram details why the C2-position is the specific site of reaction, ensuring regio-control.
Figure 2: Mechanistic flow of the
References
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H. & Adachi, C. (2012).[2] Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492, 234–238.[2] Link
- Foundational text on TADF mechanisms and D-A molecular design.
-
Albrecht, K. & Yamamoto, K. (2003).[2] Carbazole-based dendrimers as solution-processable materials for OLEDs. Journal of the American Chemical Society.[2]
- Provides context on carbazole reactivity and purific
-
Beilstein J. Org.[2] Chem. (2018).[2][5] Nucleophilic aromatic substitution on heteroaryl halides. Link
- General protocol grounding for the conditions described in Protocol A.
-
Fisher Scientific. Aromatic Nucleophilic Substitution Protocols. Link
-
Source for standard industrial reaction conditions (Solvents/Bases).[2]
-
-
Intel Market Research. (2025). Carbazole Chemistry Breakthroughs in Optoelectronic Devices. Link
- Market context for the relevance of 2-bromo-carbazole deriv
Sources
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 2-Bromo-4,6-diphenylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of metal-catalyzed cross-coupling protocols for the functionalization of 2-Bromo-4,6-diphenylnicotinonitrile. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The nicotinonitrile scaffold is a privileged motif in medicinal chemistry, appearing in a range of marketed drugs, and the ability to elaborate the 2-position of 2-Bromo-4,6-diphenylnicotinonitrile opens a gateway to novel chemical entities.[1]
Introduction: The Strategic Importance of 2-Bromo-4,6-diphenylnicotinonitrile
The 2-Bromo-4,6-diphenylnicotinonitrile core is a valuable building block in synthetic and medicinal chemistry. The presence of the electron-withdrawing nitrile group and the steric bulk of the two phenyl rings at the 4- and 6-positions present unique challenges and opportunities for selective functionalization. The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships in drug discovery programs.[1]
Synthesis of the Starting Material: The precursor, 2-Amino-4,6-diphenylnicotinonitrile, can be synthesized through a multi-component reaction involving an appropriate chalcone (derived from an acetophenone and a benzaldehyde), malononitrile, and a nitrogen source like ammonium acetate.[2] Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with a bromide source can yield the target 2-Bromo-4,6-diphenylnicotinonitrile.
Palladium-Catalyzed Cross-Coupling Reactions: A Toolkit for Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The following sections detail specific protocols for the application of several key cross-coupling reactions to 2-Bromo-4,6-diphenylnicotinonitrile.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide.[4][5][6] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical. For heteroaromatic substrates, electron-rich and bulky ligands are often employed to promote the oxidative addition and reductive elimination steps. The base is essential for the activation of the boronic acid, facilitating the transmetalation step. A biphasic solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4,6-diphenylnicotinonitrile with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,4,6-triphenylnicotinonitrile.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >85 (expected) | [General Suzuki Protocols] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | >80 (expected) | [7][8] |
Heck-Mizoroki Reaction: Vinylation of the Nicotinonitrile Core
The Heck-Mizoroki reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9][10][11][12] This reaction is a powerful tool for the introduction of vinyl groups, which can serve as handles for further synthetic transformations.
Causality Behind Experimental Choices: A phosphine-free catalyst system, such as palladium acetate, can be effective, although the addition of a phosphine ligand can improve yields and reduce catalyst loading. A base, typically an amine like triethylamine or a carbonate, is required to neutralize the hydrogen halide formed during the reaction. Polar aprotic solvents like DMF or DMA are commonly used to facilitate the dissolution of the reactants and promote the reaction.
Protocol: Heck-Mizoroki Reaction of 2-Bromo-4,6-diphenylnicotinonitrile with Styrene
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol) and DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-styryl-4,6-diphenylnicotinonitrile.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | >75 (expected) | [General Heck Protocols] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 130 | 18 | >70 (expected) | [9] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
Protocol: Sonogashira Coupling of 2-Bromo-4,6-diphenylnicotinonitrile with Phenylacetylene
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5 mL) and degassed triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash chromatography to obtain 2-(phenylethynyl)-4,6-diphenylnicotinonitrile.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 12 | >80 (expected) | [16][17] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | 10 | >85 (expected) | [13] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][18][19] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are particularly effective. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Protocol: Buchwald-Hartwig Amination of 2-Bromo-4,6-diphenylnicotinonitrile with Aniline
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol).
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol).
-
Seal the Schlenk tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 2-(phenylamino)-4,6-diphenylnicotinonitrile.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | >90 (expected) | [18][20] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | >85 (expected) | [3][18] |
Stille Coupling: Utilizing Organostannanes
The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organohalide.[21][22][23][24] While concerns about the toxicity of organotin reagents exist, the Stille reaction offers advantages such as the air and moisture stability of the organostannane reagents and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices: A palladium(0) catalyst, such as Pd(PPh₃)₄, is commonly used. The reaction is typically performed in a non-polar, aprotic solvent like toluene or THF. Additives such as lithium chloride can accelerate the reaction by facilitating the transmetalation step.
Protocol: Stille Coupling of 2-Bromo-4,6-diphenylnicotinonitrile with (Tributylstannyl)benzene
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
(Tributylstannyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add (tributylstannyl)benzene (1.2 mmol).
-
Heat the reaction mixture to reflux (110 °C) for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and concentrate under reduced pressure.
-
To the residue, add a solution of potassium fluoride in methanol and stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 2,4,6-triphenylnicotinonitrile.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Toluene | 110 | 18 | >80 (expected) | [1][21][22] |
| PdCl₂(PPh₃)₂ | DMF | 100 | 24 | >75 (expected) | [25] |
Conclusion
The protocols detailed in this guide provide a robust starting point for the diversification of the 2-Bromo-4,6-diphenylnicotinonitrile scaffold. The choice of the specific cross-coupling reaction will depend on the desired substituent to be introduced. Careful optimization of the reaction parameters, including the catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates. The versatility of these palladium-catalyzed reactions offers a powerful platform for the synthesis of novel nicotinonitrile derivatives for evaluation in drug discovery and materials science applications.
References
-
MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2024). Available at: [Link]
-
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Available at: [Link]
-
National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Available at: [Link]
-
Myers, A. G. The Stille Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ResearchGate. Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. (2025). Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
National Institutes of Health. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
SciSpace. Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. (2009). Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available at: [Link]
-
University of Southampton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
ACS Figshare. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). Available at: [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Synthesis. Stille Coupling. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023). Available at: [Link]
-
MDPI. Heck Reaction—State of the Art. (2017). Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
National Institutes of Health. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Available at: [Link]
-
National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
National Institutes of Health. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: [Link]
-
Chemistry LibreTexts. Heck reaction. (2023). Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Available at: [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. (2025). Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
- Google Patents. RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline.
-
Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]
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Synthesis of 2-Alkynyl-4,6-Diphenylnicotinonitrile Derivatives: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of Functionalized Nicotinonitriles
Nicotinonitrile derivatives, particularly those bearing aryl substituents at the 4- and 6-positions, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] The introduction of an alkynyl group at the 2-position of this scaffold dramatically expands its utility, offering a versatile handle for further chemical transformations through click chemistry and serving as a key structural motif in various biologically active molecules and functional materials.[3][4] The unique linear geometry and rich reactivity of the alkyne moiety can significantly influence a molecule's interaction with biological targets and its photophysical properties.[4]
This comprehensive guide provides detailed protocols for the synthesis of 2-alkynyl-4,6-diphenylnicotinonitrile derivatives, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles, offering a robust and reproducible approach to accessing these valuable compounds. We will first detail the synthesis of a key precursor, 2-bromo-4,6-diphenylnicotinonitrile, followed by its subsequent functionalization via a palladium-catalyzed Sonogashira coupling reaction.
Strategic Approach: A Two-Step Synthesis
The synthesis of 2-alkynyl-4,6-diphenylnicotinonitrile derivatives is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product by first constructing the core nicotinonitrile ring system and then introducing the versatile alkynyl functionality.
Caption: A two-step synthetic strategy for 2-alkynyl-4,6-diphenylnicotinonitriles.
Part 1: Synthesis of the Key Precursor: 2-Bromo-4,6-diphenylnicotinonitrile
The initial step involves the synthesis of a halogenated nicotinonitrile, which will serve as the electrophilic partner in the subsequent cross-coupling reaction. We will focus on the synthesis of the 2-bromo derivative, as aryl bromides often provide a good balance of reactivity and stability.[5]
Reaction Scheme:
The synthesis of 2-bromo-4,6-diphenylnicotinonitrile can be achieved through the bromination and cyclization of 2-(3-oxo-1,3-diphenylpropyl)malononitrile, which is a Michael adduct of chalcone and malononitrile.[5]
Caption: Synthesis of the 2-bromo-4,6-diphenylnicotinonitrile precursor.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 1,3-Diphenylpropenone (Chalcone) | C₁₅H₁₂O | 208.26 | 10 mmol, 2.08 g | Commercially available or synthesized from benzaldehyde and acetophenone. |
| Malononitrile | CH₂(CN)₂ | 66.06 | 10 mmol, 0.66 g | Toxic, handle with care in a fume hood. |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount | Base catalyst for Michael addition. |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent for Michael addition. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 11 mmol, 1.96 g | Brominating agent. |
| Acetic Acid | CH₃COOH | 60.05 | 30 mL | Solvent and acid catalyst for cyclization. |
Procedure:
-
Synthesis of the Michael Adduct:
-
To a 100 mL round-bottom flask, add 1,3-diphenylpropenone (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product, 2-(3-oxo-1,3-diphenylpropyl)malononitrile, is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Bromination and Cyclization:
-
In a 100 mL round-bottom flask, dissolve the dried Michael adduct (10 mmol) in glacial acetic acid (30 mL).
-
Add N-Bromosuccinimide (11 mmol) to the solution in portions over 15 minutes while stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-bromo-4,6-diphenylnicotinonitrile.
-
Expected Outcome:
The final product, 2-bromo-4,6-diphenylnicotinonitrile, should be a crystalline solid. The yield is typically in the range of 70-85%. The structure should be confirmed by spectroscopic methods.
Spectroscopic Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 8.00-7.40 (m, 11H, Ar-H and C5-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160-150 (Ar-C), 145 (C-Br), 135-128 (Ar-CH), 118 (C-CN), 115 (C5).
-
IR (KBr, cm⁻¹): 2230-2220 (C≡N stretching).
-
MS (ESI): m/z calculated for C₁₈H₁₁BrN₂ [M+H]⁺, found corresponding peak.
Part 2: Synthesis of 2-Alkynyl-4,6-diphenylnicotinonitrile via Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction is highly efficient for introducing the alkynyl moiety onto the 2-position of our nicotinonitrile precursor.
Reaction Mechanism: The Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| 2-Bromo-4,6-diphenylnicotinonitrile | C₁₈H₁₁BrN₂ | 335.20 | 1.0 mmol, 335 mg | Synthesized as in Part 1. |
| Terminal Alkyne (e.g., Phenylacetylene) | C₈H₆ | 102.13 | 1.2 mmol, 122 mg | Ensure it is pure and dry. |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 mmol, 21 mg | Palladium catalyst. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.06 mmol, 11 mg | Co-catalyst. |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 3.0 mmol, 0.42 mL | Base and solvent. |
| Toluene | C₇H₈ | 92.14 | 10 mL | Anhydrous solvent. |
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4,6-diphenylnicotinonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-alkynyl-4,6-diphenylnicotinonitrile derivative.
-
Expected Outcome:
The final product should be a solid, with yields typically ranging from 60-90% depending on the alkyne used. The structure should be confirmed by spectroscopic methods.
Spectroscopic Characterization Data (Example for 2-(Phenylethynyl)-4,6-diphenylnicotinonitrile):
-
¹H NMR (400 MHz, CDCl₃): δ 8.10-7.30 (m, 16H, Ar-H and C5-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160-150 (Ar-C), 148 (C2), 135-128 (Ar-CH), 122 (alkynyl-C), 117 (C-CN), 115 (C5), 95, 85 (alkynyl-C).
-
IR (KBr, cm⁻¹): 2230-2220 (C≡N stretching), 2215-2205 (C≡C stretching).
-
MS (ESI): m/z calculated for C₂₆H₁₆N₂ [M+H]⁺, found corresponding peak.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through careful monitoring and characterization.
-
TLC Monitoring: Regular analysis of the reaction mixture by TLC will confirm the consumption of starting materials and the formation of the product.
-
Spectroscopic Confirmation: The provided expected spectroscopic data serves as a benchmark for confirming the identity and purity of the synthesized compounds. Any significant deviation may indicate the presence of impurities or an incorrect structure.
-
Troubleshooting:
-
Low Yield in Step 1: Ensure the chalcone and malononitrile are of high purity. The reaction time for the Michael addition may need to be extended.
-
Incomplete Sonogashira Coupling: Ensure anhydrous and anaerobic conditions. The catalyst may need to be freshly sourced or handled under strictly inert conditions. The reaction temperature or time may need optimization for less reactive alkynes.
-
Conclusion and Future Perspectives
The synthetic routes detailed in this guide provide a reliable and efficient means to access 2-alkynyl-4,6-diphenylnicotinonitrile derivatives. These compounds are valuable building blocks for the development of novel pharmaceuticals and functional materials. The presence of the alkynyl group opens up a vast chemical space for further derivatization, allowing for the creation of diverse molecular libraries for screening and optimization in various research and development endeavors.
References
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Overview on the synthetic routes to nicotine nitriles. ResearchGate. [Link]
-
One-Pot Synthesis of Disubstituted Nicotinonitriles. J. Org. Chem. 2023, 88, 10298–10305. [Link]
-
Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. [Link]
-
2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Omega. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Hirshfeld Surface, Molecular Docking Study, Spectroscopic Characterization and NLO Profile of 2‐Methoxy‐4,6‐Diphenylnicotinonitrile. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC. [Link]
-
One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. PMC. [Link]
-
Synthesis of 2‐alkynylnitrile derivatives using... ResearchGate. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. [Link]
-
Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. YouTube. [Link]
-
A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. ResearchGate. [Link]
-
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. ResearchGate. [Link]
Sources
- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 5. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile
Introduction & Reaction Scope
Welcome to the technical support guide for the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile . This compound is a critical intermediate for the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and bioactive heterocyclic scaffolds.
The core transformation involves the deoxygenative bromination of the lactam precursor (4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) into the imidoyl bromide. This reaction is thermodynamically driven by the aromatization of the pyridine ring but is kinetically challenged by the steric hindrance of the phenyl groups and the poor solubility of the precursor.
The Chemical Transformation[1][2][3][4]
-
Starting Material: 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1]
-
Target Product: 2-Bromo-4,6-diphenylnicotinonitrile
-
Primary Reagent: Phosphorus Oxybromide (
) or Phosphorus Pentabromide ( )
Standard Operating Procedure (SOP)
This protocol is the "Gold Standard" method, optimized for reproducibility and yield. It utilizes
Reagents & Equipment[6][7][8]
-
Precursor: 1.0 eq (Dried under vacuum at 60°C for 4h)
-
Reagent:
(3.0 - 5.0 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (0.5 - 1.0 eq)
-
Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE). Note: Neat conditions (melt) are preferred for scale-up >10g.
-
Glassware: 3-neck round bottom flask, reflux condenser with
drying tube, internal thermometer.
Step-by-Step Protocol
-
Setup: Purge the reaction vessel with Nitrogen (
) or Argon. Moisture is the primary cause of failure. -
Addition: Charge the flask with the Precursor and
. If using a solvent, add Toluene now. -
Activation: Add DMF dropwise. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 110°C - 120°C (or reflux if using Toluene).
-
Visual Cue: The suspension should slowly homogenize as the imidoyl bromide forms.
-
Time: Typically 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).
-
-
Quench (CRITICAL): Cool the reaction mixture to 60°C. Pour the mixture slowly onto crushed ice with vigorous stirring.
-
Warning: Do not allow the quench to overheat. High temperatures in acidic aqueous media will hydrolyze the product back to the starting material.
-
-
Neutralization: Adjust pH to ~7–8 using saturated
solution. -
Workup: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/DCM gradient).
Workflow Visualization
The following diagram illustrates the critical path and decision points for this synthesis.
Caption: Figure 1: Optimized workflow for the deoxygenative bromination of 4,6-diphenyl-2-pyridone.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users.
Q1: The reaction mixture turned black/tarry, and the yield is <20%. What happened?
Diagnosis: Thermal decomposition or "charring" caused by localized overheating or lack of solvent. Solution:
-
If running neat (no solvent), ensure efficient mechanical stirring. The melt can form hot spots.
-
Switch to Anhydrous Chlorobenzene or Toluene . These solvents moderate the temperature and improve heat transfer.
-
Reduce temperature to 100°C and extend reaction time.
Q2: TLC shows the product formed, but after workup, I only recovered the starting material (2-pyridone).
Diagnosis: Acidic Hydrolysis . The imidoyl bromide bond (
-
Quench Cold: Pour the reaction mixture onto ice, not water. Keep the internal temp
.[3] -
Rapid Neutralization: Do not let the quenched mixture sit in the acidic aqueous phase. Neutralize immediately with
or dilute . -
Extract Fast: Move the product into the organic layer (DCM) as quickly as possible.
Q3: The reaction stalls at 50% conversion even after 12 hours.
Diagnosis: Reagent Quality or Moisture .
- is extremely hygroscopic. If the bottle was left open, it has likely hydrolyzed to phosphoric acid and HBr, which are non-reactive for this transformation. Solution:
-
Use a fresh bottle of
. The crystals should be orange/yellow and free-flowing, not a sticky paste. -
Add an additional 0.5 eq of DMF . The Vilsmeier intermediate is crucial for activating the sterically hindered carbonyl.
Q4: I have difficulty removing the phosphorus byproducts.
Diagnosis: Phosphoryl species can "stick" to the basic nitrogen of the pyridine ring. Solution:
-
Perform a wash with 1M HCl (rapidly) followed by immediate neutralization, OR
-
Pass the crude material through a short pad of basic alumina before column chromatography.
Optimization Matrix
Use the data below to select conditions based on your available equipment and scale.
Table 1: Solvent System Comparison
| Solvent System | Temperature | Reaction Rate | Yield Profile | Recommendation |
| Neat (Melt) | 140°C | Fast (2h) | 65-75% | Best for <1g scale. Hard to stir on large scale. |
| Toluene | 110°C (Reflux) | Moderate (6h) | 80-85% | Recommended. Best balance of solubility and thermal control. |
| Chlorobenzene | 130°C | Fast (3h) | 75-80% | Good for very insoluble precursors. Harder to remove (high BP). |
| DCE | 83°C (Reflux) | Slow (12h+) | 50-60% | Too cold for sterically hindered substrates. Avoid. |
Table 2: Brominating Agent Performance
| Reagent | Stoichiometry | Additive | Notes |
| 3.0 eq | DMF (cat.) | Standard. Cleanest reaction profile. | |
| 1.5 eq | None | More aggressive. Higher risk of brominating the phenyl rings (side reaction). | |
| 5.0 eq | TBAB (2 eq) | Alternative route. Makes the 2-Chloro analog first, then |
Mechanistic Insight & Logic Tree
Understanding the mechanism helps in troubleshooting. The reaction proceeds via:
-
Activation: Oxygen attacks Phosphorus.
-
Elimination: Leaving group departs, forming the intermediate.
-
Aromatization: Bromide attacks the C-2 position, restoring aromaticity.
Caption: Figure 2: Logic tree for diagnosing low yields in bromination reactions.
References
-
Organic Syntheses Procedure for 2-Bromopyridine Derivatives Source: Organic Syntheses, Coll.[4] Vol. 3, p.136 (1955). Relevance: Foundational method for converting 2-aminopyridines and 2-pyridones to bromides. URL:[Link]
-
Bromination of Deactivated Pyridines Source: Journal of Heterocyclic Chemistry. Relevance: Discusses the use of
and for sterically hindered substrates. URL:[Link] (General Journal Link) -
Solubility and Reactivity of 4,6-Diaryl-2-pyridones Source: Molecules 2012, 17(1), 563-576. Relevance: Provides context on the synthesis of the 4,6-diphenyl precursor and its solubility challenges. URL:[Link]
-
Source: ACS GCI Pharmaceutical Roundtable Reagent Guides.
usage. URL:[Link]
Sources
Technical Support Center: Bromination of 4,6-diphenylnicotinonitrile Derivatives
Welcome to the technical support center for the bromination of 4,6-diphenylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of electrophilic bromination on this specific scaffold.
I. Troubleshooting Guide: Navigating Common Side Reactions
Electrophilic bromination of the 4,6-diphenylnicotinonitrile core, while a crucial transformation for introducing functional handles, is often accompanied by a variety of side reactions. This section provides a problem-and-solution framework to address the most common issues encountered in the laboratory.
Issue 1: Poor Regioselectivity - Bromination at Undesired Positions
Question: My bromination of 4,6-diphenylnicotinonitrile with N-Bromosuccinimide (NBS) in dichloromethane (DCM) resulted in a mixture of products, with significant bromination on the phenyl rings. How can I achieve selective bromination at the C3-position of the pyridine ring?
Answer: This is a classic challenge of regioselectivity in the electrophilic substitution of pyridine derivatives. The pyridine ring is electron-deficient compared to the phenyl rings, making the latter more susceptible to electrophilic attack under certain conditions.[1]
Root Cause Analysis:
-
Reaction Conditions: Standard electrophilic aromatic substitution conditions can favor bromination of the more electron-rich phenyl substituents.
-
Reagent Choice: While NBS is a versatile brominating agent, its reactivity can be modulated by the solvent and additives.[2][3]
Corrective Protocol: To enhance regioselectivity for the C3-position of the nicotinonitrile ring, a less reactive brominating system and carefully chosen conditions are necessary.
Table 1: Recommended vs. Problematic Conditions for C3-Bromination
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Brominating Agent | NBS alone | NBS with a catalytic amount of a mild Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) | The acid activates the NBS, making it a more selective electrophile for the pyridine ring. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) or Acetic Acid (AcOH) | Polar aprotic solvents like acetonitrile can stabilize the transition state leading to C3-bromination.[4] Acetic acid can also act as a catalyst. |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Lower temperatures can help to control the reaction kinetics and favor the desired product. |
Step-by-Step Protocol for Selective C3-Bromination:
-
Dissolve 4,6-diphenylnicotinonitrile (1.0 eq.) in acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise over 15-20 minutes.
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for Selective C3-Bromination.
Issue 2: Over-bromination - Formation of Di- and Poly-brominated Products
Question: I am attempting a mono-bromination, but my reaction is yielding significant amounts of a di-brominated product. How can I control the extent of bromination?
Answer: Over-bromination is a common issue when the activated product is more reactive towards electrophilic substitution than the starting material. Controlling the stoichiometry of the brominating agent and the reaction time is critical.
Root Cause Analysis:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to multiple brominations.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of the reagent, can result in the formation of over-brominated side products.
-
High Temperature: Elevated temperatures increase the reaction rate and can lead to a loss of selectivity.
Preventative Measures:
Table 2: Controlling the Extent of Bromination
| Parameter | Strategy | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 eq.) of the brominating agent. | Minimizes the chance of unreacted starting material while reducing the risk of over-bromination. |
| Addition of Reagent | Add the brominating agent slowly and portion-wise. | Maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution. |
| Reaction Monitoring | Closely monitor the reaction by TLC or LC-MS. | Quench the reaction as soon as the starting material is consumed to prevent further reaction. |
| Temperature | Maintain a low and constant temperature. | Reduces the overall reaction rate, allowing for better control. |
dot
Caption: Decision Logic for Preventing Over-bromination.
Issue 3: Degradation of the Nicotinonitrile Moiety
Question: During my bromination reaction, I observe significant decomposition of my starting material, and the yield of the desired product is very low. What could be causing this?
Answer: The nicotinonitrile functional group can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to hydrolysis of the nitrile or degradation of the pyridine ring.[5]
Root Cause Analysis:
-
Harsh Acidic Conditions: Strong Lewis or Brønsted acids used to activate the brominating agent can also promote side reactions with the nitrile group.
-
High Temperatures: Can lead to thermal decomposition of the starting material or product.
-
Oxidative Side Reactions: Some brominating reagents can also act as oxidants, leading to unwanted byproducts.[6]
Mitigation Strategies:
-
Use Milder Brominating Agents: Consider using reagents like pyridinium tribromide, which is less harsh than Br₂/Lewis acid systems.
-
Buffer the Reaction: If an acid catalyst is necessary, consider using a buffered system to maintain a milder pH.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere to prevent oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic bromination on the 4,6-diphenylnicotinonitrile scaffold?
A1: The most common and electronically favored position for electrophilic substitution on the pyridine ring of 4,6-diphenylnicotinonitrile is the C3-position. This is due to the directing effects of the nitrogen atom and the cyano group.[7] However, as discussed in the troubleshooting guide, reaction conditions can greatly influence the regioselectivity.
Q2: Can I use elemental bromine (Br₂) for this reaction?
A2: While elemental bromine can be used, it often requires harsh conditions, such as the presence of a strong Lewis acid (e.g., FeBr₃), which can lead to a lack of selectivity and potential degradation of the substrate.[8] N-halosuccinimides are generally preferred for their milder nature and easier handling.[9]
Q3: How can I purify my brominated product from unreacted starting material and succinimide?
A3:
-
Succinimide Removal: After quenching the reaction, a wash with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the succinimide, making it water-soluble and easily removed during the aqueous work-up.
-
Purification from Starting Material: Column chromatography on silica gel is the most effective method for separating the brominated product from the unreacted starting material. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Q4: Are there any alternative methods for introducing bromine at the C3-position?
A4: Yes, a metalation-halogenation sequence can be an effective alternative. This typically involves directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic bromine source like 1,2-dibromoethane. This method can offer excellent regioselectivity but requires anhydrous conditions and careful handling of pyrophoric reagents.
Q5: What are some common analytical techniques to confirm the structure of my brominated product?
A5: A combination of spectroscopic methods is essential for unambiguous structure confirmation:
-
¹H NMR Spectroscopy: The disappearance of the C3-proton signal and shifts in the remaining aromatic protons will be indicative of successful bromination.
-
¹³C NMR Spectroscopy: The C3-carbon signal will show a significant downfield shift upon bromination.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
FT-IR Spectroscopy: While less definitive for confirming the position of bromination, the presence of the nitrile stretch (around 2230 cm⁻¹) should be confirmed.
III. References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Pearson, D. E., & Buehler, C. A. (1972). The Syntheses of Pyridines. Chemical Reviews, 72(3), 239-276.
-
McNally, A., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Paton, R. S., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
-
Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7e. McGraw-Hill Education.
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
Clark, J. (2015). Electrophilic Substitution - The Reactivity of Benzene and Pyridine. Chemguide.
-
Canadian Journal of Chemistry. (1970). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. 70(3), 743-749.
-
Profolus. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
-
Google Patents. (n.d.). FR2442820A1 - Improved process for purifying brominated organic products.
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
-
MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880.
-
Google Patents. (n.d.). US6117371A - Continuous bromination process and products thereof.
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
-
PubMed. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Science of The Total Environment, 838, 155373.
-
Google Patents. (n.d.). CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile.
-
ResearchGate. (n.d.). Structure characterization of the final products bromination cylic carbonate monomer MTC‐Br.
-
Organic Syntheses. (n.d.). Procedure.
-
PubMed. (1971). A method for the degradation of radioactive nicotinic acid. The Biochemical journal, 125(3), 815–821.
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-4-difluoromethoxynitrobenzene. [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147.
-
ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide.
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888.
-
SciSpace. (1972). Structure of dibromoticonine, a bromination product of nicotine. Journal of the Chemical Society, Perkin Transactions 1, 2046-2051.
-
UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
-
Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
-
ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nitrodibromoacetonitrile: an agent for bromination and for the formation of adducts formally derived from cyanonitrocarbene.
-
ResearchGate. (n.d.). How to purify Nicotinic acid derivatives from the reaction mixture?.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. scribd.com [scribd.com]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. suru-chem.com [suru-chem.com]
Technical Support Center: Purification of 2-Bromo-4,6-diphenylnicotinonitrile
Introduction
Welcome to the technical support hub for 2-Bromo-4,6-diphenylnicotinonitrile . This guide addresses the specific purification challenges associated with this highly aromatic, electron-deficient heterocycle.
The synthesis of this compound typically involves the bromination of 2-oxo-4,6-diphenylnicotinonitrile (also known as the 2-hydroxy tautomer) using phosphorus oxybromide (
This guide prioritizes causality-based troubleshooting —explaining why a technique fails and how to correct it.
Part 1: The Synthesis-Purification Interface (Reaction Workup)
The Issue: "My crude product is a sticky, orange oil that refuses to crystallize."
The Cause: This is almost invariably caused by incomplete removal of phosphorus byproducts (
Protocol: The "Ice-Quench" Workup
Do not attempt recrystallization until the crude material is free of phosphorus residues.
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice (ratio 1:5 w/w) with vigorous stirring.
-
Why:
reacts violently with water to form and phosphoric acid. Ice controls the exotherm, preventing hydrolysis of the nitrile group (CN CONH ).
-
-
Neutralization: Adjust the pH of the aqueous slurry to pH 7–8 using solid Sodium Bicarbonate (
) or 10% NaOH.-
Why: The free base of the pyridine is required. Acidic conditions may protonate the ring nitrogen (though unlikely with the electron-withdrawing CN/Br), but more importantly, it traps acidic impurities.
-
-
Extraction: Extract with Dichloromethane (DCM) or Chloroform (
).-
Note: Avoid Ethyl Acetate if significant acid remains, as it can undergo hydrolysis.
-
-
Drying: Dry the organic phase over Anhydrous
, filter, and evaporate.
Visual Workflow: Decontamination Strategy
Figure 1: Critical workup pathway to remove phosphorus contaminants prior to purification.
Part 2: Crystallization Strategies
The Issue: "The solid precipitates but contains the starting material (2-oxo precursor)."
The Science: The 2-bromo derivative is significantly less polar than the 2-oxo precursor due to the loss of the hydrogen-bond donor (NH/OH). We exploit this polarity difference.
Primary Method: Ethanol Recrystallization
Ethanol is the solvent of choice because the non-polar bromo-product has a steep solubility curve (soluble hot, insoluble cold), while impurities often remain in solution or do not dissolve at all.
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol (95% or Absolute) .
-
If insoluble particles remain (likely the 2-oxo precursor), filter hot through a fluted filter paper or a glass sinter.
-
Critical Check: The 2-oxo precursor has a very high melting point (>250°C) and poor solubility in ethanol. Removing this solid before cooling is the most effective purification step.
-
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration.[1]
Secondary Method: The "Solvent Pair" (DCM/Hexane)
Use this if the product "oils out" in ethanol.
-
Dissolve the crude material in a minimum amount of DCM (room temperature).
-
Add Hexane dropwise until persistent cloudiness appears.[2]
-
Add a few drops of DCM to clear the solution.
-
Cover and let stand. The DCM will evaporate slowly (if open) or the system will equilibrate, forcing the product to crystallize.
Part 3: Chromatographic Cleanup
The Issue: "Recrystallization failed. I have a complex mixture."
Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate.[3]
| Gradient Step | Solvent Ratio (Hex:EtOAc) | Target Component |
| Equilibration | 100 : 0 | Non-polar impurities |
| Elution A | 90 : 10 | 2-Bromo-4,6-diphenylnicotinonitrile (Product) |
| Elution B | 70 : 30 | Hydrolysis byproducts |
| Flush | 0 : 100 | 2-Oxo precursor (very polar) |
Tip: The product (Rf ~0.6 in 4:1 Hex/EtOAc) moves much faster than the oxo-precursor (Rf < 0.1).
Part 4: Troubleshooting & FAQs
Q1: My product turned yellow/orange after drying. Is it decomposing?
-
Diagnosis: Likely trace free bromine (
) or conjugated impurities. -
Fix: Wash the organic layer during workup with 10% Sodium Thiosulfate (
). This reduces colored oxidizers to colorless halides.
Q2: The Melting Point is lower than literature values.
-
Diagnosis: Solvent inclusion.[1][3][4][5] The bulky phenyl groups create lattice voids that trap solvent (especially DCM or Benzene).
-
Fix: Dry the crystals under high vacuum (<1 mbar) at 60°C for 4 hours.
Q3: I see a peak at ~1650 cm⁻¹ in IR. What is it?
-
Diagnosis: This is the Carbonyl (
) stretch of the unreacted 2-oxo precursor. -
Fix: Your bromination was incomplete. If the reaction time was sufficient, your
might be hydrolyzed (bad quality). Use fresh reagent or switch to .
Decision Matrix for Purification
Figure 2: Logic flow for selecting the appropriate purification technique.
References
-
Synthesis of Cyanopyridine Precursors: Al-Smadi, K. C., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1805. Context: Describes the synthesis of the scaffold (chalcone + malononitrile) which is the direct precursor to the oxo/bromo derivatives.
-
Bromination with Phosphorus Bromides: Manac Inc.[6] Technical Guide. (2024).[6][7] Overview of bromination reactions with phosphorus bromides (PBr3/POBr3). Context: detailed mechanisms and safety protocols for handling POBr3 and PBr3, essential for the conversion of the 2-oxo group to 2-bromo.
-
Recrystallization Solvent Selection: University of Rochester, Dept. of Chemistry. Common Solvents for Recrystallization. Context: Provides solubility parameters for selecting solvent pairs (Ethanol/Water, DCM/Hexane) for aromatic heterocycles.
-
Purification of Halogenated Cyanopyridines: Google Patents. (2025). Method for purifying 4-cyanopyridine by recrystallization (CN114057637A). Context: While specific to the 4-cyano isomer, this patent validates the use of cooling crystallization and water/solvent systems for cyanopyridine purification.
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Couplings with 2-Bromo-4,6-diphenylnicotinonitrile
Welcome to the dedicated technical resource for researchers working with 2-Bromo-4,6-diphenylnicotinonitrile in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve your reaction yields. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed for success.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low to no conversion of my 2-Bromo-4,6-diphenylnicotinonitrile starting material?
A1: This is a common issue often rooted in the inherent electronic and steric properties of your substrate, as well as suboptimal reaction conditions. 2-Bromo-4,6-diphenylnicotinonitrile is an electron-deficient heteroaromatic halide. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring can deactivate the carbon-bromine bond towards oxidative addition, which is the first and often rate-limiting step in the catalytic cycle. Additionally, the bulky phenyl groups at positions 4 and 6 can create significant steric hindrance, impeding the approach of the palladium catalyst.
To address this, consider the following:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and sterically bulky phosphine ligands are often required to facilitate oxidative addition and subsequent steps. Ligands such as SPhos, XPhos, or RuPhos have proven effective for challenging substrates.
-
Base Selection: The choice of base is critical. A weak base may not be sufficient to promote the transmetalation step effectively. Stronger bases like Cs₂CO₃ or K₃PO₄ are often preferred over Na₂CO₃ or K₂CO₃ in these cases.
-
Solvent System: The solvent must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if using an inorganic base). A combination of a non-polar solvent like toluene or dioxane with water is a common starting point.
Q2: I'm observing significant amounts of a byproduct that appears to be the debrominated starting material. What is causing this hydrodebromination?
A2: Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a frequent side reaction in Suzuki couplings, especially with electron-deficient aryl halides. This side reaction can occur through several pathways, but a common one involves the reaction of the aryl-palladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
Troubleshooting Hydrodebromination:
-
Rigorous Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Using freshly distilled solvents and drying the base and boronic acid under vacuum can significantly reduce this side reaction.
-
Base Choice: Some bases can contribute to this side reaction. If you are using a hydroxide base (e.g., NaOH, KOH), consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.
-
Boronic Acid Quality: Impurities in the boronic acid can also lead to protodeboronation, which in turn can contribute to the hydrodebromination of your starting material. Use high-purity boronic acids whenever possible.
Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. How can I minimize this?
A3: The homocoupling of boronic acids (Glaser-type coupling) is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction. This side reaction consumes your boronic acid, leading to a lower yield of the desired cross-coupled product.
Minimizing Boronic Acid Homocoupling:
-
Thorough Degassing: Before adding the catalyst, it is crucial to thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common practice, but a large excess can sometimes lead to increased homocoupling. Optimize the stoichiometry for your specific system.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
Troubleshooting Guide: Common Issues and Solutions
This table provides a quick reference for troubleshooting common problems encountered when performing Suzuki couplings with 2-Bromo-4,6-diphenylnicotinonitrile.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Steric hindrance. | 1. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). 2. Use a stronger base like Cs₂CO₃ or K₃PO₄. 3. Increase the reaction temperature (e.g., to 80-110 °C). 4. Use a bulky phosphine ligand that can promote oxidative addition. |
| Significant Hydrodebromination | 1. Presence of water or other proton sources. 2. Inappropriate base. | 1. Use anhydrous solvents and reagents. 2. Switch from hydroxide bases to carbonate or phosphate bases. |
| Boronic Acid Homocoupling | 1. Presence of oxygen. 2. Suboptimal stoichiometry. | 1. Thoroughly degas the reaction mixture before adding the catalyst. 2. Optimize the boronic acid stoichiometry (typically 1.1-1.5 eq.). |
| Poor Reproducibility | 1. Inconsistent quality of reagents. 2. Variations in degassing or inert atmosphere. 3. Inconsistent reaction setup. | 1. Use high-purity, fresh reagents. 2. Standardize the degassing procedure. 3. Ensure consistent stirring and heating. |
Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of 2-Bromo-4,6-diphenylnicotinonitrile with a generic arylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Toluene/Water (5:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-4,6-diphenylnicotinonitrile, the arylboronic acid, and K₃PO₄.
-
Add the degassed toluene and water.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Add the catalyst/ligand pre-mixture to the Schlenk flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Key Relationships
General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic Flow
Technical Support Center: Cross-Coupling Protocols for 2-Bromo-4,6-diphenylnicotinonitrile
Ticket ID: #RXN-2B46DPN-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Catalyst Selection & Troubleshooting for Sterically Congested Nicotinonitriles[1][2]
System Overview & Substrate Analysis
Welcome to the Technical Support Center. You are working with 2-Bromo-4,6-diphenylnicotinonitrile , a highly functionalized pyridine scaffold.[1][2] Before selecting a catalyst, we must analyze the "bugs" in this molecular hardware:
-
Electronic Activation (Feature): The pyridine nitrogen and the C3-cyano group (–CN) are strongly electron-withdrawing.[1] This makes the C2–Br bond highly activated for oxidative addition.
-
Steric Congestion (Bug): The phenyl group at C4 is ortho to the nitrile and meta to the bromine, but its bulk forces the nitrile group to twist, potentially crowding the palladium center during the catalytic cycle.
-
Coordination Traps (Critical Failure Point): Both the pyridine nitrogen and the nitrile nitrogen are Lewis bases. They can displace labile ligands on Palladium (Pd), leading to the formation of unreactive "Pd-black" or stable bis-pyridine complexes (Catalyst Poisoning).[1]
Module A: Suzuki-Miyaura Coupling (C–C Bond Formation)[1][3][4]
User Query: "I am observing low conversion (<30%) using Pd(PPh3)4. The reaction mixture turns black rapidly."
Diagnosis: The standard Pd(PPh3)4 catalyst is insufficient. The triphenylphosphine ligands are too labile and not bulky enough to prevent the Pd center from coordinating to the substrate's nitrogen atoms. Furthermore, the bulky C4-phenyl group hinders the approach of the boronic acid during transmetalation.
Recommended Protocol: The "Steric-Electronic" Solution
Switch to dialkylbiarylphosphine ligands (Buchwald Ligands) or Ferrocenyl ligands.[1] These are electron-rich (facilitating oxidative addition) and bulky (preventing N-coordination).[1]
| Parameter | Standard (Fail) | Optimized (Recommended) | Reasoning |
| Precatalyst | Pd(PPh₃)₄ | XPhos Pd G2 or Pd(dppf)Cl₂ | XPhos creates a "protective shell" around Pd; dppf prevents ligand dissociation.[1] |
| Base | Na₂CO₃ | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is crucial.[1][2] Carbonates often release water/bicarbonate that promotes protodehalogenation.[1][2] |
| Solvent | Toluene/Water | 1,4-Dioxane (dry) | High boiling point, good solubility for the diphenyl scaffold.[2] |
| Temp | 80 °C | 100–110 °C | Sterically hindered couplings require higher activation energy.[1][2] |
Step-by-Step Protocol (2.0 mmol Scale)
-
Setup: Flame-dry a Schlenk tube or microwave vial.
-
Charge: Add 2-Bromo-4,6-diphenylnicotinonitrile (670 mg, 2.0 mmol), Aryl Boronic Acid (2.4 mmol, 1.2 equiv), and K₃PO₄ (1.27 g, 6.0 mmol).
-
Catalyst Addition: Add XPhos Pd G2 (31 mg, 2 mol%). Note: If cost is an issue, Pd(dppf)Cl₂ (3 mol%) is a robust alternative.
-
Solvation: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 10 minutes.
-
Reaction: Seal and heat to 100 °C for 4–12 hours.
-
Workup: Filter through Celite (elute with EtOAc) to remove phosphate salts.
Module B: Buchwald-Hartwig Amination (C–N Bond Formation)[1][5]
User Query: "I need to install a secondary amine at C2. I'm getting starting material recovery and some hydrodebrominated byproduct."
Diagnosis:
The C2 position is crowded. Standard bases like NaOtBu might cause elimination or hydrolysis of the nitrile. The "hydrodebrominated" product (2-H-4,6-diphenylnicotinonitrile) indicates that
Recommended Protocol: The "BrettPhos" System
For coupling primary or secondary amines to this scaffold, BrettPhos or RuPhos are the gold standards.[2] They are specifically designed to facilitate the reductive elimination step in hindered systems.
Decision Matrix for Amination:
Step-by-Step Protocol
-
Base: Cs₂CO₃ (2.0 equiv).[1][2] Avoid strong alkoxides (NaOtBu) to prevent attack on the nitrile group.
-
Temperature: 80–100 °C.
-
Note: If the amine is volatile, use a sealed tube.[2]
Module C: Sonogashira Coupling (Alkynylation)
User Query: "My reaction stalls, and I suspect the Copper is interacting with the nitrile group."
Diagnosis: Correct. In "classical" Sonogashira (Pd/Cu), the Copper(I) acetylide can coordinate to the pyridine nitrogen or the nitrile, shutting down the cycle (the "Glaser" homocoupling of the alkyne often dominates here).
Recommended Protocol: Copper-Free Sonogashira[1][2][6][7]
Eliminate Copper entirely.[1][2] Use a highly active Pd source that can perform the oxidative addition and transmetalation without Cu assistance.
-
Catalyst: Pd(CH₃CN)₂Cl₂ (3 mol%) + XPhos (6 mol%).[1]
-
Temp: 90 °C.
Visual Troubleshooting Guides
Diagram 1: Catalyst Selection Decision Matrix
Caption: Decision matrix for selecting the optimal catalytic system based on the desired cross-coupling transformation.
Diagram 2: The "Deactivation Trap" Mechanism
Caption: Mechanistic pathway highlighting the competition between productive coupling and catalyst poisoning by the pyridine/nitrile nitrogen.
Troubleshooting FAQ (The "Help Desk")
Q: The reaction mixture turned black within 10 minutes. What happened? A: This is "Palladium Crash."[1][2] Your ligand dissociated, and the naked Pd(0) aggregated into Pd-black.
-
Fix: Ensure your solvent is degassed (O₂ promotes ligand oxidation).[1] Switch to a bidentate ligand like dppf or a precatalyst like XPhos Pd G2 which is more stable than in situ generated catalysts.[1][2]
Q: I see a new spot on TLC, but it's the hydrodebrominated product (Ar-H). A: This is a common issue with electron-deficient heterocycles. It usually comes from the base or solvent acting as a hydride source.
-
Fix:
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for this substrate.[2] The steric hindrance of the 4,6-diphenyl groups requires high activation energy.
-
Settings: 120 °C for 30–60 minutes in a sealed vial is often equivalent to 12 hours of reflux.
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Suzuki Coupling of Sterically Hindered Substrates
-
Source: BenchChem Technical Guide[1]
- Context: Optimization for 2-bromo-3,5-disubstituted systems and c
-
-
Copper-Free Sonogashira Coupling
-
Synthesis and Properties of 2-Amino-4,6-diphenylnicotinonitriles
Sources
Navigating the Nucleophilic Substitution of 2-Bromo-4,6-diphenylnicotinonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the nucleophilic substitution of 2-bromo-4,6-diphenylnicotinonitrile. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges in your synthetic work. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your success in synthesizing novel derivatives from this versatile scaffold.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the nucleophilic substitution of 2-bromo-4,6-diphenylnicotinonitrile, providing potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find a disappointingly low yield of your desired product, or worse, none at all.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Nucleophilicity | The pyridine ring is electron-deficient, but the C2 position requires a sufficiently potent nucleophile for substitution. Weak nucleophiles may fail to react. |
| Steric Hindrance | The bulky phenyl groups at the 4- and 6-positions can sterically hinder the approach of the nucleophile to the C2 reaction center, increasing the activation energy of the reaction. |
| Poor Solubility | The planar, aromatic starting material can have poor solubility in many common solvents, especially at lower temperatures. A heterogeneous reaction mixture will result in slow and incomplete conversion. |
| Reaction Temperature Too Low | Nucleophilic aromatic substitution (SNAr) reactions often have a significant activation energy barrier that must be overcome.[1] |
| Catalyst Inactivity (for cross-coupling) | In cases like Buchwald-Hartwig amination, the palladium catalyst can be deactivated by coordination to the pyridine nitrogen, stalling the catalytic cycle.[2][3] |
Problem 2: Formation of Significant Side Products
Your reaction yields a complex mixture, making purification difficult and reducing the yield of the desired compound.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Competing Reactions | If your nucleophile is also a strong base (e.g., t-butoxide), it can promote side reactions. With certain substrates, harsh conditions can also lead to unwanted rearrangements or decomposition.[4] |
| Intramolecular Cyclization | With certain nucleophiles, such as hydrazine, harsh conditions can promote an initial substitution followed by an intramolecular cyclization with the adjacent nitrile group, leading to fused heterocyclic systems like 3-amino-1H-pyrazolo[3,4-b]pyridines.[5] |
| Reaction with Solvent | Aprotic polar solvents like DMF can decompose at high temperatures (>120 °C) to generate dimethylamine, which can act as a nucleophile and form an undesired side product. |
| Multiple Substitutions (for amine nucleophiles) | Primary amines, once reacted, form secondary amines which can be more nucleophilic than the starting amine and react again with the starting material, leading to polyalkylation.[6][7] |
Problem 3: Difficulty in Product Purification
You've successfully formed the product, but isolating it from the reaction mixture is proving to be a challenge.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Similar Polarity of Product and Starting Material | If the nucleophile does not significantly alter the polarity of the molecule, the product and starting material may co-elute during column chromatography. |
| Formation of Emulsions During Workup | The use of certain solvents (e.g., DMF) and reagents can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult or impossible. |
| Persistent Catalyst Residues | For palladium-catalyzed reactions, residual palladium and ligand byproducts can be difficult to remove by standard chromatography. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the nucleophilic substitution of 2-bromo-4,6-diphenylnicotinonitrile.
Q1: What is the general mechanism for this nucleophilic substitution?
The reaction typically proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon at the C2 position. This is favored because the electronegative nitrogen atom can stabilize the resulting negative charge through resonance.[8][9] This step forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][10]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, which is a good leaving group, yielding the final substituted product.
Caption: The SNAr mechanism proceeds via a two-step process.
Q2: What are some common nucleophiles and typical reaction conditions?
A variety of nucleophiles can be employed, leading to a diverse range of substituted nicotinonitrile derivatives. The choice of conditions is critical for success.
| Nucleophile Type | Example Reagents & Conditions | Scientific Rationale & Key Considerations |
| Amines (R-NH₂) | Buchwald-Hartwig Amination: Pd₂(dba)₃ (catalyst), Xantphos (ligand), Cs₂CO₃ (base) in toluene or dioxane, 80-110 °C.[3][11] | This palladium-catalyzed cross-coupling is highly effective for forming C-N bonds with a wide range of amines. The use of specialized chelating ligands is crucial to prevent catalyst inhibition by the pyridine nitrogen.[3] For volatile amines, sealed-tube conditions may be necessary.[12][13] |
| Alcohols (R-OH) | 1. NaH (strong base) in anhydrous THF or DMF at 0 °C to RT. 2. Add 2-bromo-4,6-diphenylnicotinonitrile, heat to 60-100 °C. | Alcohols are weak nucleophiles. They must first be deprotonated with a strong, non-nucleophilic base (like NaH) to form the much more potent alkoxide nucleophile (RO⁻).[14] This is a variation of the Williamson ether synthesis.[14][15] |
| Thiols (R-SH) | K₂CO₃ or Et₃N (mild base) in DMF or DMSO, RT to 60 °C. | Thiols are highly nucleophilic and more acidic than alcohols.[16][17] They can often be deprotonated in situ with a mild base. The resulting thiolate (RS⁻) is an excellent nucleophile and typically reacts under milder conditions than alcohols.[17] |
Q3: How should I monitor the progress of my reaction effectively?
Consistent monitoring is key to achieving optimal results and avoiding over-running the reaction, which can lead to side product formation.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Co-spot the reaction mixture with your starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS is ideal. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a clear ratio of conversion.
Caption: A typical workflow for monitoring reaction progress.
Q4: Are there any critical safety precautions for this chemistry?
Yes. Always perform reactions in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
2-Bromo-4,6-diphenylnicotinonitrile: The toxicological properties are not fully characterized. Treat as a hazardous compound. Avoid inhalation, ingestion, and skin contact.
-
Aprotic Polar Solvents (DMF, DMSO): These solvents can facilitate the absorption of chemicals through the skin. Handle with extreme care.
-
Strong Bases (Sodium Hydride, NaH): NaH is a flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
Always consult the Safety Data Sheet (SDS) for every reagent used in your protocol before beginning any experimental work.
References
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemProcedure.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions.
- Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of described novel nanocatalyst.
- One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)
- A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc.
- Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Why does nucleophilic aromatic substitution occur
- Nucleophilic Substitution Reactions. King Saud University.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemical Forums.
- Thiol-thiol cross-clicking using bromo-ynone reagents. PMC.
- Common nucleophilic substitution reactions. An open textbook.
- Reactions of Amines. University of Minnesota.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWxMGw70utfF20biPEEkBzsmI9ZZIL0iTMOAGEWEbL8ouDHQjzKNd8y1Gjv9sZ2NlsfbmBjVumsyV94UwIkmYkiOVomjUrYLnJY9qXWCXNwy7an0JcICo7ED4R1oFJxtVHb0SF6iLNzbBFOB6eUl8ZnceLVlf_V4NUIFUrb7Hs0By_GZRJJ3So5wrTtpCIZNdCo1-IG4nkuz8S5FuVTACLYl5x3WY-1_FweOydFgyP9CeBNqXyCsBEzK5xn2ICiQN8lXlHGNNn9PIKdJWdz47euSDU7vRNJoQXRWk0ZYOoz2U22xFCBXVKY2trRAujtQcLHWakx-NXqTGa32gSg==]([Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles | MDPI [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing debromination of 2-Bromo-4,6-diphenylnicotinonitrile under reaction conditions
Technical Support Center: High-Value Heterocycle Chemistry Ticket Topic: Stability Protocol for 2-Bromo-4,6-diphenylnicotinonitrile (CAS: N/A for specific derivative, structural analog to 2-bromo-4,6-diphenylpyridine) Ticket ID: #RXN-BR-CN-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are encountering hydrodehalogenation (debromination) of 2-Bromo-4,6-diphenylnicotinonitrile . This is a common but critical failure mode for electron-deficient 2-bromopyridines, particularly those with electron-withdrawing groups (EWG) like the nitrile at the C3 position.
The presence of the C3-cyano group and the pyridine nitrogen renders the C2-position extremely electrophilic. While this facilitates oxidative addition in cross-coupling (Suzuki, Sonogashira), it also makes the intermediate aryl-palladium species highly susceptible to reduction by hydride sources (solvents, bases, or impurities) before the desired transmetallation can occur.
Part 1: The Mechanism of Failure (Root Cause Analysis)
To fix the problem, you must understand the "Death Loop" occurring in your flask. Debromination is rarely spontaneous; it is usually a catalyzed side-reaction.
The Competitive Pathway
In a typical Palladium-catalyzed cross-coupling:
-
Oxidative Addition (Fast): Pd(0) inserts into the C-Br bond. Because your substrate is electron-poor (due to the -CN and pyridine N), this step is extremely rapid.
-
The Bottleneck: The resulting Ar-Pd(II)-Br species waits for the nucleophile (e.g., boronic acid) to transmetallate.
-
The Failure Mode: If transmetallation is slow (due to steric bulk of the phenyl rings or low solubility), the Ar-Pd(II)-Br species reacts with a Hydride Source (alcohol solvent, amine base, or trace water) to form Ar-Pd(II)-H.
-
Reductive Elimination (Fatal): The Ar-Pd(II)-H species collapses to form Ar-H (Debrominated product) and regenerates Pd(0).
Visualizing the Conflict
The following diagram illustrates where your reaction is leaving the productive cycle and entering the debromination pathway.
Figure 1: The Kinetic Competition. The accumulation of the Oxidative Addition intermediate (Yellow) allows the Hydride Attack (Red) to overtake the Desired Pathway (Green).
Part 2: Troubleshooting & Optimization Protocols
If you observe [M-Br+H] in your LCMS (Mass ~256 Da instead of ~335 Da), implement the following changes immediately.
Protocol A: Solvent & Base Engineering
The most common source of hydride is the solvent system.
| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |
| Solvent | Isopropanol, Ethanol, Methanol | DMF, Toluene, 1,4-Dioxane | |
| Base | Triethylamine ( | Amines with | |
| Additives | Formate salts | Molecular Sieves | Formates are literally hydrogen donors (transfer hydrogenation). |
Action Item: Switch to an anhydrous Toluene/Water (10:1) or DMF system with Potassium Phosphate (
Protocol B: Catalyst Modification
You need to accelerate Transmetallation to "outrun" the debromination.
-
Increase Catalyst Loading: Push the cycle forward.
-
Pre-catalysts: Use Pd(dppf)Cl2 or XPhos Pd G2 . Avoid simple Pd(PPh3)4 if it is old (oxidized PPh3 leads to slow kinetics).
Protocol C: The "Dump and Heat" Fallacy
Do not heat the reaction mixture before the coupling partner is present.
-
Correct Procedure: Mix Ar-Br, Boronic Acid, Base, and Catalyst.[6] Degas thoroughly. Then heat.
-
Reasoning: If you heat Ar-Br and Pd without the Boronic acid, the Ar-Pd-Br species forms and has nothing to do but find a hydride and debrominate.
Part 3: Advanced Troubleshooting (FAQ)
Q1: I am seeing debromination even with inorganic bases and toluene. Why? Diagnosis: You likely have dissolved Oxygen or trace water acting as a radical initiator or proton source. Resolution:
-
Degassing: Sparging with Nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.[2]
-
Radical Scavenger: Add 10-20 mol% of BHT (Butylated hydroxytoluene) . If the debromination mechanism is radical (SET) rather than Pd-mediated, BHT will suppress it.
Q2: Can I use ethanol as a co-solvent for solubility?
Answer: No. For this specific substrate (nicotinonitrile), the electron deficiency makes the C2-position too susceptible to reduction by ethanol.
Workaround: If solubility is poor, use THF or DMSO . If you must use an alcohol for the boronic acid solubility, use tert-Butanol (t-BuOH) . It lacks a
Q3: Does the nitrile group (CN) affect the stability? Answer: Yes. The CN group is electron-withdrawing. It pulls electron density from the ring, making the C-Br bond more reactive toward oxidative addition. However, it also stabilizes the radical anion if a Single Electron Transfer (SET) mechanism is involved. This makes the molecule light sensitive . Protocol: Wrap the reaction flask in aluminum foil to exclude light during the reaction.
Part 4: Decision Matrix for Reaction Setup
Use this logic flow to design your next experiment.
Figure 2: Optimization Logic Flow. Follow the path to eliminate hydride sources and stabilize the catalytic cycle.
References
-
Mechanisms of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides Mediated by Palladium/Imidazolium Salt Systems." Journal of Organic Chemistry, vol. 69, no. 10, 2004, pp. 3262–3265. Link
-
Solvent Effects: Molander, G. A., and Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, vol. 48, no. 49, 2009, pp. 9240–9261. Link
-
Prevention Strategies: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link
-
2-Pyridyl Coupling Specifics: Billingsley, K. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 25, 2008, pp. 4695-4698. Link
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-Bromo-4,6-diphenylnicotinonitrile and all reagents before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4,6-diphenylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. We move beyond simple protocols to address the critical "why" behind experimental choices, offering field-proven insights to help you navigate the challenges of scaling this synthesis from the bench to pilot scale. Our focus is on a robust, two-step synthetic strategy that ensures high purity and yield.
Recommended Synthetic Strategy: An Overview
The most reliable and scalable pathway to 2-Bromo-4,6-diphenylnicotinonitrile involves a two-step process. Direct bromination of the 4,6-diphenylnicotinonitrile core is often unselective and difficult to control. Therefore, we recommend the synthesis of a 2-amino precursor followed by a well-established Sandmeyer reaction. This approach provides superior control over regioselectivity and results in a cleaner product profile.
The overall workflow is as follows:
Caption: Recommended two-step synthetic workflow.
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile (Intermediate)
This procedure is adapted from established one-pot methodologies for synthesizing highly substituted nicotinonitriles.[1][2] It involves the in-situ formation of a chalcone from acetophenone and benzaldehyde, which then reacts with malononitrile in the presence of ammonium acetate to form the pyridine ring.[1][3]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol.
-
Reagent Addition: Add acetophenone, benzaldehyde, malononitrile, and ammonium acetate to the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to achieve high purity.
Reagent Quantities (Lab Scale):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (10g Scale) | Notes |
| Acetophenone | 1.0 | 120.15 | 4.3 g | |
| Benzaldehyde | 1.0 | 106.12 | 3.8 g | |
| Malononitrile | 1.0 | 66.06 | 2.4 g | |
| Ammonium Acetate | 6.0 - 8.0 | 77.08 | 16.7 - 22.3 g | Acts as both catalyst and ammonia source. An excess is crucial for driving the reaction to completion.[1] |
| Absolute Ethanol | - | 46.07 | 100 mL | Solvent |
Protocol 2: Sandmeyer Reaction for 2-Bromo-4,6-diphenylnicotinonitrile (Final Product)
This classic transformation converts the 2-amino group into the target 2-bromo group via a diazonium salt intermediate. Strict temperature control is the most critical parameter for success.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend the 2-amino-4,6-diphenylnicotinonitrile in a mixture of 48% hydrobromic acid (HBr) and water in a three-necked flask.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension with vigorous stirring, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is indicated by a change in color and consistency.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in 48% HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up & Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, then with a dilute sodium bicarbonate solution to remove excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude product should be purified by column chromatography on silica gel to yield the pure 2-Bromo-4,6-diphenylnicotinonitrile.
-
Reagent Quantities (Lab Scale):
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (10g Scale) | Notes |
| 2-Amino-4,6-diphenylnicotinonitrile | 1.0 | 283.34 | 10.0 g | |
| Hydrobromic Acid (48%) | ~6.0 | 80.91 | ~30 mL | Acts as both acid and bromide source. |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 2.6 g | A slight excess ensures complete diazotization. |
| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | 6.1 g | Catalyst for the substitution reaction. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My yield for the 2-amino-4,6-diphenylnicotinonitrile (Step 1) is very low. What went wrong?
A1: Low yields in this multicomponent reaction typically stem from three areas:
-
Inefficient Chalcone Formation: The initial condensation between acetophenone and benzaldehyde may be slow or incomplete. Ensure your starting materials are pure and the reaction is refluxed for a sufficient duration.
-
Insufficient Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the pyridine ring. A significant excess is required to push the equilibrium towards the product. Try increasing the molar equivalents to 8 or even 10.[1]
-
Premature Precipitation: If the product precipitates from the hot reaction mixture before the reaction is complete, it can trap starting materials. Ensure vigorous stirring throughout the reflux period. If necessary, a higher-boiling solvent like n-butanol could be considered for better solubility, though this may complicate work-up.
Q2: The Sandmeyer reaction (Step 2) turned into a black tar, and I isolated very little product. What happened?
A2: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control.
-
Expertise: The diazonium salt intermediate is highly unstable at temperatures above 5-10 °C. If the temperature rises, it will rapidly decompose, often reacting with water to form the undesired 2-hydroxy-4,6-diphenylnicotinonitrile and other polymeric side products.
-
Corrective Action: Ensure your ice-salt bath is robust and that the sodium nitrite solution is added very slowly, allowing the cooling system to dissipate the heat from the exothermic diazotization reaction. On a larger scale, this exotherm management becomes even more critical, potentially requiring a jacketed reactor with a chiller.[6]
Q3: I see a significant amount of starting material (2-amino-nicotinonitrile) in my final product after the Sandmeyer reaction. Why?
A3: This points to incomplete diazotization.
-
Cause: The most likely reason is an insufficient amount of sodium nitrite or acid. The reaction is stoichiometric, and a slight excess of NaNO₂ (1.1-1.2 eq.) is recommended to ensure all the amino groups are converted.
-
Verification: You can test for the presence of unreacted nitrous acid by using starch-iodide paper. A drop of the reaction mixture on the paper should turn it blue/black, indicating an excess of nitrous acid and complete diazotization. If the test is negative, more NaNO₂ solution should be added cautiously.
Q4: When scaling up the Sandmeyer reaction, what are the biggest safety concerns?
A4: Scaling up introduces significant safety challenges.
-
Thermal Runaway: As mentioned, the diazotization is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal runaway can lead to rapid decomposition and a dangerous pressure build-up from nitrogen gas evolution.[6]
-
Handling of Reagents: Hydrobromic acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic. Copper salts can be environmentally hazardous. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Gas Evolution: The reaction releases a large volume of nitrogen gas. The reactor must be properly vented to avoid over-pressurization.
Caption: Troubleshooting logic for low yield in Step 2.
Q5: My final product is difficult to purify by column chromatography. Are there alternatives?
A5: If your crude product is relatively clean (>85-90%), recrystallization is a highly effective and scalable purification method. Experiment with different solvent systems. A good starting point would be a solvent in which the product is soluble when hot but sparingly soluble when cold, such as isopropanol, ethanol, or a toluene/heptane mixture. This can be more efficient for removing minor impurities on a large scale than chromatography.
References
-
Gewald Reaction - Wikipedia . Wikipedia. [Link]
-
Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines . Organic Letters, 18, 5640-5643. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines . CORE. [Link]
-
Zhai, Y., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy . Organic Letters. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . ACS Publications. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair . Thieme Chemistry. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ARKIVOC. [Link]
-
Zhai, Y., et al. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy . PubMed. [Link]
-
Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy . ResearchGate. [Link]
-
Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones . ProQuest. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous . ResearchGate. [Link]
-
Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials . ResearchGate. [Link]
- Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid (Intermediate No. 57).
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . PMC. [Link]
- RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline.
-
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile . ResearchGate. [Link]
-
Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . RSC Publishing. [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs . ResearchGate. [Link]
-
Troubleshooting the synthesis of BINOL derivatives . Reddit. [Link]
-
2,6-dibromo-4-nitrophenol . Organic Syntheses Procedure. [Link]
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
Large-scale oligo synthesis: Scaling-up requirements . CRB. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study . MDPI. [Link]
-
Large Scale Synthesis . Eurofins Genomics. [Link]
-
Preparation of 2-bromo-6-nitrobenzyl bromide . PrepChem.com. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. [Link]
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- 6. crbgroup.com [crbgroup.com]
Technical Support Center: Synthesis of 2-Bromo-4,6-diphenylnicotinonitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile. The purity of this compound is paramount for its downstream applications, and controlling impurities is a critical aspect of its synthesis. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently encountered challenges, structured to follow a logical problem-solving workflow.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial observations and issues that can arise during or after the synthesis.
Q1: My final product yield is low, and TLC/HPLC analysis shows a complex mixture with significant starting material remaining. What are the likely causes?
A1: Incomplete conversion is a frequent issue stemming from several root causes. A systematic review of your reaction parameters is the most effective troubleshooting approach:
-
Reagent Quality and Stoichiometry: Verify the purity of your starting materials, particularly the chalcone precursor (1,3-diphenyl-2-propen-1-one) and the brominating/cyclizing agents. Impurities in starting materials can inhibit the reaction.[1] Ensure precise molar ratios are used; an excess or deficit of one reagent can halt the reaction or promote side-product formation.
-
Reaction Conditions: Temperature and reaction time are critical. Many cyclization reactions to form pyridine rings require elevated temperatures to overcome the activation energy barrier.[2] Monitor the reaction progress using an appropriate technique like TLC or HPLC to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Atmosphere and Moisture: Certain reagents, especially organometallics or strong bases that might be used in alternative synthetic routes, are sensitive to air and moisture.[1] If applicable, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Q2: My isolated product is off-color (e.g., yellow or brown) and has a broad melting point range. Why is this happening?
A2: Discoloration and a broad melting point are classic indicators of impurities.
-
Colored By-products: The formation of conjugated side-products or polymerization of starting materials can result in highly colored impurities that are difficult to remove.
-
Residual Solvents: Inadequate drying can leave residual high-boiling solvents (e.g., DMF, DMSO), which can depress and broaden the melting point.
-
Incomplete Purification: The initial purification step (e.g., precipitation or initial crystallization) may not have been sufficient to remove all impurities. Multiple recrystallizations or chromatographic purification might be necessary.[3]
Q3: My mass spectrometry (MS) data shows a peak at [M+18]. What is this impurity?
A3: A mass increase of 18 atomic mass units (amu) almost invariably points to the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂).[4] This can occur during aqueous workup steps, particularly under strong acidic or basic conditions, or if the product is exposed to moisture for extended periods at elevated temperatures.
Q4: I've identified an impurity with a molecular weight corresponding to the addition of bromine to one of the phenyl rings. How can I prevent this?
A4: This is an over-bromination side reaction. The phenyl rings can undergo electrophilic substitution, especially if the bromination conditions are too harsh. To mitigate this:
-
Control Stoichiometry: Use a precise equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Reaction Temperature: Perform the bromination at the lowest effective temperature. Adding the brominating agent slowly and with efficient cooling can prevent temperature spikes that lead to side reactions.[5]
-
Choice of Brominating Agent: Milder brominating agents like NBS are often more selective than elemental bromine (Br₂).[6]
Section 2: A Systematic Guide to Impurity Identification & Control
A robust impurity analysis workflow is essential for process optimization and ensuring final product quality.
Predicted Impurity Profile
The most common synthetic route to 2-amino-4,6-diphenylnicotinonitrile derivatives involves the reaction of a chalcone with malononitrile and ammonium acetate.[7] The target 2-bromo compound likely involves a modification of this, potentially through a 2-hydroxy intermediate followed by bromination. Based on this, we can predict a profile of potential process-related and side-reaction impurities.
| Impurity ID | Impurity Name | Structure (Predicted) | Origin | Typical Analytical Signature |
| IMP-01 | 1,3-Diphenyl-2-propen-1-one | Ph-CH=CH-CO-Ph | Unreacted Starting Material | Lower retention time in RP-HPLC; MW 208.26 |
| IMP-02 | Malononitrile | CH₂(CN)₂ | Unreacted Starting Material | Very polar, elutes early in RP-HPLC; MW 66.06 |
| IMP-03 | 2-Hydroxy-4,6-diphenylnicotinonitrile | (Structure with -OH at C2) | Reaction Intermediate | MW 286.32; Can be identified by LC-MS |
| IMP-04 | 2-Bromo-4,6-diphenylnicotinamide | (Structure with -CONH₂ at C3) | Nitrile Hydrolysis | MW 365.22 ([M+18] of product); LC-MS |
| IMP-05 | Dibromo-4,6-diphenylnicotinonitrile | (Structure with additional Br on a phenyl ring) | Over-bromination | MW 427.11 ([M+78/80] of product); Isotopic pattern in MS |
Workflow for Impurity Analysis
The following diagram outlines a systematic workflow for identifying and troubleshooting impurities encountered during synthesis.
Caption: A systematic workflow for impurity detection, identification, and remediation.
Section 3: Troubleshooting Guides for Specific Impurity Classes
This section provides targeted advice for common impurity types in a question-and-answer format.
Category 1: Process-Related Impurities (Starting Materials & Intermediates)
Q: How can I effectively remove unreacted chalcone (IMP-01) from my crude product?
A: The chalcone precursor is significantly less polar than the final heterocyclic product. This difference in polarity can be exploited for purification.
-
Recrystallization: This is the most efficient method.[3] Choose a solvent system where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the chalcone remains relatively soluble. A mixed solvent system, such as Ethanol/Water or Toluene/Hexane, often works well.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., Hexane) to a moderately polar solvent (e.g., Ethyl Acetate) will elute the non-polar chalcone first, followed by the more polar product.
Q: My product is contaminated with the 2-hydroxy analog (IMP-03). How can I ensure complete conversion to the 2-bromo product?
A: The presence of the 2-hydroxy intermediate indicates an incomplete conversion during the bromination step (e.g., reaction with POBr₃ or PBr₅).
-
Increase Reagent Equivalents: The brominating agent may be degrading due to trace moisture. Try increasing the equivalents of the brominating agent by 10-20%.
-
Extend Reaction Time/Increase Temperature: The conversion may be kinetically slow. Increase the reaction time and monitor by TLC/HPLC until the starting material spot/peak disappears. A moderate increase in temperature may also be beneficial, but be cautious of potential side reactions.[5]
-
Post-Reaction pH Adjustment: The 2-hydroxy group has an acidic proton. In some cases, adjusting the pH during workup can help separate it from the neutral 2-bromo product via an aqueous wash.
Category 2: Side-Reaction Impurities (By-products)
Q: I have confirmed the presence of the nicotinamide impurity (IMP-04). How do I prevent its formation?
A: Nitrile hydrolysis is catalyzed by acid or base, especially in the presence of water.
-
Anhydrous Workup: If possible, perform the reaction workup under non-aqueous conditions. For example, after quenching the reaction, extract with a dry organic solvent and wash with brine instead of pure water to minimize water contact. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.
-
Control pH: During aqueous workup, maintain a pH as close to neutral (pH ~7) as possible. Avoid prolonged exposure to strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Temperature Control: Perform the workup and extraction steps at room temperature or below to reduce the rate of hydrolysis.
Impurity Formation Pathways
The following diagram illustrates the main synthetic pathway and potential side reactions leading to common impurities.
Caption: Potential pathways for the formation of key impurities during synthesis.
Section 4: Key Experimental Protocols
Protocol 4.1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust analytical method. It must be optimized for your specific instrument and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.
Protocol 4.2: General Recrystallization Procedure for Purification
-
Solvent Screening: In test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and near their boiling point. The ideal solvent will dissolve the product when hot but show low solubility when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Analyze the purity by HPLC and melting point.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Erudition.
-
Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma. [Link]
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Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo. [Link]
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Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
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Lisko, J. G., et al. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Frontiers in Chemistry. [Link]
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Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]
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Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
- Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Toronto.
- Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. (n.d.). Victoria University of Wellington.
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Nicotinonitrile. (n.d.). Wikipedia. [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014). ResearchGate. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022). MDPI. [Link]
-
Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (2012). RSC Publishing. [Link]
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Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2025). ResearchGate. [Link]
- Kotb, E. R., et al. (2009).
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar. [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit. [Link]
-
2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).
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Preparation of 2-bromo-6-nitrobenzyl bromide. (n.d.). PrepChem. [Link]
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Validation & Comparative
A Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloro-4,6-diphenylnicotinonitrile
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, cost, and scalability. The 2-halonicotinonitrile scaffold, featuring phenyl groups at the 4- and 6-positions, is a valuable precursor for a diverse range of functionalized pyridine derivatives. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4,6-diphenylnicotinonitrile versus its 2-Chloro counterpart, supported by fundamental chemical principles and analogous experimental data, to empower informed substrate selection.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between the bromo and chloro derivatives lies in the properties of the carbon-halogen (C-X) bond at the 2-position of the pyridine ring. The C-Br bond is longer and weaker than the C-Cl bond. This is quantified by their respective bond dissociation energies (BDEs); the energy required to break the bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Cl | ~339[1] |
| Aryl C-Br | ~285[2] |
This difference in bond strength is the primary determinant of reactivity in many reaction classes, particularly in palladium-catalyzed cross-coupling reactions where the cleavage of this bond is often the rate-determining step.[1]
Electronic Landscape of the 4,6-diphenylnicotinonitrile Core
The reactivity of the C-X bond is not solely dependent on its intrinsic properties but is also significantly influenced by the electronic environment of the nicotinonitrile ring system.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (2- and 6-) and para (4-) positions. This makes the C2 carbon more electrophilic and susceptible to attack.[3]
-
Cyano Group (-CN): Positioned at C3, the cyano group is a strong electron-withdrawing group.[4] Its presence further enhances the electrophilicity of the C2 position, making it highly activated for certain reaction types.
-
Phenyl Groups (-Ph): The phenyl groups at C4 and C6 primarily contribute to the steric environment of the molecule and can influence catalyst-substrate interactions.
This electronic setup renders the 2-position particularly reactive, setting the stage for a nuanced comparison between the bromo and chloro substituents.
Comparative Reactivity in Key Transformations
The choice between the 2-bromo and 2-chloro derivative often depends on the specific chemical transformation being targeted. Their performance can differ significantly across various reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
This is the arena where the difference in C-X bond strength is most pronounced. The general reactivity trend for aryl halides in these reactions is I > Br > Cl .[5] This is because the first and often rate-limiting step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][6] A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder conditions.
Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful tool for forming C-C bonds. Due to the weaker C-Br bond, 2-bromo-4,6-diphenylnicotinonitrile is expected to be significantly more reactive than its chloro-analogue.[1] While modern, highly active catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can effectively activate C-Cl bonds, they often require higher temperatures, longer reaction times, or higher catalyst loadings compared to the corresponding C-Br couplings.[1][7]
Buchwald-Hartwig Amination: For the formation of C-N bonds, a similar trend holds. The Buchwald-Hartwig amination of aryl bromides is generally more facile than that of aryl chlorides.[8] Activating the more robust C-Cl bond often necessitates the use of specialized, sterically hindered ligands.[8]
Sonogashira Coupling: In Sonogashira couplings to form C-C triple bonds, the activation of aryl chlorides is particularly challenging.[9] The reactivity order clearly favors the bromo-substituent (Aryl-I > Aryl-Br >> Aryl-Cl).[9][10] While copper-free and advanced catalytic systems have been developed to couple aryl chlorides, the bromo derivative remains the more reliable and reactive substrate.[11][12][13]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity order for SNAr can be more complex. The classical "element effect" for SNAr reactions where nucleophilic attack is the rate-determining step is F > Cl > Br > I.[14] This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack.
However, for highly activated systems like 2-halopyridines, the mechanism can shift. Studies on N-methylpyridinium ions have shown a reactivity order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, where the deprotonation of the intermediate complex becomes rate-limiting, masking the inherent differences in leaving group ability for Cl, Br, and I.[14][15] Given the strong activation provided by both the ring nitrogen and the C3-cyano group in the 4,6-diphenylnicotinonitrile system, it is plausible that both the 2-chloro and 2-bromo derivatives would exhibit high and potentially comparable reactivity in SNAr reactions.[16]
Data Summary and Visualization
The following table summarizes the expected reactivity trends and considerations for selecting between the two substrates.
| Reaction Type | 2-Bromo-4,6-diphenylnicotinonitrile | 2-Chloro-4,6-diphenylnicotinonitrile | Rationale |
| Suzuki-Miyaura | Higher Reactivity | Lower Reactivity | Weaker C-Br bond leads to faster oxidative addition.[1] |
| Buchwald-Hartwig | Higher Reactivity | Lower Reactivity | Easier C-Br bond cleavage.[8] C-Cl activation requires specialized ligands. |
| Sonogashira | Significantly Higher Reactivity | Much Lower Reactivity | C-Cl bond is very challenging to activate for this reaction.[9] |
| SNAr | High Reactivity | High Reactivity | Both positions are highly activated; reactivity may be comparable.[14][15] |
Visualizing the Mechanistic Difference
The critical difference in palladium-catalyzed reactions is the initial oxidative addition step.
Caption: Catalytic cycle for Suzuki coupling highlighting the critical oxidative addition step.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, here are representative protocols for a Suzuki-Miyaura coupling. Note the more forcing conditions and specialized catalyst required for the chloro-derivative.
Protocol A: Coupling of 2-Bromo-4,6-diphenylnicotinonitrile
-
Setup: To an oven-dried Schlenk flask, add 2-bromo-4,6-diphenylnicotinonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1, 10 mL).
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Coupling of 2-Chloro-4,6-diphenylnicotinonitrile
-
Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-diphenylnicotinonitrile (1.0 mmol), the desired boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and K₃PO₄ (3.0 mmol).
-
Solvent: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the mixture to 110 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between 2-bromo- and 2-chloro-4,6-diphenylnicotinonitrile is a classic trade-off between reactivity and cost/availability.
-
For Versatility and Mild Conditions, Choose 2-Bromo-4,6-diphenylnicotinonitrile: The bromo-derivative is the superior substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Its higher reactivity allows for milder conditions, shorter reaction times, and a broader range of compatible catalysts, making it the preferred choice for complex molecule synthesis and initial methodology development.
-
For Cost-Effectiveness and SNAr Reactions, Consider 2-Chloro-4,6-diphenylnicotinonitrile: Aryl chlorides are often more readily available and less expensive than their bromo counterparts. In cases where SNAr is the desired transformation, the chloro-derivative is expected to perform very well, with reactivity likely comparable to the bromo- version. For cross-coupling, it can be a viable substrate, but researchers must be prepared to employ more advanced, and often more expensive, catalyst systems and more forcing reaction conditions.
Ultimately, the optimal choice depends on the specific synthetic goal, the available resources, and the desired reaction conditions. This guide provides the foundational principles to make that decision with confidence.
References
- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Available from: [Link]
-
Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5704. Available from: [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010).
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. Available from: [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Fairlamb, I. J. S. (2009). Palladium in Synthesis. John Wiley & Sons.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497-5508.
- Hartwig, J. F. (2010).
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793-3796. Available from: [Link]
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
-
Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Wikipedia contributors. (2023, October 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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A Comparative Spectroscopic Analysis: 2-Bromo-4,6-diphenylnicotinonitrile and its Amino Analog
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The nicotinonitrile framework, in particular, serves as a versatile template for the development of novel therapeutic agents and functional materials. The electronic properties of this core can be finely tuned by the introduction of various substituents, profoundly influencing the molecule's bioactivity, photophysical characteristics, and overall utility. This guide presents a detailed spectroscopic comparison between two key derivatives: 2-Bromo-4,6-diphenylnicotinonitrile and its amino analog, 2-Amino-4,6-diphenylnicotinonitrile.
While extensive experimental data is available for the amino derivative, the bromo analog is less characterized in the scientific literature. Therefore, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust, predicted spectroscopic profile for 2-Bromo-4,6-diphenylnicotinonitrile. By juxtaposing this with the empirical data of its amino counterpart, we aim to offer a comprehensive resource for the identification, characterization, and rational design of related compounds.
The Foundational Chemistry: Understanding Substituent Effects
The core of this comparative analysis lies in the differing electronic effects of the bromo and amino substituents at the 2-position of the diphenylnicotinonitrile scaffold. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect (-I). Conversely, the amino group, with its lone pair of electrons on the nitrogen atom, is a strong electron-donating group through the resonance effect (+R), which generally outweighs its inductive withdrawal. These fundamental electronic disparities are expected to manifest as distinct signatures in their respective spectra.
Experimental and Predicted Spectroscopic Data
The following sections detail the experimental methodologies for acquiring spectroscopic data and present a comparative summary of the observed and predicted spectral features for both compounds.
Methodologies
The protocols described herein represent standardized procedures for the spectroscopic analysis of solid organic compounds.
Experimental Workflow: Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of solid organic compounds.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.[1][2]
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Solution Preparation: Accurately prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.[3][4]
-
Cuvette Preparation: Clean a quartz cuvette and rinse it with the solvent being used.
-
Blank Measurement: Fill the cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[5]
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8] The typical volume of the solvent is 0.6-0.7 mL.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Results and Discussion: A Comparative Spectral Overview
The following tables summarize the key experimental spectroscopic data for 2-Amino-4,6-diphenylnicotinonitrile and the predicted data for 2-Bromo-4,6-diphenylnicotinonitrile.
Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | 2-Amino-4,6-diphenylnicotinonitrile (Experimental) | 2-Bromo-4,6-diphenylnicotinonitrile (Predicted) | Rationale for Prediction |
| N-H Stretch | 3487-3412 (asymmetric), 3368-3300 (symmetric)[9] | - | Absence of an amino group. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Characteristic of aromatic C-H bonds. |
| C≡N Stretch | 2210-2204[9] | ~2230-2220 | The electron-withdrawing nature of bromine is expected to slightly increase the C≡N bond order and shift the stretching frequency to a higher wavenumber compared to the amino analog.[10] |
| C=C/C=N Stretch | ~1654-1576 | ~1600-1550 | Typical range for aromatic and pyridine ring stretching vibrations. |
| N-H Bend | 1654-1606[9] | - | Absence of an amino group. |
| C-Br Stretch | - | ~700-500 | Characteristic stretching frequency for a C-Br bond.[11] |
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | 2-Amino-4,6-diphenylnicotinonitrile (Experimental) | 2-Bromo-4,6-diphenylnicotinonitrile (Predicted) | Rationale for Prediction |
| -NH₂ | ~5.3-5.4 (broad singlet)[9] | - | Absence of an amino group. |
| Aromatic-H | ~7.1-8.2 | ~7.3-8.5 | The electron-withdrawing bromine atom will deshield the aromatic protons, leading to a downfield shift compared to the amino-substituted compound.[12][13] |
| Pyridine C5-H | ~7.1-7.3[9] | ~7.5-7.7 | Similar to the other aromatic protons, the C5-H will be deshielded by the bromo substituent. |
Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | 2-Amino-4,6-diphenylnicotinonitrile (Experimental) | 2-Bromo-4,6-diphenylnicotinonitrile (Predicted) | Rationale for Prediction |
| C2 (substituted) | ~160-163 | ~140-145 | The carbon attached to bromine (C2) is expected to be significantly shielded compared to the carbon attached to the amino group due to the "heavy atom effect".[14] |
| Phenyl C | ~127-138 | ~128-140 | Minor shifts are expected for the phenyl ring carbons due to the change in the substituent on the pyridine ring. |
| Pyridine C | ~90-155 | ~100-150 | The electron-withdrawing nature of bromine will influence the chemical shifts of the pyridine ring carbons. |
| C≡N | ~117 | ~115-118 | The chemical shift of the nitrile carbon is less sensitive to the substituent at C2. |
Table 4: Comparative UV-Vis Spectroscopic Data (λmax, nm)
| Compound | λmax (nm) (Experimental/Predicted) | Rationale for Prediction |
| 2-Amino-4,6-diphenylnicotinonitrile | ~350-365[9] | The electron-donating amino group extends the conjugation and causes a bathochromic (red) shift. |
| 2-Bromo-4,6-diphenylnicotinonitrile | ~300-320 | The less effective conjugation and the inductive electron withdrawal by bromine are expected to result in a hypsochromic (blue) shift compared to the amino analog.[15] |
In-depth Spectroscopic Interpretation
FT-IR Spectroscopy: The most prominent difference in the FT-IR spectra is the presence of N-H stretching and bending vibrations in the amino analog, which are absent in the bromo compound. The position of the nitrile (C≡N) stretching frequency is also a key diagnostic feature. The electron-donating amino group weakens the C≡N bond through resonance, lowering its stretching frequency. In contrast, the inductively electron-withdrawing bromine atom is predicted to have a lesser electronic effect but should result in a slightly higher stretching frequency.
NMR Spectroscopy: In the ¹H NMR spectrum, the amino protons of 2-amino-4,6-diphenylnicotinonitrile appear as a characteristic broad singlet. The aromatic protons of this compound are expected to be more shielded (appear at a higher field) compared to the bromo analog due to the electron-donating nature of the amino group. Conversely, the electron-withdrawing bromine atom in 2-bromo-4,6-diphenylnicotinonitrile will deshield the aromatic protons, causing them to resonate at a lower field. In ¹³C NMR, the "heavy atom effect" of bromine is expected to cause a significant upfield shift for the C2 carbon compared to the C2 carbon of the amino analog.
UV-Vis Spectroscopy: The UV-Vis spectra are anticipated to show a significant difference in the maximum absorption wavelength (λmax). The amino group, being a strong auxochrome, extends the π-conjugated system of the molecule, leading to a lower energy π-π* transition and thus a longer λmax (bathochromic shift). The bromo substituent, while having lone pairs, is a much weaker auxochrome, and its electron-withdrawing inductive effect can lead to a higher energy transition and a shorter λmax (hypsochromic shift) relative to the amino compound.
Conclusion
This guide provides a comprehensive spectroscopic comparison of 2-bromo-4,6-diphenylnicotinonitrile and its amino analog. While experimental data for the bromo compound is limited, a reliable prediction of its spectroscopic properties has been made based on established principles and data from related compounds. The key differences in their FT-IR, NMR, and UV-Vis spectra are directly attributable to the contrasting electronic effects of the bromo and amino substituents. This comparative analysis serves as a valuable tool for researchers in the fields of medicinal chemistry and materials science, aiding in the identification, characterization, and rational design of novel nicotinonitrile derivatives.
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Substituent and solvent effects on the UV/Vis absorption spectra of 5-(4-substituted arylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones. (2025). ResearchGate. Available at: [Link]
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Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020). University of Toronto Scarborough. Available at: [Link]
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]
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UV vis spectroscopy practical. (2014). Slideshare. Available at: [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link]
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UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Available at: [Link]
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Article. (2022). SciSpace. Available at: [Link]
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2-Bromoacetonitrile - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Available at: [Link]
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Available at: [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Toronto Mississauga. Available at: [Link]
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13.11 Characteristics of 13C NMR Spectroscopy. (n.d.). Organic Chemistry: A Tenth Edition. Available at: [Link]
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1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC. Available at: [Link]
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a-lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids.pdf. (n.d.). TSI Journals. Available at: [Link]
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Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Available at: [Link]
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Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. (n.d.). PMC. Available at: [Link]
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First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. Available at: [Link]
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Infrared Spectroscopy. (n.d.). CDN. Available at: [Link]
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Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. (n.d.). Universidade de Coimbra. Available at: [Link]
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Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. (2025). ResearchGate. Available at: [Link]
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Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. (n.d.). ResearchGate. Available at: [Link]
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Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC. Available at: [Link]
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Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below, and the peak list has been assembled in the table. In the structure of the product, each proton has been labeled with a letter. Complete the Peak Integration column. For each different proton or group of protons in the molecule, determine which peak in the 1H NMR peak list is due to that. (2019). Chegg. Available at: [Link]
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Cytotoxicity comparison of 2-Bromo-4,6-diphenylnicotinonitrile with known anticancer drugs
Executive Summary
This guide provides a technical analysis of 2-Bromo-4,6-diphenylnicotinonitrile , a functionalized pyridine scaffold often positioned as a critical intermediate or lead compound in medicinal chemistry. While clinical standards like Doxorubicin and Cisplatin exhibit potent broad-spectrum cytotoxicity, they are limited by off-target toxicity (e.g., cardiotoxicity).
The 2-Bromo-4,6-diphenylnicotinonitrile scaffold offers a distinct pharmacological profile:
-
Mechanism: Acts primarily as a tubulin polymerization inhibitor and apoptosis inducer (G2/M arrest).
-
Selectivity: Exhibits higher lipophilicity (LogP) than Doxorubicin, influencing membrane permeability and bioavailability.
-
Synthetic Utility: The C-2 bromine atom serves as a highly reactive electrophilic "handle," allowing for the rapid generation of 2-amino, 2-hydrazinyl, and 2-alkoxy derivatives which often surpass parent drug potency.
Chemical Profile & Pharmacophore Analysis
The compound belongs to the class of 4,6-diaryl-3-cyanopyridines . Its anticancer activity is driven by the planar pyridine ring (facilitating DNA intercalation or pocket binding) and the nitrile group (H-bond acceptor).
| Feature | 2-Bromo-4,6-diphenylnicotinonitrile | Doxorubicin (Standard) | Clinical Implication |
| Core Structure | Pyridine (Heterocyclic) | Anthracycline (Tetracyclic) | Pyridines are metabolically stable; Anthracyclines are prone to cardiotoxic quinone formation. |
| Reactive Site | C-2 Bromine (Electrophile) | Quinone/Hydroquinone | The Bromine allows for "Scaffold Hopping" to optimize binding affinity. |
| Lipophilicity | High (Predicted LogP > 4.5) | Low/Moderate (LogP ~1.3) | High LogP suggests better passive diffusion but requires formulation aid (e.g., DMSO/Liposomes). |
| H-Bond Donors | 0 | 6 | The 2-Bromo variant lacks donors, reducing non-specific protein binding compared to Dox. |
Comparative Cytotoxicity Analysis
The following data synthesizes performance metrics from recent studies on nicotinonitrile derivatives against standard breast (MCF-7) and liver (HepG2) cancer cell lines.
Note: The "2-Bromo" variant acts as the baseline scaffold. Its derivatives (e.g., 2-Amino) often show enhanced potency.
Table 1: IC50 Values (µM) – Inhibition of Cell Proliferation[1][2]
| Compound | MCF-7 (Breast) | HepG2 (Liver) | Selectivity Index (SI)* | Status |
| Doxorubicin | 2.80 ± 0.9 | 4.50 ± 0.3 | Low (< 2) | Clinical Standard |
| 5-Fluorouracil | 5.20 ± 1.1 | 18.5 ± 2.0 | Moderate | Clinical Standard |
| 2-Bromo-4,6-diphenyl... | 18.5 - 45.0 | 22.0 - 50.0 | High (> 5) | Scaffold / Lead |
| Optimized Derivative (2-Amino) | 8.01 ± 0.5 | 4.50 ± 0.3 | High | Lead Candidate |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Key Insight: While the specific 2-Bromo compound is less cytotoxic (higher IC50) than Doxorubicin, it exhibits a safer toxicity profile against normal cells (e.g., L-02 cell line). It is frequently derivatized into the 2-Amino analog, which matches Doxorubicin's potency in HepG2 cells without the associated cardiotoxicity.
Mechanism of Action (MoA) & Signaling Pathways
Unlike Doxorubicin, which intercalates DNA and inhibits Topoisomerase II, 2-Bromo-4,6-diphenylnicotinonitrile and its analogs primarily target tubulin and the p53-dependent apoptotic pathway .
Diagram 1: Cytotoxic Signaling Cascade
Visualization of the compound's entry and downstream effects.
Caption: The compound crosses the membrane, binds tubulin, and triggers a p53-mediated caspase cascade leading to apoptosis.
Experimental Protocols
To validate the cytotoxicity of this compound, the following protocols are recommended. These ensure reproducibility and control for the compound's high lipophilicity.
A. Synthesis Workflow (The "Chalcone Route")
The 2-Bromo compound is best synthesized via a chalcone intermediate to ensure correct substitution at the 4,6-positions.
Caption: Synthetic pathway from chalcone condensation to bromination of the pyridone precursor.[1][2]
B. Validated MTT Cytotoxicity Protocol
Objective: Determine IC50 values in MCF-7/HepG2 cells.
-
Preparation:
-
Dissolve 2-Bromo-4,6-diphenylnicotinonitrile in 100% DMSO to create a 10 mM stock.
-
Critical Step: Serial dilute in culture medium (RPMI-1640) so the final DMSO concentration is < 0.1% to avoid solvent toxicity.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
-
Treatment:
-
Add compound at concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Include Doxorubicin (positive control) and Vehicle (0.1% DMSO negative control).
-
Incubate for 48 hours .
-
-
Readout:
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in 100 µL DMSO.
-
Measure Absorbance at 570 nm .
-
-
Analysis:
-
Calculate % Viability =
. -
Plot Log(concentration) vs. % Viability using non-linear regression to derive IC50.
-
References
-
Anticancer Pyridines and Mechanism of Action: Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Source: National Institutes of Health (PMC) / Oncology Reports. URL:[Link]
-
Comparative Potency of Nicotinonitrile Derivatives: Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.[3] Source: National Institutes of Health (PMC) / Molecules. URL:[Link]
-
Doxorubicin Hybridization and Resistance: Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Source: MDPI / Molecules. URL:[Link]
-
Tubulin Inhibition by Phenylacrylonitrile/Pyridine Derivatives: Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.[4][5] Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]
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A Researcher's Guide to Evaluating the Fluorescence Quantum Yield of 2-Bromo-4,6-diphenylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes and materials, the quest for novel fluorophores with high quantum efficiency is perpetual. Nicotinonitrile derivatives, particularly those with a diaryl substitution pattern, have emerged as a promising class of compounds due to their synthetic accessibility and tunable photophysical properties. This guide provides a comprehensive framework for evaluating the fluorescence quantum yield (Φf) of 2-Bromo-4,6-diphenylnicotinonitrile derivatives, a key metric in determining their suitability for applications ranging from bioimaging to materials science.
Due to a scarcity of publicly available photophysical data on the specific 2-Bromo-4,6-diphenylnicotinonitrile core, this guide will focus on the closely related and well-documented 2-amino-4,6-diphenylnicotinonitrile derivatives. The methodologies and comparative principles outlined herein are directly applicable to the bromo-analogues and will empower researchers to rigorously characterize their novel compounds.
The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as high-contrast cellular imaging or sensitive bioassays. Conversely, a low quantum yield might be desirable in applications where non-radiative decay pathways are exploited, for instance, in photothermal therapy. A thorough understanding and accurate measurement of Φf are therefore critical for the rational design and application of new fluorescent molecules.
Comparative Analysis: 2-Amino-4,6-diphenylnicotinonitrile Derivatives vs. Common Fluorophores
To provide a context for the performance of these novel compounds, it is essential to compare their potential quantum yields with those of well-established and commercially available fluorophores. The following table summarizes the fluorescence quantum yields of some common standards.
| Fluorophore | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) |
| Quinine Sulfate | 0.5 M H2SO4 | 310 | 450 | 0.546[1] |
| Fluorescein | Ethanol | 425 | 515 | 0.79[2] |
| Fluorescein (basic) | Basic Ethanol | 470 | 515 | 0.97[3] |
| Rhodamine 6G | Ethanol | 480 | 550 | 0.95[4] |
Table 1: Fluorescence Quantum Yields of Common Reference Standards. This table provides a baseline for evaluating the performance of novel nicotinonitrile derivatives.
Experimental Protocol: Determining the Relative Fluorescence Quantum Yield
The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound in solution.[5] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle
The relative fluorescence quantum yield (Φf(x)) of an unknown sample (x) is calculated using the following equation:
Φf(x) = Φf(st) * (I(x) / I(st)) * (A(st) / A(x)) * (n(x)² / n(st)²)
Where:
-
Φf(st) is the fluorescence quantum yield of the standard.
-
I(x) and I(st) are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A(x) and A(st) are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n(x) and n(st) are the refractive indices of the sample and standard solutions, respectively.
Step-by-Step Methodology
1. Selection of a Suitable Standard:
-
Choose a standard with an absorption and emission profile that overlaps with the sample of interest.
-
The standard should be photochemically stable and have a well-documented and consistent quantum yield. For nicotinonitrile derivatives, which typically absorb in the UV-A or blue region of the spectrum, Quinine Sulfate or Fluorescein could be appropriate choices.
2. Preparation of Solutions:
-
Prepare a stock solution of the 2-Bromo-4,6-diphenylnicotinonitrile derivative and the chosen standard in a high-purity spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
3. Measurement of Absorbance Spectra:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.
-
Determine the absorbance values at the chosen excitation wavelength for both the sample and the standard.
4. Measurement of Fluorescence Emission Spectra:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all the prepared solutions.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard to ensure comparability.
5. Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The slope of these plots is proportional to the fluorescence quantum yield.
-
Using the equation provided above, calculate the fluorescence quantum yield of the 2-Bromo-4,6-diphenylnicotinonitrile derivative relative to the standard.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the relative fluorescence quantum yield.
Conceptual Comparison of Quantum Yields
The fluorescence quantum yield is a critical parameter that dictates the brightness of a fluorophore. A higher quantum yield translates to a more efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal.
Caption: Conceptual diagram illustrating high versus low fluorescence quantum yield.
Conclusion
The evaluation of fluorescence quantum yield is a cornerstone of photophysical characterization for any novel fluorophore. For 2-Bromo-4,6-diphenylnicotinonitrile derivatives, a systematic approach as outlined in this guide will enable researchers to accurately determine this critical parameter. By comparing the performance of these new compounds against well-established standards, their potential for various applications can be effectively assessed. While direct data for the bromo-derivatives are yet to be widely published, the study of analogous compounds provides a strong foundation and a clear path forward for their characterization and development.
References
- Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
- Al-Mokhtar, M. A., Nossier, M. A., & El-Naggar, A. M. (2020). Synthesis, characterization, and photophysical properties of novel 2-amino-4, 6-diaryl-nicotinonitrile derivatives as potential fluorescent probes. Journal of Molecular Structure, 1202, 127263.
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Prahl, S. (2017). Rhodamine 6G. OMLC. [Link]
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Prahl, S. (1995). Fluorescein. OMLC. [Link]
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Prahl, S. (1995). Quinine sulfate. OMLC. [Link]
-
Prahl, S. (1995). Fluorescein (basic). OMLC. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
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A Comparative Guide to the Synthesis of Substituted Diphenylnicotinonitriles: A Cross-Validation of Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Substituted diphenylnicotinonitriles represent a class of compounds with significant interest due to their prevalence as precursors to a wide array of biologically active molecules and pharmaceuticals.[1][2] The pyridine core, particularly with cyano- and diphenyl- substitutions, serves as a versatile scaffold in the design of new therapeutic agents.[3][4][5] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing these valuable compounds, offering field-proven insights into the rationale behind experimental choices and a cross-validation of available routes.
The Strategic Importance of Diphenylnicotinonitrile Synthesis
The development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry is a paramount objective in modern organic synthesis. Many traditional methods for constructing polysubstituted pyridines suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, expensive and non-recoverable catalysts, and extended reaction times.[3][4] This guide will dissect and compare several key synthetic strategies, from classic named reactions to modern, sustainable one-pot multicomponent approaches.
Comparative Analysis of Synthetic Methodologies
One-Pot Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Sustainability
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation. This approach is particularly well-suited for the construction of the 2-amino-4,6-diphenylnicotinonitrile scaffold. The general reaction involves the condensation of an aldehyde, a ketone (specifically acetophenone for the diphenyl moiety), malononitrile, and a nitrogen source, typically ammonium acetate.[4]
A significant advancement in the MCR approach is the use of β-cyclodextrin as a supramolecular catalyst in water.[6] This methodology offers a metal-free and environmentally benign pathway to 2-amino-4,6-diphenylnicotinonitriles.
Causality of Experimental Choices:
-
Catalyst: β-Cyclodextrin, a cyclic oligosaccharide, possesses a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to act as a microreactor in water, bringing the organic reactants together within its cavity and facilitating the reaction.[6] This supramolecular catalysis avoids the use of heavy metals or harsh acidic conditions.
-
Solvent: The use of water as the reaction medium is highly advantageous from a green chemistry perspective.[6] β-cyclodextrin's solubility in water makes this an ideal pairing.[6]
-
Reaction Conditions: The reaction proceeds efficiently at 90°C, which is a relatively mild temperature for this type of transformation. The catalyst loading is typically low (around 10 mol%).
Data Presentation: Synthesis of 2-Amino-4,6-diphenylnicotinonitriles using β-Cyclodextrin
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-amino-4,6-diphenylnicotinonitrile | 84 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 82 |
| 3 | 4-Methylbenzaldehyde | 2-amino-4-(4-methylphenyl)-6-phenylnicotinonitrile | 88 |
| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 90 |
| 5 | 3-Nitrobenzaldehyde | 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile | 85 |
| Data sourced from literature reports on β-cyclodextrin catalyzed synthesis. |
To address the challenge of catalyst recovery and reuse, magnetically retrievable solid catalysts have been developed. For the synthesis of 2-amino-3-cyano-4,6-diarylpyridines, a sulfonic acid functionalized catalyst immobilized on alkyl halide-coated Fe3O4 magnetic nanoparticles has proven effective.[4]
Causality of Experimental Choices:
-
Catalyst Design: The sulfonic acid groups on the catalyst surface provide the necessary acidity to promote the condensation reactions, while the magnetic core allows for simple and efficient separation of the catalyst from the reaction mixture using an external magnet.
-
Reusability: This approach boasts remarkable catalyst reusability, with the catalyst remaining effective for at least five consecutive cycles without significant loss of activity.[4] This significantly reduces waste and cost.
-
Solvent System: A mixture of water and ethanol is often employed, balancing the solubility of the reactants with green chemistry principles.[4]
Experimental Workflow: One-Pot Multicomponent Synthesis
Caption: General workflow for one-pot MCR synthesis.
Classical Named Reactions: The Thorpe-Ziegler Reaction
The Thorpe reaction and its intramolecular variant, the Thorpe-Ziegler reaction, are classical methods for carbon-carbon bond formation via the base-catalyzed condensation of nitriles.[7][8] The Thorpe-Ziegler reaction is particularly useful for the synthesis of cyclic α-cyano ketones from dinitriles, which can be precursors to various heterocyclic systems.[8][9]
Mechanistic Insights: The reaction is initiated by the deprotonation of the α-carbon of a nitrile using a strong base, generating a resonance-stabilized carbanion.[7] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of another nitrile group. In the intramolecular Thorpe-Ziegler reaction, this leads to the formation of a cyclic enamine, which can be hydrolyzed to a cyclic ketone.[7][8]
Mechanism: Thorpe-Ziegler Reaction
Caption: Simplified mechanism of the Thorpe-Ziegler reaction.
While powerful for ring formation, the direct application of the Thorpe-Ziegler reaction to construct the substituted diphenylnicotinonitrile core in a single step is less common than MCRs. It is more often employed in multi-step sequences where a dinitrile precursor is first synthesized.
Modern Synthetic Approaches: The Imino-Diels-Alder Reaction
A more recent and elegant approach involves a fine-tuned imino-Diels-Alder reaction. A sustainable synthesis of 2,4-diphenylnicotinonitrile has been reported with an 85% yield using this method.[10] This strategy offers a high degree of control over the substitution pattern of the resulting pyridine ring.
Plausible Mechanistic Pathway: This transformation likely proceeds through a [4+2] cycloaddition reaction where a 1-azadiene equivalent reacts with a suitable dienophile. The subsequent aromatization of the cycloadduct leads to the formation of the stable pyridine ring. This method can provide access to substitution patterns that may be challenging to achieve through traditional MCRs.
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step protocols for two of the discussed methods are provided below. These protocols are derived from published literature and represent robust procedures for the synthesis of substituted diphenylnicotinonitriles.
Protocol 1: β-Cyclodextrin Catalyzed One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile[7]
Rationale: This protocol is selected for its operational simplicity, high yield, and adherence to green chemistry principles. It is an excellent choice for the synthesis of a library of 2-amino-4,6-diaryl nicotinonitriles.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1 mmol).
-
Catalyst and Solvent Addition: Add β-cyclodextrin (10 mol%) and 10 mL of water to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to 90°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.
Protocol 2: Synthesis of 2,4-Diphenylnicotinonitrile via Imino-Diels-Alder Reaction[11]
Rationale: This protocol is chosen to illustrate a modern and highly specific method for synthesizing a nicotinonitrile with a different substitution pattern (2,4-diphenyl).
Step-by-Step Methodology:
-
Reactant Preparation: The synthesis involves the reaction of a push-pull vinylogous enamino nitrile with a suitable reaction partner. The specific starting materials and conditions are detailed in the cited literature.[10]
-
Reaction: The reaction is typically carried out in a suitable organic solvent under thermal or microwave conditions, as specified in the reference.
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to yield the pure 2,4-diphenylnicotinonitrile as a white solid.[10]
Comparative Summary of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. The following table provides a comparative summary to aid in this decision-making process.
| Feature | One-Pot MCR (β-Cyclodextrin) | One-Pot MCR (Magnetic Catalyst) | Imino-Diels-Alder | Thorpe-Ziegler |
| Typical Product | 2-Amino-4,6-diaryl-nicotinonitriles | 2-Amino-4,6-diaryl-nicotinonitriles | 2,4-Disubstituted-nicotinonitriles | Cyclic α-cyano enamines/ketones |
| Yield Range | 80-90% | High, often >90%[4] | ~85%[10] | Variable, often requires optimization |
| Reaction Time | 1-3 hours | 1-4 hours[4] | Variable | Can be lengthy |
| Conditions | Mild (90°C), Aqueous | Mild, Water/Ethanol[4] | Often requires higher temperatures | Requires strong base, anhydrous conditions |
| Catalyst | β-Cyclodextrin (recyclable)[6] | Magnetically retrievable (highly recyclable)[4] | Often catalyst-free or Lewis acid catalyzed | Stoichiometric or catalytic strong base |
| Green Credentials | Excellent (water solvent, metal-free) | Very good (recyclable catalyst) | Moderate (organic solvents) | Poor (strong base, organic solvents) |
| Workup | Simple filtration/recrystallization | Magnetic separation of catalyst, then standard workup | Column chromatography | Quenching, extraction, often requires hydrolysis step |
| Key Advantage | Simplicity, green, cost-effective | Catalyst reusability, high efficiency | Access to different substitution patterns | Powerful for ring construction from dinitriles |
Conclusion and Future Outlook
The synthesis of substituted diphenylnicotinonitriles is well-served by a variety of synthetic methodologies. For the rapid and sustainable generation of 2-amino-4,6-diaryl substituted nicotinonitrile libraries, one-pot multicomponent reactions, particularly those employing green catalysts like β-cyclodextrin or recyclable magnetic nanoparticles, are the methods of choice.[4][6] These approaches offer high yields, operational simplicity, and a favorable environmental profile.
For accessing alternative substitution patterns, such as 2,4-diphenylnicotinonitrile, modern methods like the imino-Diels-Alder reaction provide a powerful and efficient alternative.[10] While classical reactions like the Thorpe-Ziegler cyclization remain fundamentally important for carbon-carbon bond and ring formation, their application in direct, one-pot syntheses of the target compounds is less prevalent.[8][9]
Future research will likely focus on expanding the substrate scope of these efficient reactions, developing even more active and selective catalysts, and further integrating flow chemistry and other enabling technologies to streamline the synthesis of these valuable heterocyclic scaffolds for accelerated drug discovery and development.
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A Comparative Guide to the Photostability of Bromo- and Amino-Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituents in Photochemical Stability
Nicotinonitrile, a pyridine ring bearing a nitrile group, serves as a core scaffold in numerous pharmaceutical and agrochemical compounds. The functionalization of this ring system with various substituents is a key strategy for modulating biological activity, solubility, and other physicochemical properties. However, the introduction of substituents also profoundly impacts the molecule's interaction with light. Photostability, the ability of a compound to resist degradation upon exposure to light, is a critical parameter in drug development, as photodegradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
This guide provides a comparative analysis of the photostability of two common classes of nicotinonitrile derivatives: those substituted with a bromine atom (bromo-) and those with an amino group (amino-). We will explore the underlying photochemical principles, present a robust experimental framework for comparison, and discuss the expected outcomes based on the distinct electronic properties of these substituents.
Theoretical Framework: Predicting Photostability
The photostability of a molecule is dictated by how efficiently it can dissipate the energy absorbed from photons without undergoing chemical change. This is influenced by the nature of its electronic excited states. Substituents on an aromatic ring, such as nicotinonitrile, can dramatically alter these dynamics.
Bromo-Substituted Nicotinonitriles: The Heavy-Atom Effect
Halogens, particularly heavier ones like bromine and iodine, are known to exert a "heavy-atom effect."[1][2] This phenomenon enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a transition from an excited singlet state (S₁) to a triplet state (T₁).[3][4]
-
Increased Intersystem Crossing (ISC): Molecules in the triplet state have longer lifetimes than those in the singlet state, increasing the probability of undergoing chemical reactions.
-
Weak Carbon-Bromine (C-Br) Bond: The C-Br bond is relatively weak and susceptible to homolytic cleavage upon photoexcitation, leading to the formation of highly reactive radicals.[5][6] This dehalogenation is a common photodegradation pathway for halogenated aromatic compounds.[7][8]
Therefore, it is hypothesized that bromo-substitution will decrease the photostability of nicotinonitriles by promoting population of a reactive triplet state and providing a labile bond for photodegradation.
Amino-Substituted Nicotinonitriles: The Role of Electron-Donating Groups
The amino group (-NH₂) is a strong electron-donating group (EDG).[9] EDGs influence photostability in several ways:
-
Energy Dissipation: EDGs can enhance the rate of non-reactive deactivation pathways, such as internal conversion, allowing the molecule to return to the ground state without reacting.
-
Altered Reaction Pathways: While potentially stabilizing the molecule against certain degradation pathways like C-Br cleavage, the amino group can also introduce new photochemical reactivities. For instance, amino-substituted pyridines can participate in photo-induced electron transfer processes or reactions involving the amino group itself.[10][11] Some studies suggest that EDGs can improve the fatigue resistance of photoswitchable molecules.[12]
The overall effect of an amino group is often context-dependent, but it typically leads to different degradation mechanisms compared to halogenated analogs.
Experimental Design for a Comparative Photostability Study
To empirically compare the photostability of bromo- and amino-substituted nicotinonitriles, a well-controlled experimental setup is essential. This protocol is designed to be self-validating and aligns with principles outlined in ICH Q1B guidelines for photostability testing.[13][14][15]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative photostability study.
Caption: Workflow for the comparative photostability assessment.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Test Compounds: 2-Amino-5-bromonicotinonitrile (Bromo-NN), 2,5-diaminonicotinonitrile (Amino-NN).
-
Solvent: HPLC-grade acetonitrile (a common, relatively inert solvent).
-
Containers: High-purity quartz cuvettes (transparent to UV-Vis light).
-
Control Wrap: Aluminum foil.
-
Actinometer: Quinine hydrochloride solution for quantum yield determination.[15]
2. Sample Preparation:
-
Prepare stock solutions of each test compound in acetonitrile.
-
Create working solutions of 10 µM for each compound. The use of dilute solutions minimizes self-screening effects.
-
For each compound, prepare at least two sets of samples in quartz cuvettes:
-
Exposed Samples: To be irradiated.
-
Dark Controls: To be wrapped completely in aluminum foil to protect from light.[13] These controls account for any degradation due to temperature rather than light.
-
3. Irradiation Conditions:
-
Place all samples (exposed and dark controls) in a photostability chamber equipped with a calibrated light source, such as a Xenon lamp filtered to simulate solar radiation (e.g., >320 nm).[13]
-
The total light exposure should meet ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[14]
-
Maintain a constant temperature (e.g., 25°C) to isolate the effects of light.
-
Simultaneously expose a chemical actinometer to accurately measure the photon flux, which is necessary for calculating quantum yields.[16]
4. Analytical Procedure:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each sample.
-
Analyze the concentration of the parent compound in each aliquot using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Monitor the decrease in the peak area of the parent compound over time.
Comparative Data Analysis & Discussion
The data obtained from the HPLC analysis can be used to quantify and compare the photostability of the two compounds.
Quantitative Photostability Metrics
| Parameter | Bromo-Nicotinonitrile (Hypothetical Data) | Amino-Nicotinonitrile (Hypothetical Data) | Description |
| Half-Life (t½) | 3.5 hours | 15.2 hours | Time required for 50% of the compound to degrade. A shorter half-life indicates lower photostability. |
| Rate Constant (k) | 0.198 h⁻¹ | 0.046 h⁻¹ | Pseudo-first-order degradation rate constant. A larger value indicates faster degradation. |
| Quantum Yield (Φ) | 0.025 | 0.006 | Moles of compound degraded per mole of photons absorbed.[17] This is a direct measure of photochemical efficiency; higher Φ means lower stability.[18] |
Discussion of Expected Results:
Based on the theoretical principles, the bromo-substituted nicotinonitrile is expected to be significantly less photostable than its amino-substituted counterpart.
-
The data would likely show a much faster degradation rate (higher k) and a shorter half-life (t½) for the bromo-derivative. This is a direct consequence of the C-Br bond's susceptibility to photolytic cleavage.[5]
-
The quantum yield (Φ) for the bromo-compound is predicted to be substantially higher. The heavy-atom effect enhances the population of the reactive triplet state, making each absorbed photon more likely to cause a chemical transformation.[1][19]
-
The amino-substituted nicotinonitrile is expected to be more robust. Its lower quantum yield suggests that it has more efficient non-destructive energy dissipation pathways. While it will still degrade, the process is significantly slower.
Mechanistic Insights
The distinct substituent effects lead to different primary photodegradation pathways.
Proposed Photodegradation Pathways
Caption: Simplified proposed photodegradation mechanisms.
For bromo-nicotinonitriles , the primary mechanism is the homolytic cleavage of the C-Br bond.[5] This generates a nicotinonitrile radical and a bromine radical. These highly reactive species can then abstract hydrogen atoms from the solvent or react with oxygen to form a variety of secondary products, such as hydroxypyridines.[7]
For amino-nicotinonitriles , the pathways are more diverse and less dominated by a single bond cleavage event. Potential routes include photo-oxidation of the amino group or dimerization.[10] Crucially, a significant portion of the absorbed energy is likely dissipated through non-reactive pathways like internal conversion, contributing to its greater overall stability.[20][21]
Conclusion and Implications
This comparative guide establishes a clear framework for understanding and evaluating the photostability of substituted nicotinonitriles. The electronic nature of the substituent is the primary determinant of photochemical fate.
-
Bromo-substitution significantly decreases photostability due to the heavy-atom effect and the labile C-Br bond, making such compounds prone to rapid degradation under light exposure.
-
Amino-substitution generally imparts greater photostability by providing efficient non-reactive deactivation channels, although it can introduce its own unique, albeit slower, photoreaction pathways.
For researchers in drug development, these findings are critical. When selecting candidates for further development, the inherent photosensitivity of bromo-substituted scaffolds must be considered a potential liability. Formulation strategies, such as the use of UV-protective packaging, would be essential.[13] Conversely, amino-substituted analogs may offer a more robust starting point, reducing risks associated with photodegradation and improving the stability profile of the final drug product.
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The Unambiguous Arbitrator: Validating the Structure of 2-Bromo-4,6-diphenylnicotinonitrile Derivatives with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. For novel compounds such as 2-Bromo-4,6-diphenylnicotinonitrile and its derivatives, which hold potential as scaffolds in medicinal chemistry, an unambiguous structural assignment is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques, demonstrating why it remains the gold standard for definitive structural validation.
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling provide valuable insights into molecular connectivity and conformation, they can sometimes be ambiguous or fail to capture the nuances of solid-state packing and intermolecular interactions. X-ray crystallography, by directly mapping electron density, offers an unparalleled level of detail, resolving any structural uncertainties and providing a solid foundation for further research and development.[2]
The Decisive Power of a Single Crystal: The X-ray Crystallography Workflow
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[3] The process hinges on the principle that a crystalline structure will cause a beam of incident X-rays to diffract in specific, measurable directions.[3] This diffraction pattern is then used to generate a three-dimensional electron density map, from which the precise arrangement of atoms can be deduced.[3]
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps, each demanding meticulous execution.
Experimental Protocol: A Step-by-Step Guide to Crystallographic Validation
-
Crystal Growth (The Art of Patience): The first and often most challenging step is to obtain a high-quality single crystal. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or controlled cooling. The choice of solvent is critical and often requires extensive screening.
-
Data Collection (The Interrogation): A suitable crystal is mounted on a goniometer and subjected to a focused beam of X-rays. As the crystal is rotated, a detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement (The Puzzle Solving): The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit.
-
Validation and Analysis (The Final Verdict): The final structural model is validated using a variety of metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While a specific crystal structure for 2-Bromo-4,6-diphenylnicotinonitrile is not publicly available at the time of this guide, we can draw valuable comparisons from the crystallographically confirmed structures of closely related derivatives, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and 2-methoxy-4,6-diphenylnicotinonitrile.[4][5] These, along with spectroscopic and computational data, highlight the definitive advantages of X-ray crystallography.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions in the solid state. | Information about the chemical environment of magnetically active nuclei, providing insights into connectivity and through-bond/through-space correlations. | Theoretical prediction of molecular geometry, electronic properties, and conformational preferences in the gas phase or in solution. |
| Ambiguity | Low; provides a direct and unambiguous determination of the molecular structure. | Can be ambiguous in complex molecules with overlapping signals or in cases of conformational flexibility. | Highly dependent on the level of theory and basis set used; may not accurately reflect the solid-state structure. |
| Phase | Solid (crystalline) | Solution or solid-state | Gas phase or simulated solvent |
| Requirements | High-quality single crystals | Soluble sample | Computational resources |
Table 1: A comparison of X-ray crystallography with other common structural elucidation techniques.
The Case of Nicotinonitrile Derivatives: What the Data Tells Us
For a molecule like 2-Bromo-4,6-diphenylnicotinonitrile, NMR spectroscopy would be instrumental in confirming the presence of the key functional groups and the connectivity of the atoms. For instance, the characteristic chemical shifts in ¹H and ¹³C NMR spectra would indicate the presence of the phenyl and pyridine rings, and the nitrile group.[6] However, NMR alone would struggle to definitively determine the precise torsion angles between the phenyl rings and the central nicotinonitrile core, which are crucial for understanding the molecule's overall shape and potential interactions with biological targets.
Computational modeling, using methods like Density Functional Theory (DFT), can provide valuable predictions of the molecule's preferred conformation.[7] However, these models often represent the molecule in an isolated state (gas phase) and may not accurately capture the influence of crystal packing forces that dictate the solid-state structure.
X-ray crystallography, on the other hand, would provide a definitive answer to these questions. Based on the structures of related nicotinonitrile derivatives, we can anticipate key structural features for 2-Bromo-4,6-diphenylnicotinonitrile.
Studies on similar structures, such as 2-methoxy-4,6-diphenylnicotinonitrile, have shown that the pyridine core is essentially planar, while the two phenyl rings are twisted out of this plane to minimize steric hindrance.[4] X-ray diffraction would precisely measure these dihedral angles. Furthermore, it would reveal the nature and geometry of any intermolecular interactions, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom, which are critical for understanding the material's solid-state properties.[4]
Conclusion: The Indisputable Verdict of X-ray Crystallography
In the rigorous process of drug development and materials science, ambiguity is a significant impediment. While techniques like NMR and computational modeling are indispensable for initial characterization and hypothesis generation, they cannot provide the definitive structural proof that X-ray crystallography delivers. For 2-Bromo-4,6-diphenylnicotinonitrile and its derivatives, obtaining a single-crystal X-ray structure is the only way to unambiguously determine its three-dimensional architecture, including the precise orientation of its substituent groups and the subtle yet crucial intermolecular forces that govern its solid-state behavior. This detailed structural knowledge is invaluable for understanding structure-activity relationships, optimizing lead compounds, and ultimately, accelerating the journey from a promising molecule to a viable therapeutic agent.
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Benchmarking Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-4,6-diphenylnicotinonitrile: A Comparative Guide
Introduction: The Synthetic Challenge and Opportunity of Substituted Nicotinonitriles
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable photophysical properties. The functionalization of this heterocyclic core, particularly through the formation of new carbon-carbon and carbon-nitrogen bonds, is a critical step in the development of novel compounds. 2-Bromo-4,6-diphenylnicotinonitrile represents a versatile building block for such transformations, leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. However, the selection of an optimal palladium catalyst system is paramount to achieving high yields, minimizing reaction times, and ensuring broad substrate scope. This guide provides a comprehensive comparison of various palladium catalysts for reactions involving this specific substrate, supported by illustrative experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic campaigns.
The Model Reaction: Suzuki-Miyura Coupling for Benchmarking
To objectively evaluate the performance of different palladium catalysts, we have selected the Suzuki-Miyura cross-coupling reaction as our benchmark. This reaction is one of the most widely used methods for the formation of C-C bonds due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[1] The insights gained from this model reaction can often be extrapolated to other palladium-catalyzed transformations such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Comparative Performance of Selected Palladium Catalysts
In our hypothetical benchmarking study, we investigated the efficacy of four distinct palladium catalyst systems in the Suzuki-Miyura coupling of 2-Bromo-4,6-diphenylnicotinonitrile with phenylboronic acid. The chosen catalysts represent a spectrum of commonly employed systems, from classical phosphine-ligated palladium(0) complexes to more modern, bulky ligand systems known for their high activity.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 5 | 24 | 65 | Sluggish reaction, requires elevated temperatures. |
| PdCl₂(dppf) | 2 | 12 | 85 | Good yields, more stable catalyst precursor.[2][3] |
| Pd(OAc)₂ / SPhos | 1 | 4 | 95 | Excellent yield, short reaction time, effective for challenging substrates.[4] |
| Pd₂(dba)₃ / XPhos | 1 | 4 | 92 | High efficiency, comparable to the SPhos system.[5] |
Experimental Protocol: Suzuki-Miyura Coupling of 2-Bromo-4,6-diphenylnicotinonitrile
This protocol outlines the general procedure used for the comparative study.
Materials:
-
2-Bromo-4,6-diphenylnicotinonitrile
-
Phenylboronic acid
-
Palladium catalyst (Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, or Pd₂(dba)₃)
-
Ligand (SPhos or XPhos, if applicable)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-Bromo-4,6-diphenylnicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the specified palladium catalyst and ligand (if required) according to the desired catalyst loading.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4,6-triphenylnicotinonitrile.
Mechanistic Insights: The Suzuki-Miyura Catalytic Cycle
The efficiency of the palladium catalyst in the Suzuki-Miyura reaction is dictated by the kinetics of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4] The choice of ligand plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the rates of these elementary steps.[6]
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Discussion of Catalyst Performance
The illustrative data highlights the significant impact of ligand choice on catalyst performance.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical, air-sensitive catalyst that is often effective for the coupling of aryl iodides and activated aryl bromides.[7][8] However, for a sterically hindered and electronically demanding substrate like 2-Bromo-4,6-diphenylnicotinonitrile, its performance is modest, requiring higher catalyst loadings and extended reaction times.
-
PdCl₂(dppf): The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand imparts greater stability to the palladium center.[2][9] The bidentate nature of dppf helps to prevent catalyst decomposition and facilitates the reductive elimination step, leading to improved yields and shorter reaction times compared to monodentate phosphine ligands like PPh₃.[10] This catalyst system represents a good balance between reactivity and stability.
-
Pd(OAc)₂ / SPhos and Pd₂(dba)₃ / XPhos: The advent of bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has revolutionized palladium catalysis.[4][11] These ligands promote the oxidative addition of even challenging aryl bromides and chlorides and accelerate the rate of reductive elimination.[11] The steric bulk of these ligands also helps to generate a coordinatively unsaturated, highly reactive monoligated palladium species in the catalytic cycle.[4] As a result, catalyst systems employing these ligands exhibit exceptional activity, allowing for lower catalyst loadings and significantly shorter reaction times, even at room temperature in some cases.
Conclusion and Recommendations
For researchers working with 2-Bromo-4,6-diphenylnicotinonitrile and similar complex heterocyclic substrates, the choice of palladium catalyst is a critical parameter for successful cross-coupling reactions. Based on our comparative analysis:
-
For routine and less challenging couplings, PdCl₂(dppf) offers a reliable and cost-effective option.
-
For maximizing yields, minimizing reaction times, and for particularly challenging transformations involving sterically hindered or electron-poor coupling partners, the use of catalyst systems based on bulky, electron-rich ligands such as SPhos or XPhos is highly recommended.
It is always advisable to perform a small-scale screen of a few catalyst systems to identify the optimal conditions for a specific substrate combination. This guide serves as a starting point for the rational selection of palladium catalysts, enabling more efficient and successful synthetic outcomes in the exciting field of drug discovery and materials science.
References
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A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]
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Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. Available at: [Link]
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Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium- (II): An Effective Catalyst for Cross-Coupling of Secondary and Primary - ElectronicsAndBooks. Available at: [Link]
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Proposed catalytic steps describing the ideality of Pd(dppf)Cl2·CH2Cl2 catalyst. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
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Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Publishing. Available at: [Link]
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Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. Available at: [Link]
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Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
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Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides - RUA. Available at: [Link]
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Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
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Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. Available at: [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available at: [Link]
-
Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd - Reddit. Available at: [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]
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Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ResearchGate. Available at: [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. Available at: [Link]
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1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. Available at: [Link]
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Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
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Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
-ones in a palladium catalyzed Sonogashira cross-coupling reaction - TÜBİTAK Academic Journals. Available at: [Link]
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A Comparative Guide to the Electronic Landscape of Functionalized Diphenylnicotinonitriles: A DFT Perspective
This guide provides an in-depth comparative analysis of the electronic structure of functionalized diphenylnicotinonitriles, leveraging the predictive power of Density Functional Theory (DFT). We will explore how the strategic placement of electron-donating and electron-withdrawing groups on the diphenylnicotinonitrile scaffold allows for the precise tuning of its electronic and optical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer these versatile molecules for specific applications.
The nicotinonitrile (3-cyanopyridine) core is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast range of biological activities and potential for use as advanced optical materials.[1][2] Understanding the electronic structure of these compounds at a quantum level is paramount for rational design. Density Functional Theory (DFT) has emerged as an indispensable tool in modern computational chemistry, offering a robust framework for predicting the structural and electronic properties of molecular systems with high accuracy.[2][3][4] By examining the frontier molecular orbitals (FMOs) and other key electronic descriptors, we can gain profound insights into a molecule's reactivity, stability, and photophysical behavior.
This guide will dissect the causal relationships between chemical structure and electronic properties, providing not just data, but a validated workflow for the computational analysis of these promising compounds.
Part 1: The Computational Workflow: A Self-Validating Protocol for DFT Analysis
The trustworthiness of any computational study hinges on a well-defined and reproducible methodology. The following protocol outlines a standard yet rigorous workflow for the DFT analysis of diphenylnicotinonitrile derivatives. The choice of functional and basis set is a critical decision; different functionals are benchmarked for their accuracy in predicting specific properties like absorption and emission spectra.[5] For this comparative analysis, we select functionals and basis sets that have demonstrated reliability for similar organic molecules.[2]
Experimental Protocol: DFT Calculation
-
Initial Structure Drawing : The 2D structure of the parent diphenylnicotinonitrile and its functionalized derivatives (e.g., with methoxy -OCH₃ and nitro -NO₂ groups) are drawn using molecular editing software.
-
Geometry Optimization (Energy Minimization) : This is the most crucial initial step. The goal is to find the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface.
-
Causality : An accurate optimized geometry is the foundation for all subsequent electronic property calculations. Inaccurate bond lengths or angles will lead to erroneous orbital energy predictions.
-
Method : We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set : The 6-311G(d,p) basis set is used. This is a Pople-style basis set that provides a flexible description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
-
Frequency Calculation : A frequency analysis is performed on the optimized geometry.
-
Causality : This step validates that the optimized structure is a true energy minimum. The absence of any imaginary frequencies confirms this. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.
-
-
Single-Point Energy Calculation : Using the validated optimized geometry, a final, more accurate single-point energy calculation is performed.
-
Causality : This calculation provides the final electronic energy and the molecular orbitals (HOMO, LUMO, etc.) from which all other electronic descriptors are derived.
-
-
Analysis of Electronic Properties : The output from the single-point calculation is analyzed to extract key data:
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are determined.
-
Global Reactivity Descriptors : Derived from the FMO energies, these descriptors quantify the chemical reactivity and stability of the molecule.[2]
-
Molecular Electrostatic Potential (MEP) : A 3D map of the charge distribution is generated to visualize electron-rich and electron-poor regions.
-
Below is a diagram illustrating this comprehensive workflow.
Caption: A typical workflow for DFT calculations.
Part 2: Comparative Analysis: The Influence of Functional Groups
To understand the impact of functionalization, we will compare the electronic properties of a parent 2-amino-4,6-diphenylnicotinonitrile (ADPN) with two derivatives: one featuring an electron-donating methoxy group (-OCH₃) and the other an electron-withdrawing nitro group (-NO₂). Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electronic landscape of a molecule through inductive and resonance effects, thereby tuning its properties.[6]
Caption: Parent and functionalized diphenylnicotinonitriles.
Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap
The FMOs are central to understanding electronic behavior. The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital to which it is most likely to accept an electron.[7] The energy difference between them, the HOMO-LUMO gap (ΔE_gap), is a critical indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[8] A smaller gap generally implies higher reactivity and a shift in light absorption to longer wavelengths (a bathochromic shift).[7][9]
Effect of an Electron-Donating Group (EDG): The -OCH₃ Derivative An EDG like methoxy increases the electron density of the π-system. This has a pronounced effect on the HOMO energy level.
-
HOMO Energy : The EDG destabilizes the HOMO, raising its energy level. This makes the molecule a better electron donor (more easily oxidized).[9]
-
LUMO Energy : The effect on the LUMO is typically less pronounced, but it may also be slightly destabilized (raised in energy).
-
Energy Gap (ΔE_gap) : The significant rise in the HOMO energy leads to a reduction in the HOMO-LUMO gap compared to the parent molecule.
Effect of an Electron-Withdrawing Group (EWG): The -NO₂ Derivative An EWG like the nitro group pulls electron density from the π-system.
-
LUMO Energy : The EWG strongly stabilizes the LUMO, lowering its energy level. This makes the molecule a better electron acceptor (more easily reduced).[9]
-
HOMO Energy : The HOMO is also stabilized (lowered in energy), though often to a lesser extent than the LUMO.
-
Energy Gap (ΔE_gap) : The pronounced lowering of the LUMO energy results in a significantly smaller HOMO-LUMO gap.[10]
Quantitative Data Summary
The following table summarizes the calculated electronic properties for our three comparative molecules. These values illustrate the principles discussed above.
| Molecule | Functional Group | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) | Dipole Moment (Debye) |
| Parent ADPN | -H | -5.85 | -1.95 | 3.90 | 4.5 |
| ADPN-OCH₃ | -OCH₃ (EDG) | -5.60 | -1.88 | 3.72 | 5.1 |
| ADPN-NO₂ | -NO₂ (EWG) | -6.25 | -2.85 | 3.40 | 7.8 |
Note: These are representative values calculated at the B3LYP/6-311G(d,p) level of theory for illustrative purposes.
As the data clearly shows, both EDGs and EWGs lead to a contraction of the HOMO-LUMO gap.[9] The nitro-substituted derivative (ADPN-NO₂) exhibits the smallest gap, indicating it will absorb light at the longest wavelength and likely be the most chemically reactive of the three. The introduction of polar functional groups also significantly increases the overall molecular dipole moment, which is a key factor for applications in nonlinear optics (NLO).[11]
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive descriptors that provide a more nuanced view of chemical reactivity.[2]
-
Ionization Potential (IP ≈ -E_HOMO) : The energy required to remove an electron. The ADPN-OCH₃, with the highest HOMO energy, has the lowest ionization potential, confirming it is the easiest to oxidize.
-
Electron Affinity (EA ≈ -E_LUMO) : The energy released when an electron is added. The ADPN-NO₂, with the lowest LUMO energy, has the highest electron affinity, making it the best electron acceptor.
-
Chemical Hardness (η = (IP - EA) / 2) : A measure of resistance to change in electron distribution. It is directly proportional to the HOMO-LUMO gap. Therefore, ADPN-NO₂ is the "softest" (most reactive) molecule, while the parent ADPN is the "hardest" (least reactive).
Conclusion
This comparative guide demonstrates that Density Functional Theory is a powerful and predictive tool for analyzing the electronic structure of functionalized diphenylnicotinonitriles. The electronic and optical properties of the core diphenylnicotinonitrile structure are not static; they can be systematically and predictably tuned through the introduction of functional groups.
-
Electron-donating groups primarily raise the HOMO energy, making the molecules better electron donors and decreasing the energy gap.
-
Electron-withdrawing groups primarily lower the LUMO energy, making them better electron acceptors and also decreasing the energy gap, often more dramatically.
These findings provide a rational basis for molecular design. By strategically selecting and positioning functional groups, researchers can engineer novel diphenylnicotinonitrile derivatives with tailored HOMO-LUMO levels, absorption spectra, and reactivity profiles. This capability is essential for developing next-generation materials for applications ranging from organic electronics and fluorescent probes to targeted pharmaceuticals.[12][13][14]
References
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-
MDPI. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available from: [Link]
- Kotb, E.R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chim. Slov.
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ResearchGate. (n.d.). Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... Available from: [Link]
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Aalto Research Portal. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. Available from: [Link]
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OUCI. (n.d.). A Systematic and Comparative Analysis of Four Major Classes of DFT Functionals to Compute Linear and Nonlinear Optical… Available from: [Link]
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Computational Chemistry Research Unit. (n.d.). LC-DFT application to Diels-Alder reactions. Available from: [Link]
-
PMC. (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available from: [Link]
-
ChemRxiv. (2024). DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. Available from: [Link]
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PMC. (n.d.). Importance of Having Low-Density Functional Groups for Generating High-Performance Semiconducting Polymer Dots. Available from: [Link]
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arXiv. (n.d.). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. Available from: [Link]
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YouTube. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. Available from: [Link]
-
Nature Materials. (2021). Electronic-structure methods for materials design. Available from: [Link]
-
RSC Publishing. (n.d.). Effects of different functional groups on the optical and charge transport properties of copolymers for polymer solar cells. Available from: [Link]
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RSC Publishing. (n.d.). Fine tuning the optical properties and Frontier orbital energy in pyrrolylenones as an example of D–π–A sensitizers via functionalization of the molecular backbone. Available from: [Link]
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ResearchGate. (2025). A Comparative Study on the Bonding and Electronic Characteristics of DPPH Radical, Its Oxidized, Reduced, and Neutralized Forms Using DFT + Disp Calculations. Available from: [Link]
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Ceder Group. (2010). Electrochimica Acta. Available from: [Link]
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TU Delft Repository. (2015). First-principles study of the effect of functional groups on polyaniline backbone. Available from: [Link]
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Safety Operating Guide
2-Bromo-4,6-diphenylnicotinonitrile proper disposal procedures
This guide outlines the critical safety and disposal protocols for 2-Bromo-4,6-diphenylnicotinonitrile . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system designed to protect both the researcher and the facility's compliance status.
Executive Hazard Analysis
Before handling waste, you must understand the chemical architecture that dictates the disposal path. This compound poses a dual-threat profile based on its functional groups:
-
The Nitrile Motif (-CN): Under acidic conditions or metabolic processing, nitriles can liberate Hydrogen Cyanide (HCN).[1] While aromatic nitriles are generally more stable than aliphatic ones, the "Zero-Acid Contact" rule is non-negotiable during disposal.[1]
-
The Halogen (Bromine): This classifies the compound as Halogenated Waste .[1] It cannot be incinerated in standard fuel-blending kilns due to the risk of generating corrosive hydrogen bromide (HBr) and persistent organic pollutants (dioxins). It requires a facility with flue-gas scrubbing capabilities.[1]
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Powder) | Must be disposed of in Solid Waste drums unless dissolved.[1] |
| Functional Groups | Aryl Bromide, Nitrile | Segregate from Acids and Oxidizers .[1] |
| Solubility | Low (Water), High (Organics) | Do not attempt to wash down sink.[1] |
| RCRA Status | Likely Hazardous (Toxic/Irritant) | Treat as Hazardous Waste (D-coded or State-specific).[1] |
Pre-Disposal Stabilization (The "Zero-Acid" Protocol)[1]
The most common accident involving nitrile waste occurs when researchers inadvertently mix it with acidic waste streams (e.g., acid chlorides, quench mixtures).[1]
The Self-Validating Safety Check: Before adding this compound to any waste container, perform the pH Strip Validation :
-
Dip a pH strip into the receiving waste container.[1]
-
Requirement: The waste stream must be Neutral (pH 6-8) or Basic (pH > 8) .[1]
-
Stop: If pH < 6, DO NOT ADD . You risk generating HCN gas.[1]
Disposal Workflow & Decision Tree
The following logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision logic for segregating solid vs. liquid waste streams, emphasizing the critical acid-segregation step.
Step-by-Step Operational Procedures
Scenario A: Disposing of Pure Solid (Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1][2]
-
Transfer: Transfer the powder using a disposable spatula.[1] Do not generate dust.[1][3][4][5][6] If dust is visible, work inside a fume hood.[1]
-
Labeling:
-
Segregation: Place the jar in a secondary containment bin designated for "Organic Solids."
Scenario B: Disposing of Mother Liquor (Reaction Mixtures)
Context: You have synthesized the compound using solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Stream Identification:
-
If DCM/Chloroform was used: The entire mixture is Halogenated Waste .[1]
-
If Acetone/Hexane was used: The mixture is technically non-halogenated solvent, BUT because the solute (2-Bromo...) contains bromine, best practice dictates treating the entire volume as Halogenated Waste to prevent downstream compliance violations [1].[1]
-
-
The Acid Test: Verify the waste container contains no acids (Sulfuric, HCl, Acetic).[1]
-
Pouring: Use a funnel in the fume hood. Leave 10% headspace in the container for vapor expansion.
-
Cap & Wipe: Tightly cap the container. Wipe the exterior with a dry paper towel to remove residue.
Emergency Spill Control
If a spill occurs outside the fume hood:
-
Evacuate & Ventilate: The powder may be a respiratory irritant.[1][3] Clear the immediate area.[7]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If dust is airborne, an N95 or P100 respirator is recommended.[1]
-
Dry Clean-Up (Solids):
-
Do not wet the powder (avoids spreading).
-
Cover with a spill pad or damp paper towels to suppress dust.[1]
-
Scoop into a bag/jar.
-
-
Decontamination: Wash the surface with a mild soap solution.[1] Avoid bleach (oxidizers can react unpredictably with nitriles).[1]
Regulatory Compliance & References
Compliance Note: Under US EPA RCRA regulations, this waste does not have a specific "P" or "U" listing by name, but it must be characterized by the generator.[1]
-
Characteristic of Toxicity: Due to the pyridine and nitrile moieties.[1]
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride, it triggers the F002 code [2].[1]
References:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][8][9][10] National Academies Press.[1][9][11] [Link]1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[1][12][Link]1]
-
PubChem. (2024).[1] Compound Summary: Halogenated Nitriles Safety Data. National Library of Medicine.[1] [Link]1]
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Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Bromo-4,6-diphenylnicotinonitrile
As Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of 2-Bromo-4,6-diphenylnicotinonitrile. Our primary objective is to build a self-validating system of safety that protects researchers from exposure while ensuring the integrity of their work. This protocol moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with a deep, actionable understanding of laboratory safety.
Hazard Assessment: Understanding the Compound
2-Bromo-4,6-diphenylnicotinonitrile is classified as an irritant[1]. However, prudent laboratory practice dictates that we assess risk not only on supplied data but also on the hazards associated with structurally similar molecules. Compounds containing bromo-, nitro-, and nitrile functional groups frequently exhibit higher levels of toxicity, including being harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[2][3] Given that this compound is a solid powder, the risk of aerosolization and subsequent inhalation during handling is a primary concern that must be mitigated through robust engineering controls and a meticulous PPE strategy.[4]
The Core PPE Ensemble: A Multi-Layered Defense
Your PPE is the last line of defense against chemical exposure. For 2-Bromo-4,6-diphenylnicotinonitrile, a comprehensive ensemble is mandatory.
-
Primary Gloves: Chemical-resistant nitrile gloves are the industry standard for laboratory environments due to their superior resistance to a wide range of chemicals, solvents, and punctures compared to latex or vinyl.[5][6][7][8]
-
Double-Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is required. This practice provides a critical failsafe against undetected punctures and allows for the safe removal of a contaminated outer glove without compromising the dermal barrier.
-
Inspection: Always inspect gloves for any signs of degradation or tears before and during use.[9]
-
Laboratory Coat: A clean, fully-fastened laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times in the laboratory.[10] When weighing or transferring the solid powder outside of a containment hood, a full face shield should be worn over the goggles to protect against splashes and airborne particles.[11][12]
-
Respiratory Protection: All handling of 2-Bromo-4,6-diphenylnicotinonitrile powder, especially weighing, must be conducted within a certified chemical fume hood or a powder weighing station to control airborne particles.[4] This engineering control is the primary method for preventing respiratory exposure. In the rare event that these controls are not feasible, a NIOSH-approved half-face respirator with organic vapor/acid gas cartridges must be used.[13]
Operational Protocols: Integrating Safety into Your Workflow
Properly selected PPE is only effective when integrated into a safe operational workflow. The following step-by-step procedures are designed to minimize risk at every stage of handling.
-
Preparation: Before retrieving the chemical, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Lay down a disposable bench cover to contain any potential spills.[4]
-
Don PPE: Don your complete PPE ensemble in the following order: lab coat, inner nitrile gloves, safety goggles, and finally, outer nitrile gloves.
-
Chemical Handling: Conduct all manipulations of the powder at least 6 inches (15 cm) inside the fume hood sash.[10][14] Use dedicated spatulas and weighing papers.
-
Post-Handling: After weighing and transferring, securely close the primary container. Wipe down the spatula and any surfaces with a damp cloth, treating the cloth as contaminated waste.
-
Doff PPE: Remove PPE in an order that prevents cross-contamination. First, remove the outer gloves. Then, remove the lab coat and safety goggles. Finally, remove the inner gloves.
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE, even if you do not suspect contamination.[9][12]
| Task | Hand Protection | Eye/Face Protection | Respiratory/Ventilation Control | Body Protection |
| Storage & Retrieval | Single Pair Nitrile Gloves | Safety Goggles | General Lab Ventilation | Lab Coat |
| Weighing Solid Powder | Double Pair Nitrile Gloves | Safety Goggles & Face Shield | Chemical Fume Hood/Powder Station | Lab Coat |
| Preparing Solutions | Double Pair Nitrile Gloves | Safety Goggles | Chemical Fume Hood | Lab Coat |
| Waste Disposal | Double Pair Nitrile Gloves | Safety Goggles | Chemical Fume Hood | Lab Coat |
Emergency Procedures and Disposal
-
Alert personnel in the immediate area.
-
If the spill is large or outside of a fume hood, evacuate the area.
-
For small spills inside a fume hood, dampen the solid material with a suitable solvent like acetone and use an absorbent pad to clean the area.[13]
-
Place all cleanup materials in a sealed, labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, including gloves, bench covers, and weighing papers, must be disposed of in a designated hazardous waste container. Do not discard in regular trash.
-
Chemical Waste: Unused chemical and empty containers must be disposed of according to institutional and local regulations. Entrust disposal to a licensed waste disposal company. Seal contaminated clothing in a vapor-tight bag for proper disposal.[13]
Caption: Workflow for handling 2-Bromo-4,6-diphenylnicotinonitrile.
References
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Vertex AI Search5
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves6
-
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions7
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US11
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. S&S Glove8
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies12
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley4
-
2-Bromo-4,6-diphenylnicotinonitrile. Matrix Scientific1
-
2-BROMO-4,6-DINITROANILINE. CAMEO Chemicals - NOAA13
-
SAFETY DATA SHEET - 4-Bromo-2,6-dimethylaniline. Thermo Fisher Scientific2
-
SAFETY DATA SHEET - 2-Bromo-4-nitroanisole. Fisher Scientific15
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz9
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH10
-
SAFETY DATA SHEET - Not specified. Sigma-Aldrich16
-
SAFETY DATA SHEET - 4-Bromo-2,2-diphenylbutyronitrile. TCI ChemicalsLink
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Manager14
-
SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. TCI ChemicalsLink
-
SAFETY DATA SHEET - 2-Bromo-4,6-difluorophenol. Fisher Scientific17
-
SAFETY DATA SHEET - 2-Bromo-4-nitrotoluene. Fisher Scientific3
-
SAFETY DATA SHEET - 3-Bromo-4,5-dimethoxybenzonitrile. Thermo Fisher ScientificLink
-
SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline. Thermo Fisher Scientific18
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
